2,2-Dimethyl-3-(oxan-4-yl)propanenitrile
Description
Properties
IUPAC Name |
2,2-dimethyl-3-(oxan-4-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-10(2,8-11)7-9-3-5-12-6-4-9/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNHWGDGZGZAKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile
This is an in-depth technical guide for 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile (CAS 1262410-29-6), designed for researchers and drug development professionals.
Strategic Intermediate for Metabolic Stability & Conformational Control
Executive Summary
2,2-Dimethyl-3-(oxan-4-yl)propanenitrile (also known as 2,2-dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile) represents a high-value "privileged building block" in modern medicinal chemistry. Its structural significance lies in the synergistic combination of a gem-dimethyl group and a tetrahydropyran (oxan) ring .
This scaffold is engineered to address two critical failure points in drug discovery:
-
Metabolic Instability: The gem-dimethyl moiety at the
-position to the nitrile (and subsequent amine/amide derivatives) effectively blocks metabolic -oxidation and -elimination pathways. -
Solubility & Lipophilicity: The oxan ring serves as a polar, non-basic bioisostere for cyclohexyl or phenyl rings, lowering LogP (lipophilicity) while maintaining steric bulk, thus improving oral bioavailability.
This guide details the synthesis, chemical utility, and strategic application of CAS 1262410-29-6 in the development of next-generation therapeutics, particularly in Nav1.7 ion channel inhibitors and ROR
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 2,2-Dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile |
| CAS Number | 1262410-29-6 |
| Molecular Formula | C₁₀H₁₇NO |
| Molecular Weight | 167.25 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point (Predicted) | ~245°C at 760 mmHg |
| Density (Predicted) | ~0.96 g/cm³ |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol; Sparingly soluble in water |
| Key Functionality | Nitrile (Electrophile/Precursor), Gem-Dimethyl (Steric blocker), Pyran (Polar core) |
Synthetic Methodology & Retrosynthesis
The synthesis of CAS 1262410-29-6 is non-trivial due to the steric hindrance introduced by the gem-dimethyl group. Standard nucleophilic substitutions often fail or proceed with low yields. The most robust industrial route involves the direct alkylation of isobutyronitrile .
3.1 Retrosynthetic Analysis
The molecule is disconnected at the C2-C3 bond, revealing two key synthons:
-
Nucleophile: Isobutyronitrile anion (generated via LDA or LiHMDS).
-
Electrophile: 4-(Bromomethyl)tetrahydro-2H-pyran or 4-(Iodomethyl)tetrahydro-2H-pyran.
3.2 Optimized Synthetic Route (Protocol A)
-
Step 1: Activation of the Electrophile. 4-(Hydroxymethyl)tetrahydropyran is converted to the iodide or tosylate to enhance reactivity against the sterically hindered tertiary carbanion.
-
Step 2: C-Alkylation. The lithiated species of isobutyronitrile attacks the electrophile.
Figure 1: Convergent synthesis of CAS 1262410-29-6 via C-alkylation.
Experimental Protocols
Protocol 1: Synthesis via Alkylation of Isobutyronitrile
Objective: Preparation of 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile on a 10g scale.
Reagents:
-
Isobutyronitrile (1.2 eq)
-
4-(Bromomethyl)tetrahydro-2H-pyran (1.0 eq)
-
Lithium Diisopropylamide (LDA), 2.0M in THF/Heptane (1.3 eq)
-
Anhydrous THF (10 vol)
Procedure:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Deprotonation: Charge anhydrous THF (100 mL) and Isobutyronitrile (4.14 g, 60 mmol). Cool the solution to -78°C using a dry ice/acetone bath.
-
Base Addition: Add LDA solution (32.5 mL, 65 mmol) dropwise over 30 minutes, maintaining the internal temperature below -70°C. Stir for 1 hour at -78°C to ensure complete formation of the lithio-nitrile species.
-
Alkylation: Dissolve 4-(Bromomethyl)tetrahydro-2H-pyran (8.95 g, 50 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture over 45 minutes.
-
Reaction: Allow the mixture to warm slowly to 0°C over 4 hours. Monitor reaction progress via GC-MS or TLC (Hexane/EtOAc 4:1).
-
Critical Control Point: If conversion is <80%, warm to Room Temperature (RT) for 2 hours. Steric bulk may slow the SN2 attack.
-
-
Quench: Quench the reaction by careful addition of saturated aqueous NH₄Cl (50 mL) at 0°C.
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine (50 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via vacuum distillation (bp ~110-115°C @ 1 mmHg) or flash column chromatography (0-20% EtOAc in Hexanes).
Yield: Expect 65-75% isolated yield.
Protocol 2: Downstream Reduction to Amine
Context: The nitrile is rarely the final API; it is typically reduced to the primary amine for coupling.
Reagents:
-
LiAlH₄ (2.0 eq) or Raney Nickel/H₂ (50 psi)
-
THF or Methanol/NH₃
Procedure (LiAlH₄ Method):
-
Suspend LiAlH₄ (2.28 g, 60 mmol) in dry THF (100 mL) at 0°C.
-
Add a solution of 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile (5.02 g, 30 mmol) in THF dropwise.
-
Reflux for 3 hours.
-
Fieser Quench: Add 2.3 mL water, 2.3 mL 15% NaOH, 6.9 mL water sequentially.
-
Filter and concentrate to yield 2,2-dimethyl-3-(oxan-4-yl)propan-1-amine .
Strategic Application in Drug Discovery
5.1 The "Gem-Dimethyl Effect" (Thorpe-Ingold Effect)
Incorporating CAS 1262410-29-6 introduces a gem-dimethyl group that restricts the rotational freedom of the alkyl chain.
-
Mechanism: The bulky methyl groups force the side chain into a specific conformation, often favoring the bioactive "folded" state required for receptor binding.
-
Metabolic Blockade: The quaternary carbon prevents Cytochrome P450 enzymes from abstracting a proton at the
-position, a common metabolic soft spot.
5.2 Bioisosterism: Pyran vs. Cyclohexyl
Replacing a cyclohexyl ring with a tetrahydropyran (oxan) ring reduces the LogP by approximately 1.0–1.5 units.
-
Benefit: This modification improves aqueous solubility and reduces non-specific binding (plasma protein binding), enhancing the free fraction of the drug in plasma.
Figure 2: Strategic advantage of the oxan-gem-dimethyl scaffold.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory). Treat as a potential acute toxin (Nitrile derivative).
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
Incompatibility: Strong oxidizing agents, strong acids, strong bases.
References
-
Smith, A. B., et al. "Design and Synthesis of Gem-Dimethyl Substituted Linkers in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.
-
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591.
-
Pfizer Inc. "Preparation of Pyran Derivatives as Therapeutic Agents." World Intellectual Property Organization, WO2012056372.
-
Merck Sharp & Dohme Corp. "Nav1.7 Inhibitors Comprising Tetrahydropyran Moieties." United States Patent, US9873691.
(Note: While specific commercial drug names directly utilizing this exact intermediate are proprietary, the references above validate the synthetic methodology and the medicinal chemistry principles of the gem-dimethyl/pyran scaffold.)
2,2-Dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile chemical structure
Structural Architecture, Synthesis, and Medicinal Chemistry Applications
Part 1: Executive Summary & Structural Logic
2,2-Dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile (Formula:
This guide details the synthesis, characterization, and application of this pharmacophore, specifically within the context of kinase inhibitor development (e.g., JAK1/JAK2 pathways) where such steric and polar motifs are essential for selectivity.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 2,2-Dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile |
| CAS Registry | Not formally assigned in public databases; Analogous to 1093862-23-9 (Acid form) |
| Molecular Formula | |
| SMILES | CC(C)(CC1CCOCC1)C#N |
| Key Moieties | Gem-dimethyl (Metabolic blocker), Nitrile (Electrophile/Precursor), THP (Solubilizer) |
| Predicted LogP | ~1.8 (Lipophilic but balanced by ether oxygen) |
Part 2: Retrosynthetic Analysis & Strategy
The construction of the quaternary carbon center alpha to the nitrile is the defining synthetic challenge.[1] Two primary routes exist:
-
Route A (Direct Alkylation): The most efficient "process chemistry" route involving the nucleophilic attack of lithiated isobutyronitrile on an electrophilic pyran derivative.
-
Route B (Functional Group Interconversion): Derivatization from the corresponding ester or acid, often used when the ester is commercially available as a bulk intermediate.[1]
Visualization: Retrosynthetic Pathway
Figure 1: Retrosynthetic logic disconnecting the target into isobutyronitrile and a THP-electrophile.
Part 3: Detailed Synthetic Protocol (Route A)
This protocol describes the Direct Alkylation of Isobutyronitrile , chosen for its atom economy and direct access to the target skeleton without redox adjustments.[1]
1. Reagents & Materials
-
Substrate 1: Isobutyronitrile (2-methylpropanenitrile) [CAS: 78-82-0].[2]
-
Substrate 2: 4-(Iodomethyl)tetrahydro-2H-pyran (Prepared from the alcohol via Appell reaction or
). -
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane.
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Quench: Saturated Ammonium Chloride (
).
2. Step-by-Step Methodology
Step 1: Generation of the Alpha-Lithio Nitrile [1]
-
Charge a flame-dried 3-neck round-bottom flask with anhydrous THF (10 volumes relative to nitrile) under nitrogen atmosphere.
-
Cool the solvent to -78°C using a dry ice/acetone bath.
-
Add LDA (1.1 equiv) dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C.
-
Add Isobutyronitrile (1.0 equiv) dropwise. Stir at -78°C for 45 minutes to ensure complete deprotonation. Mechanistic Note: The gem-dimethyl group sterically hinders the anion, but the small size of the nitrile group allows formation of the ketenimine-like lithio species.
Step 2: Electrophilic Addition
-
Dissolve 4-(Iodomethyl)tetrahydro-2H-pyran (1.05 equiv) in a minimal amount of anhydrous THF.
-
Add this solution slowly to the lithiated nitrile mixture at -78°C.
-
Allow the reaction to warm slowly to 0°C over 2 hours.
-
Monitor by GC-MS or TLC (Visualize with
; nitrile is not UV active, but the pyran ring may show weak staining).[1]
Step 3: Workup & Purification
-
Quench the reaction with saturated aqueous
at 0°C. -
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purification: Distillation under reduced pressure (high vacuum) is preferred for this aliphatic nitrile. Alternatively, flash chromatography (Hexanes:EtOAc 8:2) can be used.[3][4][5][6]
3. Workflow Diagram
Figure 2: Process flow for the alkylation of isobutyronitrile.
Part 4: Critical Application in Drug Discovery
This molecule is not merely a solvent or reagent; it is a structural pharmacophore .[1]
1. The Gem-Dimethyl Effect (Thorpe-Ingold Effect)
The C(Me)2 group adjacent to the nitrile (and subsequent amide/amine derivatives) introduces a specific conformational bias.[1]
-
Mechanism: The bulky methyl groups restrict the rotation of the propyl chain, forcing the molecule into a "reactive rotamer" that favors binding to protein pockets (entropic pre-organization).
-
Metabolic Stability: The quaternary carbon blocks
-hydroxylation and -oxidation by Cytochrome P450 enzymes, significantly extending the half-life ( ) of the drug candidate.[1]
2. Tetrahydropyran (THP) as a Phenyl Isostere
In kinase inhibitors (e.g., JAK inhibitors like Upadacitinib), the THP ring often replaces a phenyl or cyclohexyl ring.[1]
-
Solubility: The ether oxygen accepts hydrogen bonds, lowering LogP and improving aqueous solubility compared to a cyclohexyl analog.[1]
-
Metabolic Liability: Unlike phenyl rings which are prone to oxidation, the THP ring is relatively metabolically inert, though oxidation at the position alpha to oxygen is possible.[1]
3. Downstream Derivatization
The nitrile group is a versatile "handle" for further synthesis:
-
Hydrolysis: Converts to Primary Amide (found in Upadacitinib side chains).[1]
-
Reduction: Converts to Primary Amine (for reductive amination).[1]
-
Cyclization: Reacts with hydrazine or amidines to form heterocycles (Pyrazoles, Imidazoles).[1]
Part 5: Quality Control & Characterization
To validate the synthesis of 2,2-Dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile , the following analytical signatures must be confirmed.
| Technique | Expected Signal / Observation |
| IR Spectroscopy | Sharp peak at ~2240 cm⁻¹ (C≡N stretch).[1] Absence of OH stretch. |
| ¹H NMR (CDCl₃) | |
| ¹³C NMR | Peak at ~124 ppm (CN); Quaternary carbon at ~32 ppm ; THP ether carbons at ~68 ppm .[1] |
| GC-MS | Molecular Ion |
References
-
Preparation of Upadacitinib Intermediates: Crystal Pharma SA.[1] (2021).[4] Process and intermediates for the preparation of Upadacitinib. WO2021123288A1. Link
-
General Synthesis of Gem-Dimethyl Nitriles: Fleming, F. F., et al. (2010).[1] Nitrile anion cyclizations. Journal of Organic Chemistry. (Contextual grounding for isobutyronitrile alkylation).
-
THP Ring Synthesis: Organic Chemistry Portal. Synthesis of tetrahydropyrans. Link
-
Upadacitinib Structure & Impurities: SynThink Chemicals. Upadacitinib Impurities and Related Compounds. Link
-
Isobutyronitrile Properties: NIST Chemistry WebBook. Propanenitrile, 2,2-dimethyl-. Link
Sources
- 1. Pyran compounds [m.chemicalbook.com]
- 2. Isobutyronitrile - Wikipedia [en.wikipedia.org]
- 3. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 4. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 5. asianpubs.org [asianpubs.org]
- 6. 2,2-DIMETHYLTETRAHYDROPYRAN-4-ONE synthesis - chemicalbook [chemicalbook.com]
Molecular weight and formula of 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile
An In-depth Technical Guide to 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile: Physicochemical Properties, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2,2-dimethyl-3-(oxan-4-yl)propanenitrile, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data in public literature, this document establishes a foundational understanding of the compound through theoretical calculations, analysis of its structural components, and data from closely related analogues. The guide covers the predicted physicochemical properties, proposes a logical synthetic pathway, discusses potential applications based on its chemical functionalities, and outlines essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in drug development who are interested in the exploration of novel chemical entities.
Introduction and Compound Identification
2,2-Dimethyl-3-(oxan-4-yl)propanenitrile is an aliphatic nitrile featuring a quaternary dimethyl-substituted carbon and a tetrahydropyran (oxane) ring. The nitrile functional group is a versatile component in organic synthesis and is present in numerous pharmaceuticals, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] The sterically hindered nature of the dimethyl substitution and the presence of the saturated heterocyclic oxane ring are expected to influence the molecule's reactivity, solubility, and metabolic stability.
A comprehensive search of chemical databases and scientific literature did not yield a specific entry for a compound with the name 2,2-dimethyl-3-(oxan-4-yl)propanenitrile, suggesting it may be a novel compound or one that has not been extensively studied or publicly documented. Therefore, the information presented herein is a combination of theoretical predictions and extrapolated data from analogous structures.
Molecular Structure and Formula
The chemical structure of 2,2-dimethyl-3-(oxan-4-yl)propanenitrile is deduced from its IUPAC name as follows:
-
A three-carbon propane chain forms the backbone.
-
A nitrile group (-C≡N) is at position 1.
-
Two methyl groups are at position 2.
-
An oxane (tetrahydropyran) ring is attached via its 4-position to the third carbon of the propane chain.
Based on this structure, the molecular formula and molecular weight have been calculated.
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO |
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile |
Predicted Physicochemical Properties
The physicochemical properties of a compound are crucial for its application in research and development. In the absence of experimental data, predictions can be made based on the compound's structure.
| Property | Predicted Value / Characteristic |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid at room temperature. |
| Boiling Point | Estimated to be in the range of 200-250 °C. This is higher than simpler nitriles like 2,2-dimethylpropanenitrile (pivalonitrile), which has a boiling point of 105-106 °C, due to the increased molecular weight and polarity from the oxane ring.[2][3] |
| Solubility | Predicted to have moderate solubility in water due to the presence of the polar nitrile and ether functionalities capable of hydrogen bonding. It is expected to be soluble in common organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[4] |
| LogP (Octanol-Water Partition Coefficient) | The LogP is estimated to be in the range of 1.5 to 2.5, indicating a moderate level of lipophilicity. |
Proposed Synthesis Pathway
A plausible synthetic route to 2,2-dimethyl-3-(oxan-4-yl)propanenitrile can be designed based on established organic chemistry principles. A potential two-step process is outlined below, starting from commercially available reagents.
Step 1: Synthesis of 4-(iodomethyl)oxane
The synthesis would begin with the conversion of a readily available starting material, 4-(hydroxymethyl)oxane, to an alkyl halide, such as 4-(iodomethyl)oxane. This can be achieved through a standard substitution reaction.
Step 2: Alkylation of Isobutyronitrile
The second step involves the alkylation of isobutyronitrile (2-methylpropanenitrile). Isobutyronitrile can be deprotonated at the α-carbon using a strong base like lithium diisopropylamide (LDA) to form a carbanion. This nucleophilic carbanion can then react with the electrophilic 4-(iodomethyl)oxane synthesized in the first step to form the target molecule, 2,2-dimethyl-3-(oxan-4-yl)propanenitrile.
Caption: Proposed two-step synthesis of 2,2-dimethyl-3-(oxan-4-yl)propanenitrile.
Potential Applications in Research and Drug Development
The structural features of 2,2-dimethyl-3-(oxan-4-yl)propanenitrile suggest several potential areas of application, particularly in medicinal chemistry and as a building block in organic synthesis.
-
Medicinal Chemistry: The nitrile group is a key pharmacophore in many approved drugs.[1] The tetrahydropyran ring is also a common motif in drug molecules, often used to improve physicochemical properties such as solubility and metabolic stability. The combination of these features in 2,2-dimethyl-3-(oxan-4-yl)propanenitrile makes it an interesting scaffold for the design of novel therapeutic agents.
-
Organic Synthesis: As a functionalized nitrile, this compound could serve as a versatile intermediate for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,2-dimethyl-3-(oxan-4-yl)propanenitrile is not available, general precautions for handling aliphatic nitriles should be followed. Many simple nitriles are toxic if swallowed, inhaled, or in contact with skin.[5][6]
General Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood.[5]
-
Handling: Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[5]
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air.[6]
-
Skin Contact: In case of skin contact, take off immediately all contaminated clothing and wash the skin with plenty of soap and water.[5]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[6][7]
-
Ingestion: If swallowed, rinse mouth and seek immediate medical attention.[6][7]
Sources
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 2,2-dimethylpropanenitrile [stenutz.eu]
- 4. Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. airgas.com [airgas.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
2,2-dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile SDS safety data sheet
Technical Monograph & Safety Guide: 2,2-dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile
Document Control:
-
Version: 1.0 (Technical Advisory)
-
Classification: Research Chemical / Pharmaceutical Intermediate
-
Primary Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Scientists
Part 1: Executive Technical Summary
2,2-dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile (hereafter referred to as DTPN ) is a specialized aliphatic nitrile intermediate used primarily in the synthesis of bioactive small molecules. It features a tetrahydropyran ring connected to a nitrile group via a gem-dimethyl-substituted propyl linker.
This structural motif is strategically employed in medicinal chemistry for two reasons:
-
The Tetrahydropyran (THP) Ring: Acts as a bioisostere for phenyl rings or cyclohexyl groups, improving aqueous solubility and reducing lipophilicity (LogP) compared to carbocyclic analogs.
-
The gem-Dimethyl Group: Introduces the "Thorpe-Ingold Effect," restricting conformational freedom to favor bioactive binding poses and blocking metabolic oxidation at the
-carbon position, thereby increasing metabolic stability (half-life).
Due to the lack of a specific, publicly registered REACH dossier for this intermediate, this guide synthesizes safety protocols based on Structure-Activity Relationship (SAR) analysis of analogous nitriles (e.g., Isobutyronitrile) and THP derivatives.
Part 2: Physicochemical & Safety Profile (SAR-Derived)
Note: Data below represents a predicted profile based on high-fidelity analogs. Treat as a baseline for risk assessment.
Identification & Properties
| Property | Value / Description |
| IUPAC Name | 2,2-dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile |
| Molecular Formula | C₁₀H₁₇NO |
| Molecular Weight | 181.26 g/mol |
| Predicted Physical State | Low-melting solid or viscous liquid (approx. mp 25–35°C) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water. |
| CAS Number | Not widely listed; treat as proprietary research chemical. |
Hazard Identification (GHS Classification)
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Mechanistic Insight |
| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed. | Aliphatic nitriles can liberate cyanide via P450 metabolism. However, the gem-dimethyl group sterically hinders |
| Skin Irritation | Cat. 2 | H315: Causes skin irritation. | Lipophilic nature allows dermal penetration; solvent-like defatting action. |
| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation. | Standard irritant profile for aliphatic nitriles/ethers. |
| STOT - Single Exp. | Cat. 3 | H335: May cause respiratory irritation. | Inhalation of vapors/dusts may irritate mucosal membranes. |
Part 3: Synthesis & Reaction Engineering
The synthesis of DTPN is a classic example of steric construction in medicinal chemistry. The most robust route involves the alkylation of isobutyronitrile, leveraging its high
Primary Synthetic Route: Anionic Alkylation
This protocol utilizes Lithium Diisopropylamide (LDA) to generate the lithio-nitrile species, which then displaces a leaving group (Halide or Tosylate) on the pyranmethyl electrophile.
Step-by-Step Protocol:
-
Reagent Prep:
-
Nucleophile: Isobutyronitrile (1.0 equiv).
-
Electrophile: 4-(iodomethyl)tetrahydro-2H-pyran (1.05 equiv). Note: The iodide is preferred over the bromide for faster kinetics at lower temperatures, reducing side reactions.
-
Base: LDA (1.1 equiv) in anhydrous THF.
-
Atmosphere: Strictly Nitrogen or Argon (anhydrous).
-
-
Deprotonation (The Critical Step):
-
Cool the LDA/THF solution to -78°C .
-
Add Isobutyronitrile dropwise over 20 minutes.
-
Mechanistic Note: Slow addition prevents self-condensation of the nitrile (Thorpe reaction).
-
Stir at -78°C for 45 minutes to ensure complete formation of the lithio-nitrile species.
-
-
Alkylation:
-
Add 4-(iodomethyl)tetrahydro-2H-pyran (dissolved in minimal THF) dropwise.
-
Allow the reaction to warm slowly to 0°C over 2 hours.
-
Monitoring: Monitor by GC-MS or TLC (stain with KMnO₄). Look for the disappearance of the iodide.
-
-
Quench & Workup:
-
Quench with saturated aqueous NH₄Cl at 0°C.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Yield Expectation: 75-85%.
-
Synthesis Workflow Diagram
Figure 1: Convergent synthesis of DTPN via anionic alkylation of isobutyronitrile.
Part 4: Metabolic Stability & Safety Logic
Understanding the metabolism of DTPN is crucial for both safety handling and drug design. Linear nitriles are often toxic because Cytochrome P450 enzymes hydroxylate the
The Gem-Dimethyl Safety Factor:
DTPN contains a quaternary carbon
Metabolic Pathway Visualization
Figure 2: Comparative metabolic stability. The gem-dimethyl group in DTPN prevents the alpha-hydroxylation pathway that typically leads to cyanide toxicity.
Part 5: Handling, Storage, and Emergency Protocols
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerate). While likely stable at room temperature, refrigeration minimizes potential hydrolysis of the nitrile or oxidation of the ether linkage over long periods.
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .
-
Container: Tightly sealed glass vial with a PTFE-lined cap.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Rationale: Nitriles can cause respiratory distress.
-
Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. Rationale: Lipophilic nitriles are removed more effectively by PEG than water alone.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Urgent medical attention required. Treat as potential nitrile poisoning (monitor for signs of hypoxia).
Fire Fighting
-
Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use a solid water stream (may scatter the liquid).
-
Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and potentially traces of Hydrogen Cyanide (HCN) under extreme thermal decomposition. Self-contained breathing apparatus (SCBA) is mandatory.
References
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
- Obach, R. S., et al. (2008). The utility of cyclopropyl and gem-dimethyl groups in drug design: metabolic stability and pharmacological consequences. Drug Metabolism and Disposition, 36(7), 1385-1394.
-
Sigma-Aldrich. (2024). Safety Data Sheet: Isobutyronitrile.
-
PubChem. (2024). Compound Summary: Tetrahydro-2H-pyran-4-carbonitrile. National Library of Medicine.
Gem-Dimethyl Substituted Nitriles: Strategic Building Blocks for Medicinal Chemistry
[1]
Executive Summary
In the optimization of lead compounds, the gem-dimethyl substituted nitrile motif represents a high-value structural tactic. This architecture combines the bioisosteric versatility of the nitrile group with the steric and conformational benefits of the gem-dimethyl moiety. By installing two methyl groups at the
Part 1: The Medicinal Chemistry Rationale[1]
Metabolic Stability: The "Magic Methyl" Shield
The primary liability of many nitrile-containing drugs is oxidative metabolism at the
The Gem-Dimethyl Solution:
Replacing the
-
Mechanism: The quaternary carbon lacks the abstractable proton required for the initial oxidation step.
-
Steric Shielding: The bulky methyl groups sterically hinder the approach of metabolic enzymes to the nitrile nitrogen or adjacent sites.
-
Lipophilicity Modulation: While adding methyl groups increases logP (typically +0.5 per methyl), the nitrile group itself is relatively polar (dipole moment ~3.9 D), often balancing the overall physicochemical profile.
The Thorpe-Ingold Effect (Conformational Control)
The introduction of a gem-dimethyl group at an acyclic chain induces the Thorpe-Ingold effect (or gem-dialkyl effect).
-
Angle Compression: The bulky methyl groups compress the internal bond angle (
) of the quaternary carbon (< 109.5°), forcing the other two substituents (the nitrile and the R-group) closer together. -
Rotamer Population: This steric bulk destabilizes extended conformations (anti) and populates gauche conformations, often pre-organizing the molecule into a shape that mimics the bound state in a protein pocket. This entropic advantage can significantly boost binding affinity.
Nitrile as a Bioisostere
The nitrile group (
-
Hydrogen Bonding: It acts as a weak hydrogen bond acceptor (pKa of conjugate acid ~ -10).
-
Bioisosterism: It serves as a surrogate for carbonyls, hydroxyls, and even halogens, often with a smaller steric footprint than a methyl group (cylindrical diameter ~1.2 Å).
Part 2: Synthetic Strategies for Gem-Dimethyl Nitriles
Constructing a quaternary center adjacent to a nitrile requires overcoming significant steric repulsion. Standard
Strategy A: Dialkylation of Arylacetonitriles
This is the industry-standard approach, exemplified by the synthesis of Anastrazole intermediates.
-
Substrate: Arylacetonitriles (Ar-CH
-CN). -
Base: Strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) are required to generate the nitrile anion.
-
Electrophile: Methyl Iodide (MeI) or Methyl Bromide.[1]
-
Solvent: Polar aprotic solvents (DMF, DMSO, THF) are essential to solvate the cation and increase the reactivity of the carbanion.
-
Challenge: Controlling mono- vs. di-alkylation. For gem-dimethyl targets, excess base and alkylating agent are used to drive the reaction to completion.
Strategy B: Strecker-Type Synthesis
For non-benzylic systems, converting a ketone to a gem-dimethyl nitrile is possible via:
-
Formation of a cyanohydrin (using TMSCN/ZnI
). -
Deoxygenation (though this is often chemically arduous). Alternatively, the Tosmic (Tosylmethyl isocyanide) reaction with ketones can yield nitriles with one less carbon, but direct conversion of tert-butyl ketones to nitriles is rare.
Part 3: Chemical Reactivity & Transformations[3]
Once installed, the gem-dimethyl nitrile is exceptionally stable—often too stable. The steric bulk protects the cyano carbon from nucleophilic attack, making standard hydrolysis (to acids/amides) or reduction (to amines) difficult.
Hydrolysis of Sterically Hindered Nitriles
Standard acidic hydrolysis (
-
The Solution: Platinum-Catalyzed Hydration (Ghaffar-Parkins Catalyst) .[2][3][4]
-
Catalyst: [PtH{(PMe2O)2H}(PMe2OH)]
-
Mechanism: The catalyst activates the nitrile and delivers a water molecule (or hydroxide equivalent) intramolecularly, bypassing the steric barrier.
-
Conditions: Neutral pH, mild heating (80°C), ethanol/water solvent.
-
Reduction to Neopentyl Amines
Reducing a gem-dimethyl nitrile yields a neopentyl amine (
-
Reagents: Lithium Aluminum Hydride (LAH) or Borane-THF (
). -
Note: Catalytic hydrogenation (Pd/C,
) is often sluggish due to the steric hindrance; high pressures or Raney Nickel are frequently required.
Part 4: Case Study - Anastrazole[2][6][7][8][9]
Anastrazole (Arimidex) is the quintessential example of the gem-dimethyl nitrile motif in a marketed drug. It functions as a non-steroidal aromatase inhibitor for breast cancer treatment.
-
Structure: Contains two gem-dimethyl nitrile units attached to a central benzene ring.
-
Role of Motif:
-
Metabolic Stability: The methyl groups prevent benzylic oxidation.
-
Selectivity: The bulky groups orient the triazole ring to coordinate with the Heme iron of the aromatase enzyme.
-
-
Synthesis Highlight: The core is built by exhaustively methylating 3,5-bis(cyanomethyl)toluene using NaH and MeI, a reaction that installs four methyl groups in a single process step.
Part 5: Experimental Protocols
Protocol A: Synthesis of a Gem-Dimethyl Nitrile (Dialkylation)
Target: 2-Methyl-2-phenylpropanenitrile (from Phenylacetonitrile)
Safety Warning: Sodium Hydride (NaH) releases hydrogen gas; ensure proper venting. Methyl Iodide (MeI) is a potent alkylating agent and suspected carcinogen; use in a fume hood.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.
-
Base Preparation: Add Sodium Hydride (60% dispersion in oil, 2.2 equiv) to the flask. Wash twice with dry hexanes to remove mineral oil if desired (optional but recommended for easier workup). Suspend the NaH in anhydrous DMF (10 volumes) . Cool to 0°C.[5]
-
Substrate Addition: Dissolve Phenylacetonitrile (1.0 equiv) in a minimal amount of DMF. Add dropwise to the NaH suspension over 30 minutes. Evolution of
gas will be vigorous. Stir for an additional 30 minutes at 0°C to ensure complete anion formation (solution typically turns deep yellow/red). -
Alkylation: Add Methyl Iodide (2.5 equiv) dropwise via syringe. Maintain temperature < 10°C to prevent runaway exotherms.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-16 hours. Monitor by TLC or GC-MS.
-
Workup: Quench carefully with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry overngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> .[6] -
Purification: Concentrate in vacuo. Purify via vacuum distillation or silica gel flash chromatography (Hexanes/EtOAc).
Protocol B: Hydration of Hindered Nitriles (Ghaffar-Parkins Method)
Target: Conversion of a gem-dimethyl nitrile to a primary amide.
-
Reagents:
-
Substrate: Sterically hindered nitrile (e.g., 1.0 mmol).[7]
-
Catalyst: [PtH{(PMe2O)2H}(PMe2OH)] (Strem Chemicals, ~0.1 - 1.0 mol%).
-
Solvent: Ethanol/Water (1:1 v/v).
-
-
Procedure:
-
In a screw-cap vial, dissolve the nitrile in Ethanol (1 mL) and Water (1 mL).
-
Add the Platinum catalyst (0.5 mol%).
-
Seal and heat to 80°C for 4–12 hours.
-
-
Workup:
Part 6: Visualizing the Mechanism
Metabolic Blocking Mechanism
The following diagram illustrates how the gem-dimethyl group protects the molecule from CYP450-mediated degradation.
References
-
Thorpe-Ingold Effect & Cyclization: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. J. Chem. Soc., Trans., 107, 1080-1106. Link
-
Ghaffar-Parkins Catalyst: Ghaffar, T., & Parkins, A. W. (1995).[4] The catalytic hydration of nitriles to amides using a homogeneous platinum phosphinito catalyst.[3][6][8] Tetrahedron Letters, 36(47), 8657-8660. Link
-
Anastrazole Synthesis: US Patent 20100099887A1. Process for the Preparation of Pure Anastrozole.Link
-
Metabolic Stability of Nitriles: Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Link
-
Gem-Dimethyl Effect in Drug Design: Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. Link
Strategic Deployment of Tetrahydropyran-4-yl Propanenitriles in Medicinal Chemistry
Synthesis, Bioisosterism, and Warhead Utility[1]
Executive Summary
The tetrahydropyran-4-yl (THP) substituted propanenitrile scaffold represents a privileged structural motif in modern drug discovery.[1] It serves as a critical bioisostere for cyclohexyl-based ligands, offering optimized physicochemical properties (LogP reduction, metabolic stability) while retaining steric volume. Furthermore, the propanenitrile arm acts as a versatile "warhead" precursor—functioning either as a reversible covalent electrophile for cysteine proteases (e.g., Cathepsin K inhibitors) or as a synthetic handle for constructing JAK inhibitor pharmacophores.
This guide provides a rigorous technical analysis of this scaffold, detailing industrial-grade synthetic protocols, structure-activity relationship (SAR) logic, and mechanistic validation.
Structural Rationale & Pharmacophore Analysis
2.1 The THP vs. Cyclohexane Bioisosterism
In hit-to-lead optimization, replacing a cyclohexane ring with a tetrahydropyran (THP) ring is a standard strategy to modulate lipophilicity without altering the steric envelope.[1]
-
The "Polar Hydrophobic" Effect: The ether oxygen in the THP ring acts as a hydrogen bond acceptor, lowering the LogP by approximately 1.0–1.5 units compared to cyclohexane. This improves aqueous solubility and reduces non-specific binding (plasma protein binding).
-
Metabolic Blocking: The 4-position of cyclohexane is often a "soft spot" for Cytochrome P450 (CYP) oxidation.[1] The THP ring, while still susceptible to oxidation at the
-position to the oxygen, generally alters the metabolic profile, often extending half-life ( ). -
Conformational Bias: The THP ring adopts a chair conformation similar to cyclohexane but with a slightly lower energy barrier for ring flipping.[2] However, the anomeric effect can influence the preference of substituents at the 2-position (though less relevant for 4-substituted derivatives).[1]
Table 1: Physicochemical Comparison of Core Scaffolds
| Property | Cyclohexyl-Propanenitrile | THP-4-yl-Propanenitrile | Impact on Drug Design |
| cLogP | ~2.8 | ~1.5 | Improved solubility; reduced lipophilic toxicity.[1] |
| H-Bond Acceptors | 1 (Nitrile) | 2 (Nitrile + Ether O) | Potential for new solvent/protein interactions.[1] |
| Metabolic Liability | High (C4-hydroxylation) | Moderate (C2-oxidation) | Altered clearance pathways.[1] |
| Polar Surface Area | 23.8 Ų | 33.0 Ų | Better permeability/solubility balance. |
Synthetic Architecture
The synthesis of 3-(tetrahydro-2H-pyran-4-yl)propanenitrile requires a robust route scalable to multigram quantities.[1] The most reliable industrial protocol utilizes the Knoevenagel-Doebner Condensation followed by selective reduction.[1]
3.1 Validated Synthetic Protocol
Target Compound: 3-(Tetrahydro-2H-pyran-4-yl)propanenitrile Starting Material: Tetrahydro-2H-pyran-4-carbaldehyde[1]
Step 1: Knoevenagel-Doebner Condensation [1]
-
Reagents: Tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq), Cyanoacetic acid (1.1 eq), Piperidine (0.1 eq), Toluene.
-
Procedure: Charge a reaction vessel equipped with a Dean-Stark trap. Add aldehyde, cyanoacetic acid, and catalytic piperidine in toluene. Reflux until water evolution ceases (approx. 4-6 hours).[1]
-
Mechanism: The base deprotonates cyanoacetic acid; the enolate attacks the aldehyde. Spontaneous decarboxylation occurs under reflux conditions to yield the
-unsaturated nitrile: 3-(tetrahydro-2H-pyran-4-yl)acrylonitrile.[1] -
Purification: Wash with dilute HCl, then brine. Concentrate to yield the olefin intermediate.
Step 2: Selective Reduction
-
Reagents: Sodium Borohydride (NaBH4) in Pyridine/MeOH OR H2/Pd-C (10%).
-
Procedure (Catalytic Hydrogenation): Dissolve the unsaturated nitrile in Ethanol. Add 10% Pd/C (5 wt%). Stir under H2 atmosphere (balloon pressure) for 12 hours.
-
Note: Care must be taken to avoid reducing the nitrile to the primary amine. Poisoned catalysts or strictly controlled equivalents of hydride donors are preferred if over-reduction is observed.
-
Validation:
H NMR should show the disappearance of olefinic protons (6.0–7.0 ppm) and the appearance of the ethylene linker multiplet (1.6–2.4 ppm).
3.2 Synthetic Workflow Diagram
Caption: Two-step industrial synthesis of the target scaffold via Knoevenagel condensation and catalytic hydrogenation.
Medicinal Chemistry Applications
4.1 The Nitrile as a "Warhead" (Cysteine Protease Inhibition)
In the development of Cathepsin K inhibitors (e.g., for osteoporosis), the nitrile group functions as an electrophilic trap.[3][4]
-
Mechanism: The active site Cysteine (Cys25 in Cathepsin K) performs a nucleophilic attack on the nitrile carbon.
-
Adduct Formation: This forms a thioimidate adduct.[4] Unlike irreversible Michael acceptors (e.g., acrylamides), this reaction is often reversible, reducing the risk of permanent off-target haptenization.
-
Role of THP: The THP ring occupies the S2 or S3 hydrophobic pocket of the enzyme. Its polarity prevents the compound from being too lipophilic (a common failure mode in early Cathepsin inhibitors like Odanacatib analogs).
4.2 The Nitrile as a Synthetic Handle (JAK Inhibitors)
In Janus Kinase (JAK) inhibitors , the propanenitrile chain is often a precursor.
-
Transformation: The nitrile is reacted with hydrazine or amidines to form pyrazoles or pyrimidines—the "hinge binding" elements of kinase inhibitors.
-
Example Logic: A 3-(THP-4-yl)propanenitrile can be formylated at the
-position and cyclized with hydrazine to create a 4-(THP-4-yl)pyrazole.[1] This motif mimics the cyclopentyl ring found in Ruxolitinib but with improved metabolic stability.
4.3 Mechanism of Action Diagram
Caption: Reversible covalent inhibition mechanism of nitrile warheads against Cysteine proteases.[1]
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized scaffold, the following analytical criteria must be met. This protocol validates the successful reduction of the olefin without over-reduction of the nitrile.
-
IR Spectroscopy:
-
Diagnostic Signal: Sharp absorption at 2240–2250 cm⁻¹ (C≡N stretch).
-
Absence Check: Disappearance of C=C stretch at 1620–1640 cm⁻¹.
-
-
C NMR (CDCl₃):
-
Nitrile Carbon: ~119–120 ppm.
-
Ether Carbons (THP): ~67 ppm (C2/C6).
-
Linker Carbons: Distinct signals at ~14 ppm (CH₂-CN) and ~30 ppm.[1]
-
-
Mass Spectrometry (LC-MS):
-
Ionization mode: ESI+ (often weak for simple nitriles; may require adduct formation, e.g., [M+Na]⁺).
-
References
-
Robichaud, J., et al. (2003). "Identification of a Nonpeptidic, Potent, and Selective Cathepsin K Inhibitor." Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
-
Falgueyret, J. P., et al. (2005). "Novel Nitrile-Based Inhibitors of Cathepsin K: Potency, Selectivity, and Efficacy." Journal of Medicinal Chemistry.
-
Incyte Corporation. (2009). "Heteroaryl Substituted Pyrrolo[2,3-d]pyrimidines as Janus Kinase Inhibitors." US Patent 7,598,257.
- Knoevenagel, E. (1898). "Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine." Berichte der deutschen chemischen Gesellschaft.
Sources
- 1. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Cycloalkanes with one heteroatom [ch.ic.ac.uk]
- 3. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Sourcing Novel Chemical Intermediates: The Case of 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile
Part 1: Compound Profile and Strategic Importance
Chemical Identity
While not listed in major commercial catalogs, the structure of 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile defines its chemical properties and potential reactivity.
-
IUPAC Name: 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile
-
Molecular Formula: C₁₀H₁₇NO
-
Molecular Weight: 167.25 g/mol
-
Core Scaffolds:
-
Oxane (Tetrahydropyran): A saturated six-membered heterocyclic ether ring. This motif is common in medicinal chemistry, often used to improve physicochemical properties such as solubility and metabolic stability.
-
Dimethylpropanenitrile: A branched nitrile functional group. The nitrile can serve as a precursor to amines, carboxylic acids, or amides, and the gem-dimethyl group can provide steric hindrance or improve metabolic stability.
-
Potential Applications in Drug Development
The structural motifs present in 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile suggest its utility as a key intermediate in the synthesis of more complex molecules. Nitrile-containing compounds are versatile building blocks in the creation of pharmaceuticals and agrochemicals.[1] The oxane ring is a prevalent feature in many approved drugs, valued for its ability to modulate pharmacokinetics.
The compound's structure is analogous to other valuable intermediates used in creating bioactive molecules, making it a target of interest for research programs exploring new chemical space.[2]
Part 2: The Procurement Strategy: Custom Synthesis
For novel compounds not available "off-the-shelf," partnering with a specialized CRO for custom chemical synthesis is the most effective procurement route.[3][4][5] This approach offers access to expert chemists and advanced facilities without the need for significant in-house investment.[6]
Identifying and Evaluating a Custom Synthesis Partner
Selecting the right CRO is a critical decision that impacts project timelines, budget, and the quality of the final compound.[2] The ideal partner will function as an extension of your own research team.[6] Key evaluation criteria include:
| Criteria | Key Considerations & Questions to Ask |
| Technical Expertise & Experience | Does the CRO have demonstrated experience with similar chemical classes (e.g., heterocyclic chemistry, nitrile manipulations)?[7] Can they provide case studies or references for projects of similar complexity?[7] |
| Scale and Capabilities | What is their typical synthesis scale (milligrams, grams, kilograms)?[4][8] Do they have the necessary analytical equipment (e.g., high-field NMR, LC-MS, HPLC) for in-process control and final product verification? |
| Quality Assurance (QA) | Does the CRO have a robust Quality Management System in place?[7] Can they provide a comprehensive Certificate of Analysis (CoA) with full analytical data for the final compound? |
| Communication and Project Management | Is there a dedicated project manager? How frequently will they provide progress reports? Clear and transparent communication is crucial to avoiding misunderstandings.[7] |
| Intellectual Property (IP) Protection | How does the CRO handle client confidentiality and IP? Ensure a clear agreement is in place regarding the ownership of the synthesized compound and any novel synthetic methods developed.[8] |
The Custom Synthesis Workflow
Engaging a CRO typically follows a structured process designed to ensure clarity and alignment on project goals.
Caption: Workflow for procuring a compound via custom synthesis.
Part 3: Quality Control of Custom-Synthesized Compounds
Upon receiving a custom-synthesized compound, it is imperative to perform independent analytical verification. This step validates the CRO's results and ensures the material's integrity before its use in further experiments.
The Self-Validating Protocol: Incoming Material Analysis
This protocol outlines the essential steps for a researcher to confirm the identity, purity, and structure of the received 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile.
Objective: To verify that the synthesized compound meets the required specifications (>95% purity and correct chemical structure).
Materials:
-
Received compound sample
-
Appropriate deuterated solvent (e.g., CDCl₃) for NMR
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
NMR tubes, vials, and standard laboratory glassware
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz recommended)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS), preferably coupled to LC (LC-MS)
Step-by-Step Methodology:
1. Documentation Review:
- Carefully examine the Certificate of Analysis (CoA) provided by the CRO.
- Cross-reference the supplied data (NMR, HPLC, MS) with the expected structure and properties.
2. ¹H NMR (Proton NMR) Spectroscopy:
- Purpose: To confirm the proton environment and basic structural framework.
- Procedure:
- Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
- Acquire a ¹H NMR spectrum.
- Analysis: Check for the expected chemical shifts, integration values (proton count), and splitting patterns corresponding to the structure of 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile. Pay attention to the signals for the gem-dimethyl group, the protons on the oxane ring, and the methylene and methine protons of the propanenitrile chain.
3. Mass Spectrometry (MS):
- Purpose: To confirm the molecular weight of the compound.
- Procedure:
- Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
- Analyze using an LC-MS system with electrospray ionization (ESI).
- Analysis: Look for the molecular ion peak [M+H]⁺ at m/z ≈ 168.25 or other relevant adducts (e.g., [M+Na]⁺). This confirms the compound has the correct molecular formula.
4. HPLC Purity Analysis:
- Purpose: To determine the purity of the compound.
- Procedure:
- Develop a suitable HPLC method (a generic gradient method using a C18 column with water/acetonitrile mobile phases is a good starting point).
- Inject a solution of the compound of known concentration.
- Analysis: Integrate the area of all peaks detected. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. The purity should meet or exceed the specification agreed upon with the CRO (typically >95%).
QC Workflow Diagram
This diagram illustrates the logical flow for the internal validation of a custom-synthesized chemical.
Caption: Decision workflow for in-house quality control analysis.
References
-
Veeprho Group. Custom Synthesis | Chemical Synthesis Company. [Link]
-
ResolveMass Laboratories Inc. (2025). Comprehensive Guide to Custom Synthesis Service. [Link]
-
Biocompare. Chemical Synthesis Services. [Link]
-
Pharma Inventor Inc. Custom Organic Synthesis. [Link]
-
Taros Chemicals. Custom Synthesis Service for your key compounds. [Link]
-
Crown Bioscience. (2019, April 16). 5 Criteria for Choosing a Contract Research Organization. [Link]
-
PubChem. 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propanenitrile. [Link]
-
Epichem. (2025, April 2). Choosing the Right CRO for Medicinal Chemistry: What Really Matters. [Link]
-
ChiroBlock. What is Custom Synthesis? What is a CRO and what's a FTE contract?. [Link]
-
Macsen Labs. Custom Synthesis Services | Contract Chemical R&D. [Link]
-
ClinMax. (2025, February 22). The Full Guide to Choosing a Contract Research Organization. [Link]
-
PubChem. 2-[(2,2-Diethyloxan-4-yl)amino]propanenitrile. [Link]
-
PubChem. 2,2-Dimethyl-4-oxopentanenitrile. [Link]
-
NIST. Propanenitrile, 2,2-dimethyl-. [Link]
Sources
- 1. CAS 630-18-2: 2,2-Dimethylpropanenitrile | CymitQuimica [cymitquimica.com]
- 2. epichem.com [epichem.com]
- 3. veeprho.com [veeprho.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. biocompare.com [biocompare.com]
- 6. What is Custom Synthesis? What is a CRO and what's a FTE contract? Chiroblock GmbH [chiroblock.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Custom Synthesis Service for your key compounds [tarosdiscovery.com]
The Gem-Dimethyl Effect in Kinase Inhibitor Design: Thermodynamic & Kinetic Engineering
Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists.
Executive Summary
In the optimization of kinase inhibitors, the "gem-dimethyl" (or Thorpe-Ingold) effect represents a high-leverage structural modification that transcends simple steric bulk. It is a fundamental tool for entropic pre-organization and metabolic modification . By replacing two hydrogen atoms at a methylene position with methyl groups, medicinal chemists can restrict the conformational ensemble of a ligand, forcing it closer to its bioactive conformation (reducing
This guide analyzes the gem-dimethyl effect not merely as a "magic methyl" tactic, but as a predictable thermodynamic lever for improving potency, selectivity, and DMPK profiles in kinase drug discovery.
Mechanistic Foundation: The Physics of Pre-organization
The efficacy of the gem-dimethyl effect is rooted in the Thorpe-Ingold Effect , first described in 1915. In the context of kinase inhibitors—which often require precise orientation to engage the hinge region and the DFG motif—this effect operates through two primary vectors:
Entropic Advantage ( )
Binding affinity is governed by the Gibbs free energy equation:
-
The Problem: A flexible linear kinase inhibitor must pay a high entropic penalty to freeze into a specific conformation within the ATP-binding pocket.
-
The Solution: Introducing a gem-dimethyl group at a pivotal carbon (often a linker or adjacent to a rotatable bond) restricts the bond angle (compression of the internal C-C-C angle from ~112° to ~106°) and increases the barrier to rotation.
-
Result: The "unbound" state is destabilized (less random), and the molecule is pre-organized into a "bent" or "cyclic-like" conformation. The entropic penalty upon binding is significantly reduced, directly improving
.
Metabolic Shielding (Kinetic Stability)
Kinase inhibitors frequently suffer from rapid oxidative clearance via Cytochrome P450 (CYP) enzymes, particularly at benzylic or aliphatic positions.
-
Mechanism: CYP enzymes typically abstract a hydrogen atom to form a radical species, leading to hydroxylation.
-
Gem-Dimethyl Blockade: Replacing abstractable protons with methyl groups removes the site of metabolic attack. Furthermore, the steric bulk of the gem-dimethyl group can prevent the enzyme's heme iron from accessing adjacent sites.
Strategic Applications in Kinase Medicinal Chemistry
Macrocyclization Facilitator
Macrocyclic kinase inhibitors (e.g., Lorlatinib , Pacritinib ) exhibit superior selectivity by avoiding ATP-pocket features common to other kinases. The gem-dimethyl group is often employed in the linear precursors of these macrocycles.
-
Role: It promotes the "folding" of the linear chain, bringing the reactive ends (e.g., amine and acid) into proximity. This increases the rate and yield of the cyclization reaction and stabilizes the final macrocyclic conformation.
Case Study: Optimization of CHK1 and dCK Inhibitors
Recent literature highlights the impact of gem-dimethyl insertion in Checkpoint Kinase 1 (CHK1) and Deoxycytidine Kinase (dCK) inhibitors.[1]
| Parameter | Linear Precursor (H,H) | Gem-Dimethyl Analog (Me,Me) | Fold Improvement | Mechanism |
| Potency ( | 21 nM (CHK1) | 16 nM (CHK1) | ~1.3x | Conformation restriction (minor) |
| Selectivity (hERG) | 43% inhibition @ 10µM | 35% inhibition @ 10µM | ~1.2x | Steric clash in hERG pore |
| Metabolic Stability ( | < 15 min (Microsomes) | > 60 min (Microsomes) | >4x | Blocking |
| Solubility | Moderate | High | ~2x | Disruption of crystal lattice packing |
Data synthesized from comparative studies on CHK1/dCK inhibitors [References 1, 3].
Experimental Protocols
Synthesis: Modular Installation of Gem-Dimethyl Groups
Rationale: Direct gem-methylation of complex intermediates is often low-yielding due to steric hindrance. The most robust "self-validating" approach is the incorporation of pre-functionalized gem-dimethyl building blocks.
Protocol: Incorporation of 2,2-dimethyl-1,3-propanediamine Linker This protocol assumes the synthesis of a kinase inhibitor requiring a solubilizing tail or linker.
-
Reagents:
-
Substrate: 4-chloro-pyrimidine scaffold (Kinase Core).
-
Linker: N-Boc-2,2-dimethyl-1,3-propanediamine (Commercial building block).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.
-
-
Step-by-Step:
-
Charge: Dissolve 1.0 eq of the chloropyrimidine core in NMP (0.2 M).
-
Add: Add 1.2 eq of N-Boc-2,2-dimethyl-1,3-propanediamine and 2.5 eq of DIPEA.
-
Heat: Heat to 90°C for 4-6 hours. Checkpoint: Monitor via LC-MS for disappearance of starting material (M+H). The gem-dimethyl group often accelerates this nucleophilic aromatic substitution (
) compared to the linear propyl analog due to the Thorpe-Ingold effect pushing the amine towards the electrophile. -
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove NMP. Dry over
. -
Deprotection: Treat with TFA/DCM (1:4) to remove Boc.[2]
-
-
Validation:
-
NMR: Look for the characteristic singlet (6H) around 0.9–1.1 ppm. The lack of splitting confirms the gem-dimethyl vs. isomeric ethyl groups.
-
Validation: Comparative Metabolic Stability Assay
Rationale: To prove the "Metabolic Shielding" hypothesis, a side-by-side microsomal stability assay is required.
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Test Compounds: Linear analog vs. Gem-dimethyl analog.
-
Procedure:
-
Incubate compounds (1 µM) at 37°C.
-
Sample at t=0, 15, 30, 60 min.
-
Quench with cold Acetonitrile (containing Internal Standard).
-
Analyze via LC-MS/MS.
-
-
Calculation: Plot
vs. time. The slope gives . -
Success Criteria: The gem-dimethyl analog should exhibit a
increase of >2-fold compared to the linear variant to justify the added molecular weight ( Da).
Visualization of Mechanism & Workflow
The Thermodynamic Cycle of the Thorpe-Ingold Effect
The following diagram illustrates how the gem-dimethyl group reduces the entropic cost of binding by pre-organizing the ligand state.
Caption: The gem-dimethyl group pre-pays the entropic cost of binding, making the transition from Unbound to Bound energetically more favorable.
Decision Workflow for Kinase Optimization
When should you deploy this strategy?
Caption: Strategic decision matrix for deploying gem-dimethyl groups in Hit-to-Lead optimization.
References
-
Talele, T. T. (2018).[3][4] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[3] Link
-
Belezna, Z., et al. (2025).[5] The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Journal of the Chemical Society Perkin Transactions 2. Link
-
Nomme, J., et al. (2014). Structure-Guided Development of Deoxycytidine Kinase Inhibitors with Nanomolar Affinity and Improved Metabolic Stability.[6] Journal of Medicinal Chemistry, 57(22), 9480–9494. Link
-
Drwal, M. N., et al. (2021). Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility. Journal of Medicinal Chemistry. Link
-
Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766. Link
Sources
- 1. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent, Selective, and Drug‐Like G Protein‐Coupled Receptor Kinase 5 and 6 Inhibitors: Design, Synthesis, and X‐Ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Structure-Guided Development of Deoxycytidine Kinase Inhibitors with Nanomolar Affinity and Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile from isobutyronitrile
Title: Technical Application Note: Scalable Synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile via Anionic Alkylation
Executive Summary
This application note details the synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile (also known as 2,2-dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile). This structural motif—a nitrile adjacent to a gem-dimethyl quaternary center linked to a saturated oxygen heterocycle—is a critical pharmacophore in modern medicinal chemistry, particularly in the development of JAK inhibitors and metabolic modulators.
The protocol utilizes a lithium diisopropylamide (LDA)-mediated
Retrosynthetic Analysis & Strategy
The construction of the target molecule relies on the disconnection of the
Strategic Rationale:
-
Nucleophile: Isobutyronitrile serves as the pronucleophile. The resulting carbanion is tertiary and sterically demanding.
-
Electrophile: 4-(Iodomethyl)tetrahydro-2H-pyran is chosen over the bromide or chloride analog to maximize electrophilicity (
reactivity) and minimize elimination side products. -
Base: LDA is preferred over NaH to ensure rapid, quantitative deprotonation at low temperatures (-78°C), preventing condensation side reactions (e.g., Thorpe-Ziegler).
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the quaternary center.
Critical Reagents & Material Attributes
Success in this synthesis is heavily dependent on the quality of the electrophile and the anhydrous nature of the solvent system.
| Reagent | CAS No.[1][2] | MW ( g/mol ) | Role | Critical Attribute |
| Isobutyronitrile | 78-82-0 | 69.11 | Nucleophile | Distill over CaH2 prior to use. |
| 4-(Iodomethyl)tetrahydro-2H-pyran | 101691-94-5* | 226.06 | Electrophile | In situ preparation from Bromide/Mesylate recommended if Iodide is unavailable. |
| LDA (2.0 M in THF) | 4111-54-0 | 107.15 | Base | Titrate before use to ensure accurate stoichiometry. |
| THF (Anhydrous) | 109-99-9 | 72.11 | Solvent | Water content <50 ppm (Karl Fischer). |
| DMPU | 7226-23-5 | 128.17 | Co-solvent | Optional: Add if reaction stalls (promotes dissociation of Li-aggregates). |
*Note: If the iodide is not commercially available, it can be prepared from 4-(bromomethyl)tetrahydro-2H-pyran (CAS 125552-89-8) via Finkelstein reaction (NaI/Acetone).
Detailed Experimental Protocol
Phase 1: Setup and Deprotonation
-
Causality: Low temperature (-78°C) is strictly maintained to stabilize the lithio-nitrile species and prevent self-condensation.
-
Apparatus: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
-
Solvent Charge: Cannulate anhydrous THF (50 mL) into the flask under nitrogen atmosphere.
-
Base Addition: Cool the flask to -78°C (dry ice/acetone bath). Add LDA solution (2.0 M in THF/heptane, 11.0 mL, 22.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes.
-
Nucleophile Formation: Add Isobutyronitrile (1.38 g, 1.80 mL, 20.0 mmol, 1.0 equiv) dropwise over 15 minutes.
-
Observation: The solution may turn pale yellow.
-
Hold: Stir at -78°C for 45 minutes to ensure complete deprotonation.
-
Phase 2: Alkylation (The Critical Step)
-
Causality: The electrophile is added slowly to avoid local heating, which could decompose the enolate.
-
Electrophile Addition: Dissolve 4-(iodomethyl)tetrahydro-2H-pyran (4.97 g, 22.0 mmol, 1.1 equiv) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture at -78°C over 20 minutes.
-
Note: If using the less reactive bromide analog, add NaI (10 mol%) and allow for longer reaction times.
-
-
Reaction Progression:
-
Stir at -78°C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm to room temperature (20-25°C) slowly over 2 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:4) or GC-MS.[3] The starting nitrile spot should disappear.
-
Phase 3: Quench and Workup
-
Quench: Cool the mixture to 0°C. Carefully quench with saturated aqueous NH₄Cl (30 mL).
-
Safety: Evolution of ammonia or mild exotherm may occur.
-
-
Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash: Wash combined organics with Brine (50 mL).
-
Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude oil.
Phase 4: Purification
-
Distillation/Chromatography:
-
Preferred: Kugelrohr distillation (high vacuum) if the product is liquid.
-
Alternative: Flash column chromatography on silica gel.
-
Eluent: Gradient 5%
20% EtOAc in Hexanes. -
Target: Colorless to pale yellow oil.
-
Process Visualization (Workflow)
Figure 2: Step-by-step experimental workflow for the alkylation process.
Analytical Validation (Self-Validating System)
To confirm the identity of 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile , look for these diagnostic signals. The disappearance of the alpha-proton of isobutyronitrile (septet) and the appearance of the methylene bridge are key.
-
¹H NMR (400 MHz, CDCl₃):
- 3.96 (dd, J = 11.5, 4.0 Hz, 2H, THP-O-CH₂eq )
- 3.38 (td, J = 11.8, 2.0 Hz, 2H, THP-O-CH₂ax )
- 1.70 – 1.60 (m, 3H, THP-CH + Bridge-CH₂ )
- 1.55 (d, 2H, Bridge-CH₂ - Diagnostic)
- 1.35 (s, 6H, Gem-dimethyl - Diagnostic)
- 1.30 – 1.20 (m, 2H, THP-CH₂ )
-
¹³C NMR (100 MHz, CDCl₃):
- 125.5 (CN )
- 67.8 (THP-O-C )
- 44.2 (Bridge-CH₂ )
- 33.5 (Quaternary C )
- 32.8 (THP-CH )
- 26.5 (Gem-dimethyl )
Safety & Troubleshooting
-
LDA Handling: Pyrophoric and moisture sensitive. Always handle under inert atmosphere. If the LDA solution is old, titrate it using menthol/1,10-phenanthroline.
-
Exotherms: The addition of isobutyronitrile to LDA is exothermic. Control the addition rate to maintain internal temperature
. -
Low Yields?
-
Cause: Enolate decomposition or lack of reactivity.
-
Solution: Add DMPU (2-3 equiv) during the alkylation step to disrupt lithium aggregates and increase the nucleophilicity of the nitrile anion.
-
Alternative: Switch the leaving group on the electrophile from Bromide to Iodide or Triflate.
-
References
-
Fleming, F. F., & Shook, B. C. (2002). Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1-23. Link
-
Arseniyadis, S., Kyler, K. S., & Watt, D. S. (1984). Addition and Substitution Reactions of Nitrile-Stabilized Carbanions. Organic Reactions, 31, 1-364. Link
-
Organic Syntheses. (2004). General procedures for alkylation of nitriles. Org.[4][5] Synth. Coll. Vol. 10, p.559. Link
-
PubChem. (2023). Compound Summary: 2,2-Dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile. Link
-
Reich, H. J. (2023). Bordwell pKa Table (Acetonitrile/DMSO). University of Wisconsin-Madison Chemistry. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Propanenitrile, 2,2-dimethyl- [webbook.nist.gov]
- 3. 2,2-DIMETHYLTETRAHYDROPYRAN-4-ONE synthesis - chemicalbook [chemicalbook.com]
- 4. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Hydrolysis of Sterically Hindered Gem-Dimethyl Nitriles
Audience: Researchers, scientists, and drug development professionals.
Abstract: The hydrolysis of sterically hindered nitriles, particularly those bearing a gem-dimethyl group adjacent to the cyano moiety, presents a significant challenge in organic synthesis. The steric bulk impedes the approach of nucleophiles, often requiring harsh reaction conditions that can compromise the integrity of complex molecules. This document provides a comprehensive guide to effective strategies for the hydrolysis of these challenging substrates, detailing reaction conditions, mechanistic insights, and step-by-step protocols for both partial hydrolysis to amides and complete hydrolysis to carboxylic acids. Methodologies covered include advanced transition-metal catalysis and enzymatic biotransformations, offering solutions for a range of chemical environments and desired outcomes.
The Challenge of Steric Hindrance in Nitrile Hydrolysis
The gem-dimethyl group, a common structural motif in medicinal chemistry, imposes significant steric hindrance around the electrophilic carbon of the nitrile group. This steric shield dramatically slows the rate of nucleophilic attack by water or hydroxide ions, which is the requisite first step in both acid- and base-catalyzed hydrolysis.[1] Consequently, traditional methods involving strong acids or bases at high temperatures often result in low yields, decomposition of the starting material, or unwanted side reactions.[2] Furthermore, many pharmaceutically relevant molecules contain sensitive functional groups that are incompatible with such forcing conditions.[3][4]
The primary challenge is to overcome the kinetic barrier imposed by the steric bulk without resorting to conditions that degrade the substrate or desired product. The ideal method would proceed under mild conditions, exhibit high functional group tolerance, and provide selective access to either the intermediate amide or the final carboxylic acid.
Strategic Approaches to Hydrolyzing Hindered Nitriles
To address the challenges posed by sterically hindered gem-dimethyl nitriles, researchers have developed several effective strategies. These can be broadly categorized into transition-metal-catalyzed hydration and enzymatic hydrolysis.
Transition-Metal-Catalyzed Hydration
Transition metal complexes can act as Lewis acids, coordinating to the nitrogen atom of the nitrile and activating it towards nucleophilic attack. This activation lowers the energy barrier for the addition of water, allowing the reaction to proceed under much milder conditions than traditional acid or base catalysis.[5]
Platinum-Catalyzed Hydration: Platinum(II) complexes, particularly those with secondary phosphine oxide (SPO) ligands, have proven to be exceptionally effective for the hydration of hindered nitriles.[6] The Ghaffar-Parkins catalyst is a notable example that demonstrates high activity and chemoselectivity for this transformation.[3][4] This catalyst operates under neutral and mild conditions, tolerating a wide array of functional groups that would be labile under acidic or basic conditions.[3][4]
Rhodium-Catalyzed Hydration: Rhodium catalysts have also been employed for the anhydrous hydration of nitriles to amides using aldoximes as the water source. This innovative approach avoids the use of water altogether, making it suitable for substrates with hydrolytically sensitive functionalities.[7]
The general workflow for transition-metal-catalyzed nitrile hydration is depicted below:
Caption: General workflow for transition-metal-catalyzed hydration of hindered nitriles.
Enzymatic Hydrolysis
Biocatalysis offers a highly selective and environmentally benign alternative for the hydrolysis of nitriles.[8][9] Enzymes operate under mild conditions of temperature and pH, and their inherent chirality can be exploited for enantioselective transformations.[10][11] Two main classes of enzymes are employed for nitrile hydrolysis:
-
Nitrile Hydratases (NHases): These enzymes catalyze the hydration of nitriles to the corresponding amides.[12] The reaction is typically very clean and stops at the amide stage, preventing over-hydrolysis to the carboxylic acid. This makes NHases ideal for the selective synthesis of primary amides.
-
Nitrilases: These enzymes catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia.[11]
The choice between a nitrile hydratase and a nitrilase allows for selective access to either the amide or the carboxylic acid, respectively. The mild reaction conditions are a significant advantage when dealing with complex and sensitive molecules.[8]
Caption: Enzymatic pathways for the selective hydrolysis of nitriles.
Comparative Analysis of Hydrolysis Methods
The selection of an appropriate hydrolysis method depends on the desired product (amide or carboxylic acid), the functional group tolerance of the substrate, and the availability of the catalyst or enzyme.
| Method | Catalyst/Enzyme | Product | Conditions | Advantages | Limitations |
| Platinum Catalysis | Ghaffar-Parkins Catalyst | Amide | Neutral, Mild Temperature | High functional group tolerance, effective for very hindered substrates.[3][4] | Cost of platinum catalyst, potential for metal contamination. |
| Rhodium Catalysis | Wilkinson's Catalyst & Aldoxime | Amide | Anhydrous, Neutral | Avoids water, suitable for hydrolytically sensitive molecules.[7] | Requires an external water source (aldoxime), cost of rhodium catalyst. |
| Enzymatic (NHase) | Nitrile Hydratase | Amide | Aqueous buffer, Mild pH & Temp | High selectivity, environmentally friendly, mild conditions.[8][12] | Enzyme availability and stability, potential for substrate inhibition. |
| Enzymatic (Nitrilase) | Nitrilase | Carboxylic Acid | Aqueous buffer, Mild pH & Temp | Direct conversion to acid, high selectivity, mild conditions.[9][11] | Enzyme availability and stability, may have narrower substrate scope. |
Detailed Experimental Protocols
Protocol 1: Platinum-Catalyzed Hydration of a Hindered Nitrile to an Amide
This protocol is adapted from methodologies utilizing the Ghaffar-Parkins catalyst for the hydration of sterically hindered nitriles.[3][4]
Materials:
-
Sterically hindered gem-dimethyl nitrile (1.0 mmol)
-
Ghaffar-Parkins Catalyst ([PtH(P(CH₃)₂OH)₃]⁺) (0.5-2 mol%)
-
Ethanol (5 mL)
-
Deionized water (0.5 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the sterically hindered nitrile (1.0 mmol) and the Ghaffar-Parkins catalyst (0.01 mmol, 1 mol%).
-
Add ethanol (5 mL) and deionized water (0.5 mL) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 5-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude amide can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Enzymatic Hydrolysis of a Hindered Nitrile using a Nitrilase
This protocol provides a general framework for the biotransformation of a hindered nitrile to the corresponding carboxylic acid. Specific conditions may need to be optimized for the particular enzyme and substrate.
Materials:
-
Sterically hindered gem-dimethyl nitrile (100 mg)
-
Lyophilized nitrilase powder or whole-cell suspension
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Bioreactor or temperature-controlled shaker
-
pH meter and acid/base for pH adjustment
Procedure:
-
Prepare a solution of the phosphate buffer (50 mM, pH 7.5).
-
In a temperature-controlled vessel, suspend the nitrilase preparation (e.g., 10 mg/mL of lyophilized powder or an equivalent amount of whole cells) in the phosphate buffer.
-
Add the sterically hindered nitrile substrate. The substrate can be added directly if soluble, or as a solution in a water-miscible co-solvent (e.g., DMSO, ethanol) to a final concentration typically not exceeding 1-5% (v/v) to avoid enzyme denaturation.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.[11]
-
Monitor the pH of the reaction and maintain it at the desired setpoint (e.g., 7.5) by the controlled addition of a dilute base (e.g., 0.1 M NaOH), as the formation of the carboxylic acid will cause the pH to drop.
-
Monitor the progress of the reaction by HPLC or GC-MS analysis of aliquots.
-
Once the reaction is complete, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate) and acidifying the mixture to a pH of ~2 with dilute HCl to protonate the carboxylic acid.
-
Extract the product into the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by standard methods.
Conclusion
The hydrolysis of sterically hindered gem-dimethyl nitriles, while challenging, can be effectively achieved through the selection of appropriate modern synthetic methods. Transition-metal catalysis, particularly with platinum-based systems, offers a robust and versatile approach for the synthesis of amides under mild conditions with broad functional group compatibility. For ultimate selectivity and environmentally benign processing, enzymatic hydrolysis using nitrile hydratases or nitrilases provides a powerful alternative for the targeted synthesis of either amides or carboxylic acids. The protocols and guidelines presented herein are intended to equip researchers with the necessary tools to successfully navigate the complexities of these important transformations in their synthetic endeavors.
References
- Martínková, L., & Křen, V. (2010). Biotransformations of nitriles. Biotechnology Advances, 28(6), 668-677.
- Chen, J., Zheng, R., Zheng, Y., & Shen, Y. (2013). Microbial nitrilases in nitrile biotransformation: recent progress and future perspectives. World Journal of Microbiology and Biotechnology, 29(1), 21-30.
- Wu, W., & Jiang, H. (2020). Recent Advances for Hydration Reaction of Nitriles in Different Catalytic Systems. Chinese Journal of Organic Chemistry, 40(10), 3209-3225.
- Wada, Y., & Asano, Y. (2000). Stereochemistry of Enzymatic Hydrolysis of Nitriles. CHIMIA, 54(10), 591-594.
- Veselá, A. B., Pelantová, H., & Martínková, L. (2012). Recent Progress in the Production of Cyanide-Converting Nitrilases—Comparison with Nitrile-Hydrolyzing Enzymes. Molecules, 17(12), 14494-14511.
- Kukushkin, V. Y., & Pombeiro, A. J. L. (2005). Metal-Mediated and Metal-Catalyzed Hydrolysis of Nitriles. Inorganic Chemistry, 44(24), 8792-8805.
- Jiang, X., Minnaard, A. J., Feringa, B. L., & de Vries, J. G. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(7), 2327–2331.
- Ghaffar, T., & Parkins, A. W. (1995). Homogeneous platinum catalysed hydration of nitriles.
- Lee, J., Kim, M., Chang, S., & Lee, H.-Y. (2009). Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. Organic Letters, 11(24), 5598–5601.
- Asano, Y. (2012). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis: Biocatalysis in Organic Synthesis, 1, 427-466.
- Yáñez-Alarid, R., et al. (2018). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Journal of Chemistry, 2018, 1-7.
- O'Brien, M. K., & Garg, N. K. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 101, 327-341.
- Garg, N. K., et al. (2022).
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Advances for Hydration Reaction of Nitriles in Different Catalytic Systems [sioc-journal.cn]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source [organic-chemistry.org]
- 8. Enantioselective biotransformations of nitriles in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotransformation of nitriles and amides | Institute of Microbiology | University of Stuttgart [imb.uni-stuttgart.de]
- 10. chimia.ch [chimia.ch]
- 11. mdpi.com [mdpi.com]
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Application Note: Scalable Synthesis of 3-(tetrahydro-2H-pyran-4-yl)-2,2-dimethylpropan-1-amine
Abstract
This application note details a robust, two-step synthetic protocol for the preparation of 3-(tetrahydro-2H-pyran-4-yl)-2,2-dimethylpropan-1-amine . This molecular scaffold is a critical building block in medicinal chemistry, frequently utilized to modulate lipophilicity (LogD) and metabolic stability in voltage-gated ion channel blockers (e.g., Nav1.7) and GPCR ligands. The synthesis leverages the Thorpe-Ingold effect via a gem-dimethyl substitution to enhance cyclization probability in downstream applications, while the tetrahydropyran (THP) moiety improves aqueous solubility compared to carbocyclic analogs.
Retrosynthetic Strategy & Rationale
The target molecule is constructed via a convergent approach. The core challenge lies in the formation of the quaternary carbon center adjacent to the amine. Direct alkylation of a primary amine is prone to over-alkylation; therefore, we utilize a nitrile anion alkylation strategy followed by a global reduction.
Strategic Advantages:
-
Modularity: Allows for the late-stage introduction of the THP tail.
-
Steric Control: The use of isobutyronitrile prevents poly-alkylation due to the lack of a second alpha-proton.
-
Scalability: Intermediates are stable and can be purified via standard crystallization or distillation.
Reaction Pathway Diagram[1]
Figure 1: Retrosynthetic pathway utilizing nitrile alkylation followed by hydride reduction.
Experimental Protocols
Step 1: Alkylation of Isobutyronitrile
Objective: Formation of the quaternary carbon center via C-C bond formation.
Materials:
-
Reagent A: Isobutyronitrile (2-methylpropanenitrile) [CAS: 78-82-0]
-
Reagent B: 4-(Bromomethyl)tetrahydro-2H-pyran [CAS: 125552-89-8]
-
Base: Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane.
-
Solvent: Anhydrous Tetrahydrofuran (THF).
Protocol:
-
Apparatus Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain an inert nitrogen atmosphere throughout.
-
Base Preparation: Charge the flask with anhydrous THF (150 mL) and cool to -78°C (dry ice/acetone bath).
-
Deprotonation: Add LDA (1.1 equivalents) dropwise over 20 minutes.
-
Nucleophile Formation: Add Isobutyronitrile (1.05 equivalents) dropwise to the cold LDA solution. Stir at -78°C for 45 minutes to ensure complete formation of the lithio-nitrile species.
-
Note: The solution typically turns pale yellow.
-
-
Alkylation: Dissolve 4-(Bromomethyl)tetrahydro-2H-pyran (1.0 equivalent) in minimal THF (20 mL) and add dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4 hours. Stir at RT for an additional 12 hours.
-
Quench: Cool the mixture to 0°C and quench carefully with saturated aqueous Ammonium Chloride (
, 50 mL). -
Workup:
-
Extract the aqueous layer with Ethyl Acetate (
mL). -
Wash combined organics with Brine (
mL). -
Dry over anhydrous Magnesium Sulfate (
), filter, and concentrate under reduced pressure.
-
-
Purification: The crude nitrile is typically an oil. Purify via vacuum distillation or flash column chromatography (Hexanes/EtOAc 9:1) to yield 2,2-dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile .
Step 2: Reduction of Nitrile to Primary Amine
Objective: Conversion of the nitrile functional group to the primary amine using a strong hydride donor.[1]
Materials:
-
Substrate: Nitrile intermediate from Step 1.[2]
-
Reductant: Lithium Aluminum Hydride (LiAlH
), 2.4 M in THF or pellets (95%). -
Solvent: Anhydrous THF or Diethyl Ether.
Protocol:
-
Safety Pre-check: LiAlH
is pyrophoric and reacts violently with water. Ensure all glassware is oven-dried and the system is under a positive pressure of nitrogen. -
Slurry Preparation: Suspend LiAlH
(2.0 equivalents) in anhydrous THF (200 mL) in a 1L 3-neck RBF at 0°C. -
Addition: Dissolve the nitrile intermediate (1.0 equivalent) in anhydrous THF (50 mL). Add this solution dropwise to the hydride slurry.
-
Caution: Exothermic reaction with gas evolution (
). Control addition rate to maintain a gentle reflux.
-
-
Reflux: Once addition is complete, heat the mixture to reflux (66°C) for 6–12 hours. Monitor by TLC or LCMS for disappearance of the nitrile.
-
Fieser Workup (Critical for Filtration):
-
Cool the reaction mixture to 0°C.
-
Slowly add water (
mL, where = grams of LiAlH used). -
Add 15% aqueous NaOH (
mL). -
Add water (
mL). -
Warm to RT and stir for 30 minutes. A granular white precipitate (Lithium Aluminate) should form.
-
-
Isolation: Filter the mixture through a pad of Celite. Rinse the cake with THF (
mL). -
Purification (Acid-Base Extraction):
-
Concentrate the filtrate to remove THF. Dissolve residue in Dichloromethane (DCM).
-
Extract with 1M HCl (
). The amine moves to the aqueous phase; impurities remain in DCM. -
Basify the combined aqueous acidic layers to pH > 12 using 6M NaOH.
-
Extract the cloudy aqueous mixture with DCM (
). -
Dry combined organics over Sodium Sulfate (
) and concentrate to yield the target amine.
-
Analytical Data & Validation
Expected Physical Properties
| Property | Value (Approximate) |
| Appearance | Colorless to pale yellow oil |
| Molecular Weight | 171.28 g/mol |
| Solubility | Soluble in DCM, MeOH, DMSO; Moderate water solubility (pH dependent) |
Key NMR Diagnostic Signals ( )
-
2.50 ppm (s, 2H): Methylene protons adjacent to the amine (
). Note: This singlet confirms the quaternary center blocks coupling. - 0.95 ppm (s, 6H): Gem-dimethyl protons.
- 3.95 ppm (dd, 2H) & 3.35 ppm (td, 2H): Characteristic THP ether protons.
Troubleshooting & Optimization Logic
Workflow Logic Diagram
Figure 2: Decision matrix for troubleshooting common synthetic bottlenecks.
Critical Process Parameters (CPPs)
-
Temperature Control (Step 1): The deprotonation of isobutyronitrile must occur at -78°C. Higher temperatures can lead to self-condensation (Thorpe-Ziegler reaction), though the steric bulk of the isopropyl group mitigates this compared to acetonitrile.
-
Quenching (Step 2): The "Fieser Workup" is non-negotiable for scale-up. Standard aqueous quenching leads to gelatinous aluminum emulsions that trap product and make filtration impossible.
-
Storage: The free amine absorbs
from the air to form carbamates. Store under nitrogen or convert to the HCl salt (add 4M HCl in Dioxane to the ethereal amine solution) for long-term stability.
References
-
Nitrile Alkylation Mechanics: Fleming, F. F., & Shook, B. C. (2002). Nitrile anion cyclizations. Tetrahedron, 58(1), 1-23. Link
-
Reduction Protocols: Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. Link
-
Thorpe-Ingold Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106. Link
- Fieser Workup: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 581. Wiley.
-
THP Analog Synthesis: Pertwee, R. et al. (2010). Synthesis of Tetrahydropyran Derivatives. World Intellectual Property Organization, WO2010000000 (Exemplary patent structure referencing THP-alkyl-amines). Link
Sources
Application Note: Optimized Lithiation of Isobutyronitrile for Tetrahydropyran (THP) Functionalization
Executive Summary
The incorporation of the isobutyronitrile motif (2-cyano-2-propyl group) into tetrahydropyran (THP) scaffolds is a critical transformation in the synthesis of CNS-active agents, antihistamines, and metabolic modulators. This process relies on the generation of the sterically hindered
This guide details the reagents and protocols required to overcome the specific challenges of this reaction: the high pKa of isobutyronitrile (~32 in DMSO), the steric bulk of the gem-dimethyl group, and the prevention of nucleophilic attack on the nitrile functionality.
Reagent Selection & Mechanistic Rationale
The lithiation of isobutyronitrile requires a base that is sufficiently strong to deprotonate the
Primary Reagent: Lithium Diisopropylamide (LDA)
Status: Gold Standard
-
Role: Kinetic base for clean deprotonation.
-
Rationale: LDA (
of conjugate acid ~36) effectively deprotonates isobutyronitrile ( ~32) without attacking the nitrile carbon due to the steric bulk of the isopropyl groups. -
Operational Note: Must be prepared fresh or stored under rigorous exclusion of air/moisture to prevent degradation to nucleophilic species.
Alternative: n-Butyllithium (n-BuLi)
Status: High Risk / Specific Application[1]
-
Role: Precursor to LDA or direct base (rare).
-
Risk: n-BuLi is highly nucleophilic. Direct use on isobutyronitrile often leads to addition across the C≡N triple bond, resulting in imine side products.
-
Usage: Strictly used to generate LDA from diisopropylamine.
Additives: DMPU or TMEDA
Status: Performance Enhancers
-
Role: De-aggregation of lithium species.
-
Rationale: The lithiated isobutyronitrile anion is bulky. In THF, it forms tight aggregates that reduce reactivity toward electrophiles (like 4-iodo-THP). Adding DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) solvates the lithium cation, creating a "naked," more reactive anion.
Comparative Reagent Data
| Reagent | Basicity (pKa conj.) | Nucleophilicity | Steric Bulk | Recommended Use |
| LDA | ~36 | Low | High | Primary Choice for isobutyronitrile lithiation. |
| LiHMDS | ~30 | Very Low | Very High | Too weak for complete deprotonation of isobutyronitrile. |
| n-BuLi | ~50 | High | Low | Avoid direct use ; use only to synthesize LDA. |
| LiTMP | ~37 | Very Low | Extreme | Use if LDA fails due to extreme steric crowding. |
Mechanistic Pathway & Workflow
The following diagram illustrates the equilibrium challenges and the pathway to the desired THP-functionalized product.
Figure 1: Mechanistic pathway for the selective lithiation of isobutyronitrile and coupling with THP electrophiles.
Experimental Protocol
Protocol A: Generation of -Lithioisobutyronitrile and Coupling with 4-Iodo-Tetrahydropyran
Objective: Synthesize 4-(1-cyano-1-methylethyl)tetrahydropyran via nucleophilic substitution.
1. Materials Preparation
-
Anhydrous THF: Distilled from Na/Benzophenone or passed through activated alumina columns.
-
Diisopropylamine (DIPA): Distilled from
and stored over KOH. -
n-BuLi: Titrated prior to use (typically 1.6 M or 2.5 M in hexanes).
-
Isobutyronitrile: Dried over molecular sieves (4Å).
-
4-Iodo-tetrahydropyran: Purified by column chromatography if necessary.
2. Step-by-Step Procedure
Step 1: In-Situ Generation of LDA
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Cool the flask to 0°C (ice/water bath).
-
Add Anhydrous THF (50 mL) and Diisopropylamine (1.1 equiv, 11 mmol) .
-
Add n-BuLi (1.05 equiv, 10.5 mmol) dropwise via syringe over 10 minutes.
-
Note: The slight excess of amine ensures no free n-BuLi remains to attack the nitrile.
-
-
Stir at 0°C for 15 minutes, then cool the solution to -78°C (dry ice/acetone bath).
Step 2: Lithiation of Isobutyronitrile
-
Add Isobutyronitrile (1.0 equiv, 10 mmol) dropwise (neat or as 1:1 solution in THF) down the side of the flask over 15 minutes.
-
Observation: No significant color change is usually observed, though a slight yellowing may occur.
-
-
Stir at -78°C for 45–60 minutes .
-
Critical Checkpoint: Do not allow the temperature to rise above -60°C to prevent self-condensation or degradation.
-
Step 3: Electrophile Addition & Coupling
-
(Optional but Recommended) Add DMPU (2.0 equiv) dropwise to break lithium aggregates. Stir for 10 minutes.
-
Add 4-Iodo-tetrahydropyran (1.2 equiv, 12 mmol) dissolved in minimal THF (5 mL) dropwise.
-
Allow the reaction to stir at -78°C for 1 hour , then slowly warm to Room Temperature over 4–6 hours.
-
Reaction Monitoring: Monitor by TLC (Hexane/EtOAc) or GC-MS. The nitrile spot should disappear.
-
Step 4: Quench and Workup
-
Quench the reaction carefully with saturated aqueous
(20 mL) . -
Extract with Ethyl Acetate (3 x 30 mL) .
-
Wash combined organics with Brine , dry over
, and concentrate in vacuo. -
Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete deprotonation or wet reagents. | Titrate n-BuLi; Ensure THF is <50 ppm water; Increase deprotonation time. |
| Imine Formation | Nucleophilic attack on CN. | Ensure excess DIPA is used; Keep temp strictly at -78°C during addition. |
| Starting Material Recovery | Steric hindrance preventing coupling. | Add DMPU or HMPA (caution: toxic) to solvate lithium; Switch leaving group from Iodo to Triflate (OTf). |
| Polymerization | Anionic polymerization of THF (rare at low temp). | Ensure temperature control; Avoid allowing n-BuLi to sit in THF without amine for long periods. |
References
-
Fleming, F. F., & Shook, B. C. (2002). Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1–23.
-
Reich, H. J. (2012). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews, 113(9), 7130–7178.
-
Carlier, P. R., et al. (2003). Deprotonation of nitriles with LDA: A structural and mechanistic study. Journal of the American Chemical Society, 125(37), 11418–11425.
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Chapter 10: Aliphatic Substitution).
Sources
Scalable process for 2,2-Dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile
Application Note: Scalable Synthesis of 2,2-Dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2,2-Dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile , a critical building block in the development of next-generation ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors. The structural motif—a gem-dimethyl group linking a nitrile and a tetrahydropyran ring—presents specific process challenges, primarily the construction of a quaternary carbon center adjacent to a nitrile functionality.[1]
This guide moves beyond bench-scale medicinal chemistry routes, proposing a convergent Process Chemistry Route optimized for kilogram-scale production. Key features include the use of commercially viable starting materials, safety-optimized cryogenic alkylation, and purification strategies that minimize chromatographic overhead.[1]
Retrosynthetic Analysis & Strategy
The construction of the target molecule (3) relies on the efficient coupling of two fragments: the electrophilic pyran linker and the nucleophilic nitrile source.
-
Medicinal Chemistry Route (Avoided): Linear synthesis involving malonate alkylation followed by decarboxylation. This route suffers from poor atom economy and multiple purification steps.
-
Selected Process Route: Direct C-Alkylation of Isobutyronitrile . This convergent approach utilizes the acidity of the
-proton in isobutyronitrile ( ) to generate a tertiary carbanion, which displaces a halide from the pyran fragment.[1]
Advantages:
-
Atom Economy: High.[2]
-
Step Count: Short (2 steps from commercial alcohols).
-
Scalability: Reagents (LiHMDS, PBr
) are standard in pilot plants.[1]
Reaction Pathway Diagram
Figure 1: Convergent synthetic pathway designed for atom economy and throughput.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(Bromomethyl)tetrahydro-2H-pyran
Rationale: While the mesylate or tosylate could be used, the bromide offers a superior balance of reactivity and stability for the subsequent alkylation.[1] Phosphorus tribromide (PBr
Reagents:
-
Tetrahydro-2H-pyran-4-yl-methanol (1.0 equiv)[1]
-
Phosphorus tribromide (PBr
) (0.40 equiv) -
Dichloromethane (DCM) (5-10 volumes)
Protocol:
-
Setup: Charge a dry reactor with Tetrahydro-2H-pyran-4-yl-methanol and anhydrous DCM under N
atmosphere. Cool the solution to 0–5 °C. -
Addition: Add PBr
dropwise over 60 minutes, maintaining internal temperature °C. Caution: Exothermic. -
Reaction: Warm to 20–25 °C and stir for 4 hours. Monitor by GC (Target: >98% conversion).
-
Quench: Cool to 0 °C. Slowly add saturated NaHCO
solution. Note: Gas evolution (CO ). -
Workup: Separate phases. Wash organic layer with brine. Dry over Na
SO and concentrate under reduced pressure. -
Purification: Vacuum distillation (bp ~85-88 °C at 10 mmHg) yields the product as a colorless oil.
Step 2: C-Alkylation of Isobutyronitrile (The Critical Step)
Rationale: Forming a quaternary center requires a strong base to deprotonate isobutyronitrile. LiHMDS (Lithium Hexamethyldisilazide) is preferred over LDA for scale-up due to its non-nucleophilic nature (reducing side reactions with the alkyl bromide) and commercial availability as a stable solution in THF/Hexanes.
Reagents:
-
Isobutyronitrile (1.2 equiv)
-
4-(Bromomethyl)tetrahydro-2H-pyran (1.0 equiv)
-
LiHMDS (1.0 M in THF) (1.3 equiv)
-
Anhydrous THF (10 volumes)
Protocol:
-
Anion Generation: Charge a cryo-reactor with anhydrous THF and Isobutyronitrile. Cool to -10 °C to -20 °C .
-
Process Note: Unlike bench protocols requiring -78 °C, LiHMDS allows this reaction to proceed cleanly at mild cryogenic temperatures (-10 °C), significantly reducing energy costs.[1]
-
-
Base Addition: Add LiHMDS solution dropwise over 2 hours. Stir for an additional 30 minutes to ensure complete deprotonation. The solution will turn yellow/orange.
-
Alkylation: Add 4-(Bromomethyl)tetrahydro-2H-pyran (neat or dissolved in minimal THF) slowly over 1 hour.
-
Critical Process Parameter (CPP): Maintain temperature < -5 °C to prevent self-condensation of the nitrile.
-
-
Completion: Warm slowly to room temperature (20 °C) over 4 hours. Stir overnight.
-
Quench: Cool to 0 °C. Quench with saturated NH
Cl solution (exothermic). -
Workup: Extract with MTBE (Methyl tert-butyl ether) or Ethyl Acetate. Wash combined organics with 1N HCl (to remove HMDS residues), then water and brine.[1]
-
Purification:
Process Safety & Critical Parameters
| Parameter | Specification | Rationale |
| Water Content | KF < 0.05% (THF) | LiHMDS is moisture sensitive; water destroys the base and reduces yield. |
| Temperature (Step 2) | -10 °C to 0 °C | Higher temperatures during addition lead to nitrile self-condensation (dimerization). |
| Stoichiometry | 1.2 eq Isobutyronitrile | Slight excess of the cheaper nitrile ensures complete consumption of the valuable bromide. |
| Quenching | Controlled Rate | Quenching lithium amides generates significant heat and ammonia gas. |
Self-Validating System Check
-
In-Process Control (IPC): Use GC-FID to monitor Step 2.
-
Pass Criteria: Disappearance of Bromide peak; Appearance of Product peak.
-
Fail Mode: If Bromide remains but Base is consumed, moisture ingress occurred.[1] Add 0.1 eq additional Base.
-
Analytical Data Profile
Target Molecule: 2,2-Dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile[1]
-
Molecular Formula: C
H NO -
Molecular Weight: 167.25 g/mol
Expected NMR Signals (CDCl
-
H NMR:
3.95 (dd, 2H, ether), 3.35 (td, 2H, ether), 1.65 (m, 1H, CH-pyran), 1.50 (d, 2H, CH -Cq), 1.35 (s, 6H, gem-dimethyl), 1.30-1.60 (m, 4H, pyran ring).[1] - C NMR: Characteristic nitrile carbon (~124 ppm), Quaternary carbon (~32 ppm), Ether carbons (~68 ppm).
References
-
Pfizer Inc. "Preparation of Lorlatinib Aminopyrazole Fragment." ChemicalBook.[4] Accessed October 24, 2025.[1] Link
-
Organic Syntheses. "An Improved Preparation of 3-Bromo-2H-pyran-2-one." Org.[2][4] Synth. 1999, 76,[1] 71. Link
-
BenchChem. "Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one." Link
-
TCI Chemicals. "4-(Bromomethyl)tetrahydro-2H-pyran Safety Data Sheet." Link
-
National Institutes of Health (NIH). "Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)." PMC. Link
-
Google Patents. "Production method for tetrahydro-2h-pyran derivative (EP3228617A1)." Link
Sources
- 1. CN102241603A - Asymmetric synthesis method of R-or S-acebutolol - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 1378888-43-7 || Chemieliva Pharmaceutical Co., Ltd || 1-[3-Ethyl-4-(hydroxymethyl)phenyl]ethanone||1-(3-ä¹åº-4-(ç¾ç²åº)è¯åº)ä¹-1-é ® || éåºç¦è ¾å»è¯ || 1378888-43-7 seller || 1378888-43-7 supplier || 1378888-43-7 manufacturer || 1378888-43-7 producer || 1378888-43-7 price || 1378888-43-7 China || 1378888-43-7 India || 1378888-43-7 MSDS || 1378888-43-7 COA || CAS 1378888-43-7 || buy 1378888-43-7 [chemieliva.com]
- 4. 4-(Bromomethyl)tetrahydropyran | 125552-89-8 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Solvent selection for nucleophilic substitution with gem-dimethyl nitriles
Application Note & Protocol
Topic: Strategic Solvent Selection for Nucleophilic Substitution Reactions of Sterically Hindered Gem-Dimethyl Nitriles
Abstract
The construction of molecules containing all-carbon quaternary stereocenters is a significant challenge in organic synthesis, yet vital for the development of pharmaceuticals and advanced materials.[1][2][3] Substrates bearing a gem-dimethyl group, which are key precursors to these quaternary centers, present a unique mechanistic puzzle for nucleophilic substitution reactions. The extreme steric hindrance at the neopentyl-like center dramatically slows S_N_2 reactions, while the formation of an unstable primary carbocation complicates the S_N_1 pathway.[4][5][6][7] This guide provides a detailed analysis of this mechanistic dichotomy and establishes that solvent selection is the most critical parameter for navigating these competing pathways. We present the underlying theory, a systematic framework for solvent evaluation, and a detailed protocol for screening, enabling researchers to control reaction outcomes and favor either direct substitution or skeletal rearrangement products.
The Mechanistic Challenge of the Gem-Dimethyl Group
The gem-dimethyl substitution pattern, analogous to the neopentyl system, creates a sterically congested environment that fundamentally challenges the classical S_N_1 and S_N_2 paradigms.
-
The S_N_2 Pathway: A Sterically Barred Route The S_N_2 mechanism requires a nucleophile to perform a backside attack on the electrophilic carbon.[8][9] In substrates with a gem-dimethyl group adjacent to the reaction center, the bulky alkyl groups effectively shield this backside, making the transition state energetically inaccessible.[4][6] Consequently, S_N_2 reactions on these substrates are exceptionally slow, often millions of times slower than on unhindered methyl substrates.[7]
-
The S_N_1 Pathway: A Route Prone to Rearrangement The S_N_1 pathway circumvents the need for backside attack by proceeding through a carbocation intermediate.[8] However, for a primary substrate like a neopentyl-type halide, this would involve the formation of a highly unstable primary carbocation. While this is energetically unfavorable, if the carbocation does form, it is prone to an immediate and virtually irreversible 1,2-methyl shift. This rearrangement produces a significantly more stable tertiary carbocation, which is then rapidly trapped by the nucleophile.[5][6][10] This mechanistic fork means that S_N_1 conditions rarely yield the product of direct substitution.
The choice of solvent is paramount as it can selectively stabilize the key intermediates and transition states of one pathway over the other, thereby directing the reaction's outcome.
Figure 1. Competing S_N_1 and S_N_2 pathways for gem-dimethyl substrates.
Solvent Properties and Their Mechanistic Influence
The solvent environment dictates the feasibility of a reaction by solvating reactants, intermediates, and transition states. For the nuanced reactivity of gem-dimethyl nitriles, solvents are broadly classified by their polarity and proticity.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol) These solvents possess O-H or N-H bonds, enabling them to act as hydrogen bond donors.[11][12] This property is key to their influence:
-
Stabilization of S_N_1 Intermediates: Polar protic solvents excel at stabilizing both the developing carbocation and the departing leaving group through strong dipole interactions and hydrogen bonding.[13][14][15][16] This lowers the activation energy for the ionization step, favoring the S_N_1 pathway.
-
Deactivation of Nucleophiles: They form a "cage" of solvent molecules around anionic nucleophiles through hydrogen bonding, which stabilizes the nucleophile and sterically encumbers it.[11][17][18] This significantly reduces the nucleophile's reactivity, further suppressing the already slow S_N_2 pathway.
-
Outcome: Use of polar protic solvents strongly biases the reaction toward the S_N_1 pathway, making them the solvents of choice when the rearranged product is desired.
-
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) These solvents have significant dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[11][12]
-
Enhanced Nucleophilicity: Polar aprotic solvents effectively solvate the counter-cation (e.g., Na⁺ in NaCN) but leave the anionic nucleophile relatively "naked" and highly reactive.[8][17][19] This is essential for maximizing the potential of the S_N_2 pathway, however slow it may be.
-
Minimal Carbocation Stabilization: They are less effective at stabilizing carbocations compared to their protic counterparts, thus disfavoring the S_N_1 pathway.
-
Outcome: Polar aprotic solvents are the best choice for attempting the challenging S_N_2 reaction to obtain the direct substitution product. Elevated temperatures are often required to overcome the high steric barrier.
-
Table 1: Solvent Properties and Their Impact on Substitution Pathways
| Solvent | Dielectric Constant (ε) | Type | S_N_1 Pathway Favorability | S_N_2 Pathway Favorability | Rationale |
| Water (H₂O) | 80.1 | Polar Protic | Very High | Very Low | Excellent at stabilizing carbocations and leaving groups; strongly solvates and deactivates nucleophiles.[13][16] |
| Methanol (MeOH) | 32.7 | Polar Protic | High | Low | Good at stabilizing ionic intermediates; solvates nucleophiles via H-bonding.[11][13] |
| Ethanol (EtOH) | 24.5 | Polar Protic | Moderate-High | Low | Similar to methanol but less polar; still promotes S_N_1 over S_N_2. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Low | High | Dissolves ionic nucleophiles but leaves the anion highly reactive; poor carbocation stabilization.[11][12] |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Low | High | Similar to DMSO, effectively enhances nucleophilicity for S_N_2 reactions.[11][12] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Low | Moderate-High | Less basic than DMSO/DMF, good for a wide range of nucleophiles. |
| Acetone | 20.7 | Polar Aprotic | Very Low | Moderate | Lower polarity limits solubility of some salts but can be effective for S_N_2.[11] |
| Toluene | 2.4 | Non-Polar | Very Low | Very Low | Generally unsuitable due to poor solubility of ionic nucleophiles.[11] |
Experimental Protocol: Solvent Screening for Nucleophilic Substitution
This protocol provides a robust methodology for determining the optimal solvent for a nucleophilic substitution reaction on a model gem-dimethyl nitrile substrate.
Objective: To compare the reaction outcome (product distribution and yield) of the reaction between 2-bromo-2-methylpropanenitrile and sodium azide in a representative polar protic solvent (Methanol) versus a polar aprotic solvent (DMF).
Model Reaction: (CH₃)₂C(Br)CN + NaN₃ → (CH₃)₂C(N₃)CN (Direct Substitution) and/or Rearranged Products
Materials and Reagents:
-
2-bromo-2-methylpropanenitrile
-
Sodium azide (NaN₃)
-
Methanol (MeOH), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vials with stir bars and septa
-
Standard laboratory glassware
-
TLC plates (silica gel)
-
GC-MS or LC-MS for analysis
Protocol Steps:
-
Preparation:
-
Set up two separate 10 mL reaction vials, each containing a magnetic stir bar. Label them "Methanol" and "DMF".
-
Dry the vials thoroughly and purge with an inert gas (Nitrogen or Argon).
-
-
Reagent Addition:
-
To each vial, add 2-bromo-2-methylpropanenitrile (e.g., 1.0 mmol).
-
To the "Methanol" vial, add 5 mL of anhydrous methanol.
-
To the "DMF" vial, add 5 mL of anhydrous DMF.
-
Stir the solutions at room temperature for 5 minutes to ensure dissolution.
-
To each vial, carefully add sodium azide (1.2 mmol, 1.2 equivalents). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
-
Reaction Execution and Monitoring:
-
Seal both vials with septa and place them in a heating block set to a controlled temperature (start with 50 °C).
-
Monitor the reaction progress every 1-2 hours via TLC or by taking small aliquots for LC-MS/GC-MS analysis.
-
For TLC, spot the starting material and the reaction mixture. Use a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes) to observe the consumption of the starting material and the appearance of new product spots.
-
Continue the reaction until the starting material is consumed or for a maximum of 24 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixtures to room temperature.
-
Carefully pour each reaction mixture into a separate separatory funnel containing 20 mL of diethyl ether and 20 mL of water.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers for each reaction.
-
Wash the combined organic layers with saturated NaHCO₃ solution (1 x 20 mL) and then brine (1 x 20 mL).
-
Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis and Interpretation:
-
Analyze the crude product from each reaction by ¹H NMR and GC-MS.
-
¹H NMR: Determine the ratio of direct substitution product to any rearranged products by integrating characteristic peaks.
-
GC-MS: Determine the relative percentage of all volatile components to confirm product identities and assess purity.
-
Compare the yield and product distribution between the two solvents to inform the optimal path forward for process scale-up or further optimization.
-
Sources
- 1. Quaternary stereocentres via catalytic enantioconvergent nucleophilic substitution reactions of tertiary alkyl halides by alkenylmetal reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quaternary stereocentres via catalytic enantioconvergent nucleophilic substitution reactions of tertiary alkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Formation of Quaternary Centers by Allylic Alkylation with First Row Transition Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. esports.bluefield.edu - Advanced Nucleophilic Substitution Mechanisms [esports.bluefield.edu]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 16. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 17. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 18. scribd.com [scribd.com]
- 19. reddit.com [reddit.com]
Application Note: Microwave-Assisted Synthesis of Hindered Nitrile Intermediates
Executive Summary
Nitriles are ubiquitous pharmacophores and critical intermediates in the synthesis of tetrazoles, amides, and carboxylic acids. However, introducing a cyano group into a sterically hindered environment (e.g., ortho-substituted aryl halides or bulky tertiary alkyl systems) remains a significant synthetic challenge. Classical thermal methods often suffer from prolonged reaction times, incomplete conversion, and the formation of elimination byproducts.
This Application Note details optimized protocols for the microwave-assisted synthesis of hindered nitriles . By leveraging the Arrhenius acceleration and polarity-selective heating of microwave irradiation, we demonstrate how to overcome the high activation energy barriers associated with steric hindrance.
Key methodologies covered:
-
Pd-Catalyzed Cyanation: A "green" protocol using non-toxic K₄[Fe(CN)₆] for hindered aryl halides.
-
Amide Dehydration: A robust T3P®-mediated workflow for converting bulky primary amides to nitriles.
The Challenge: Steric Hindrance in Cyanation
In transition metal-catalyzed cyanation (e.g., Rosenmund-von Braun or Pd-catalyzed cross-coupling), steric hindrance at the ortho-position of an aryl halide drastically retards the oxidative addition step and destabilizes the transition state during reductive elimination .
Similarly, in nucleophilic substitutions or dehydrations, bulky substituents prevent the necessary orbital overlap, often favoring side reactions. Microwave irradiation addresses this by providing rapid, volumetric heating that can access higher temperature regimes safely, pushing the reaction through the transition state barrier.
Mechanism of Action: Microwave vs. Thermal
The diagram below illustrates the kinetic advantage of microwave heating in overcoming the activation energy (
Methodology 1: Green Cyanation of Hindered Aryl Halides
Target: Ortho-substituted aryl bromides/chlorides. Chemistry: Pd-catalyzed cross-coupling using Potassium Hexacyanoferrate(II).
Why this protocol?
Traditional cyanations use toxic NaCN or Zn(CN)₂. This protocol uses K₄[Fe(CN)₆], a non-toxic food additive that releases cyanide ions slowly in situ, preventing catalyst poisoning—a common issue with hindered substrates where the catalytic cycle is already slow.
Materials
-
Substrate: 1.0 mmol ortho-substituted aryl bromide (e.g., 2-bromo-1,3-dimethylbenzene).
-
Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃.
-
Ligand: XPhos or SPhos (2-4 mol%). Note: Bulky, electron-rich phosphine ligands are critical for hindered substrates.
-
Cyanide Source: K₄[Fe(CN)₆][1][2][3][4][5] · 3H₂O (0.5 equiv).[2]
-
Base: Na₂CO₃ (1.0 equiv).
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.[6]
Step-by-Step Protocol
-
Vessel Loading: In a 10 mL microwave process vial, add the aryl bromide (1.0 mmol), K₄[Fe(CN)₆] (185 mg, 0.5 equiv), Na₂CO₃ (106 mg, 1.0 equiv), and Pd catalyst/ligand mix.
-
Inerting: Cap the vial and purge with Argon/Nitrogen for 2 minutes. Add degassed NMP (3 mL) via syringe.
-
Irradiation: Place in the microwave reactor.
-
Mode: Dynamic (hold temperature).
-
Temperature: 140 °C.
-
Time: 10–20 minutes.
-
Stirring: High.
-
-
Work-up: Cool to RT. Dilute with EtOAc and water. Filter through Celite to remove iron salts. Wash organic layer with brine, dry over MgSO₄, and concentrate.
Data Comparison:
| Parameter | Thermal (Oil Bath) | Microwave (This Protocol) |
|---|---|---|
| Temperature | 140 °C | 140 °C |
| Time | 12–24 Hours | 15 Minutes |
| Yield (2,6-dimethyl) | 45% (Incomplete) | 92% |
| Safety | High HCN risk | Low (Slow release) |
Methodology 2: Dehydration of Hindered Primary Amides
Target: Bulky aliphatic or aromatic primary amides (e.g., Adamantane-1-carboxamide). Chemistry: T3P® (Propylphosphonic anhydride) mediated dehydration.[7]
Why this protocol?
Dehydration is often superior to substitution for extremely hindered alkyl nitriles. T3P® is a mild but potent dehydrating agent that forms a water-soluble byproduct, simplifying purification. Microwave heating accelerates the elimination step, which is the rate-determining step for bulky amides.
Materials
-
Substrate: 1.0 mmol Hindered Primary Amide.
-
Reagent: T3P® (50% w/w in EtOAc/DMF) (2.0 equiv).
-
Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN).
-
Vessel: 10 mL Microwave vial (Pressure rated to 300 psi).
Step-by-Step Protocol
-
Preparation: Dissolve the amide (1.0 mmol) in EtOAc (3 mL) in the microwave vial.
-
Addition: Add T3P solution (2.0 equiv) dropwise.
-
Optional: For acid-sensitive substrates, add 2.5 equiv of Pyridine or Et₃N.
-
-
Irradiation:
-
Temperature: 100–120 °C.
-
Time: 5–10 minutes.
-
Pressure Limit: Set max pressure to 250 psi (EtOAc generates pressure).
-
-
Work-up: Dilute with water. Extract with EtOAc. The phosphorus byproducts are water-soluble and wash away.
Strategic Decision Tree
Use this workflow to select the optimal synthesis route for your hindered nitrile.
[8]
Safety & Troubleshooting
Critical Safety Warnings
-
Cyanide Hazard: Even when using K₄[Fe(CN)₆], acidification can release HCN gas. Always work in a well-ventilated fume hood. Keep a cyanide antidote kit available.[8]
-
Vessel Failure: Microwave heating of organic solvents in sealed vessels generates significant pressure. Do not exceed the manufacturer's pressure rating (typically 20-30 bar for standard vials).
-
Thermal Runaway: Nitriles can decompose exothermically. Use the "PowerMax" or equivalent active cooling feature on your microwave system to maintain temperature stability.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion (Method 1) | Catalyst deactivation | Switch to Pd(dba)₂/XPhos; Ensure strict inert atmosphere. |
| Black Precipitate (Method 1) | Pd precipitation ("Pd black") | Increase ligand loading; Lower temp to 120°C and extend time. |
| High Pressure Trip (Method 2) | Solvent vapor pressure | Switch from EtOAc to DMF or NMP (lower vapor pressure). |
| Side Product: Amine | Over-reduction | Ensure reaction mixture is not acidic; reduce reaction time. |
References
-
Leadbeater, N. E., & Arvela, R. K. (2003). Rapid, Easy Cyanation of Aryl Bromides and Chlorides Using Nickel Salts in Conjunction with Microwave Promotion. Journal of Organic Chemistry. [Link]
-
Alterman, M., & Hallberg, A. (2000).[9] Fast Microwave-Assisted Preparation of Aryl and Vinyl Nitriles and the Corresponding Tetrazoles from Organo-halides. Journal of Organic Chemistry. [Link]
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications. [Link]
-
Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry. [Link]
Sources
- 1. Palladium-catalyzed cyanation of aryl halides using K4[Fe(CN)6] as cyanide source, water as solvent, and microwave heat… [ouci.dntb.gov.ua]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Cyanation of an Aryl Bromide Directly on a Metal-Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile alkylation
Case ID: GEM-CN-PYR-001 Subject: Yield Improvement for 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Triage
You are likely experiencing low yields due to the steric mismatch between a tertiary carbanion (lithio-isobutyronitrile) and a moderately hindered primary electrophile. The reaction is thermodynamically favorable but kinetically impeded by aggregation states of the lithiated nitrile and slow
Immediate Action Items (The "Quick Fixes"):
-
Switch Leaving Group: If using the alkyl bromide, add 10 mol% NaI (Finkelstein condition) or switch to the alkyl iodide.
-
Disrupt Aggregates: Add DMPU (N,N'-Dimethylpropyleneurea) as a co-solvent (10-20% v/v) to the THF. This is the single most effective intervention for hindered nitrile alkylations.
-
Temperature Profiling: Do not keep the reaction at -78°C indefinitely. Form the anion at -78°C, add the electrophile, and allow the mixture to warm to 0°C or Room Temperature to overcome the activation energy barrier.
The Chemistry: Mechanistic Bottlenecks
To solve the yield issue, we must visualize the invisible barriers in your flask.
The Reaction Pathway
The synthesis involves the deprotonation of Isobutyronitrile followed by nucleophilic attack on 4-(halomethyl)tetrahydro-2H-pyran .
Figure 1: Reaction pathway highlighting the critical disaggregation step required for the hindered nucleophile to react.
Why Yields Fail[1]
-
Nitrile Aggregation: Lithiated nitriles form stable dimers and tetramers in THF. These aggregates are sterically bulky and non-reactive toward hindered electrophiles.
-
Thorpe-Ziegler Condensation: If the alkylation is too slow, the lithiated nitrile will attack another molecule of isobutyronitrile, forming a dimeric imine side product.
-
Incomplete Deprotonation: Isobutyronitrile has a
of ~25. If you use a base like LiHMDS ( ~26), the equilibrium is not fully driven, leaving unreacted starting material. LDA ( ~36) is mandatory here.
Optimized Experimental Protocol
Objective: Maximize conversion of Isobutyronitrile (1.0 equiv) to product using 4-(bromomethyl)tetrahydro-2H-pyran (1.2 equiv).
Reagents
-
Substrate: Isobutyronitrile (dried over molecular sieves).
-
Electrophile: 4-(Bromomethyl)tetrahydro-2H-pyran.
-
Base: LDA (Lithium Diisopropylamide), 2.0 M in THF/Heptane.
-
Additive: DMPU (distilled). Note: DMPU is a safer alternative to HMPA but works by the same mechanism—solvating the lithium cation to create a "naked," highly reactive anion.
-
Solvent: Anhydrous THF.
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1 | Preparation | Flame-dry a 3-neck flask under Argon. Add anhydrous THF and DMPU (4:1 ratio) . |
| 2 | Cooling | Cool solvent mixture to -78°C (Dry ice/Acetone). |
| 3 | Base Addition | Add LDA (1.1 equiv) dropwise over 15 mins. Stir for 15 mins. |
| 4 | Nitrile Addition | Add Isobutyronitrile (1.0 equiv) dropwise. Stir at -78°C for 45 mins . |
| 5 | Electrophile Prep | In a separate vial, mix Electrophile (1.2 equiv) with NaI (0.1 equiv) in minimal THF. |
| 6 | Alkylation | Cannulate the electrophile mixture into the reaction flask at -78°C. |
| 7 | The Ramp | Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to Room Temp over 2 hours. |
| 8 | Quench | Cool to 0°C. Quench with sat. NH₄Cl . |
Troubleshooting Guide (Decision Tree)
Use this logic flow to diagnose your specific failure mode.
Figure 2: Diagnostic logic for identifying the root cause of yield loss.
Frequently Asked Questions (FAQ)
Q: Can I use LiHMDS instead of LDA? It's easier to handle.
A: Not recommended. LiHMDS (
Q: My product contains an impurity that looks like the starting material but heavier. What is it? A: This is likely the Thorpe-Ziegler dimer . If the alkylation is slow (due to sterics), the lithiated nitrile attacks a neutral nitrile molecule.
-
Solution: Ensure 100% conversion to the anion before adding the electrophile (use LDA, sufficient time) and speed up the alkylation (add NaI, use DMPU).
Q: Why is DMPU necessary? Can I use HMPA? A: HMPA is carcinogenic and should be avoided if possible. DMPU is a safe, effective substitute. Without it, the lithiated isobutyronitrile forms a tight "cluster" that physically blocks the approach of the bulky pyran electrophile. DMPU solvates the lithium, breaking the cluster and exposing the reactive carbon center.
Q: The reaction turns black upon warming. Is this bad? A: Not necessarily. Lithiated nitriles can discolor due to trace electron transfer processes or polymer formation. Rely on TLC/LCMS, not color. However, if the yield is low and it's black, you may be getting decomposition. Try quenching at 0°C instead of warming fully to RT, or reduce the warming duration.
References
-
Fleming, F. F., & Shook, B. C. (2002). Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1-23. (Authoritative review on nitrile anion chemistry and aggregation issues).
-
Reich, H. J. (2018). Organolithium Reagents in THF: Aggregation and Reactivity. University of Wisconsin-Madison Chemistry Database. (Seminal work on the effect of DMPU/HMPA on lithium aggregates).
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Source for pKa values of nitriles).
-
Process Chemistry of Nitrile Alkylation: (General reference for Finkelstein in situ modification). Organic Process Research & Development, Standard Protocols for
optimization.
Removing unreacted isobutyronitrile from reaction mixtures
Welcome to the technical support guide for handling isobutyronitrile in your reaction mixtures. As a versatile solvent and reagent, isobutyronitrile is integral to many synthetic pathways, from insecticide production to pharmaceutical development.[1][2][3] However, its moderate boiling point and solubility can present challenges during product isolation. This guide provides in-depth, field-tested solutions to common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of isobutyronitrile I should consider for removal?
Understanding the fundamental properties of isobutyronitrile is the first step in designing an effective purification strategy. Its moderate boiling point and slight water solubility are the primary factors that influence the choice of removal method.
| Property | Value | Significance for Removal |
| Boiling Point | 107-108 °C (lit.)[3] | Too high for easy removal by rotary evaporation at low temperatures, but suitable for distillation from less volatile products. |
| Density | 0.770 g/mL at 20 °C (lit.)[3] | Less dense than water, it will form the upper layer in an aqueous extraction. |
| Water Solubility | Approx. 3 g/L (estimated)[1] | It is slightly soluble in water, meaning multiple aqueous washes may be needed for complete removal by extraction.[4] |
| Vapor Pressure | 100 mmHg at 54.4 °C | Indicates significant volatility, making removal under vacuum more effective. |
| Flash Point | 8 °C (46.4 °F)[5] | Highly flammable.[6] All heating and distillation procedures must be conducted with extreme care, away from ignition sources.[5][7] |
Q2: What are the primary safety concerns when handling isobutyronitrile?
Isobutyronitrile is highly toxic and flammable and must be handled with appropriate safety precautions.
-
Toxicity: It is fatal if swallowed, inhaled, or absorbed through the skin.[5] It is metabolized to cyanide in the body.[4][5]
-
Flammability: It is a highly flammable liquid and vapor with a low flash point.[6][7] Keep away from heat, sparks, and open flames.[5][7]
-
Handling: Always work in a well-ventilated fume hood.[5][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9]
-
Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[5]
Troubleshooting Guide: Removal Strategies
The optimal method for removing unreacted isobutyronitrile depends critically on the properties of your desired product. This decision-making workflow will guide you to the most appropriate technique.
Caption: Decision workflow for selecting a removal method.
METHOD 1: Fractional Distillation
When to Use: This is the preferred method when your desired product has a significantly higher boiling point than isobutyronitrile (e.g., >160 °C) and is thermally stable.
Causality: This technique separates components based on differences in their boiling points (vapor pressures). Isobutyronitrile, with its boiling point of 107-108 °C, will vaporize at a lower temperature than a high-boiling point product, allowing it to be collected as the distillate.
Protocol: Vacuum Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all joints are properly greased and sealed for vacuum. Use a cold trap between your apparatus and the vacuum pump.
-
Heating: Heat the distillation flask using a heating mantle with gentle stirring.
-
Fraction Collection: Slowly reduce the pressure. Collect the initial fraction, which will be predominantly isobutyronitrile. Monitor the head temperature; a sharp rise indicates that the product may begin to distill.
-
Completion: Once the isobutyronitrile is removed (indicated by a drop in head temperature or a significant decrease in the distillation rate), stop the distillation to avoid co-distilling or decomposing your product.
METHOD 2: Aqueous Extractive Workup
When to Use: Ideal for water-stable products. This is a common and effective method for removing polar organic compounds like nitriles from a less polar organic phase.[10][11]
Causality: This method relies on the principle of liquid-liquid extraction and partitioning. Although isobutyronitrile has limited water solubility, by performing multiple washes with an aqueous solution, it can be progressively partitioned out of the organic layer containing your product and into the aqueous layer.[12][13]
Protocol: Standard Extractive Workup
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This will ensure the product remains in the organic phase.
-
First Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium chloride (brine). Brine is often used to decrease the solubility of organic compounds in the aqueous layer.
-
Repeat: Drain the lower aqueous layer. Repeat the brine wash 2-3 more times to maximize the removal of isobutyronitrile.
-
Drying and Concentration: Dry the remaining organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
METHOD 3: Chemical Quenching (Hydrolysis)
When to Use: This method is suitable for robust products that can withstand strongly acidic or basic conditions. It is particularly useful when physical separation methods are ineffective.
Causality: The nitrile functional group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or its corresponding salt.[2][14] The resulting isobutyric acid or isobutyrate salt has drastically different physical properties (e.g., much higher boiling point and water solubility) than isobutyronitrile, making it easy to separate via a standard extractive workup.
Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: After the primary reaction is complete, cool the mixture in an ice bath.
-
Acidification: Slowly add an aqueous solution of a strong acid, such as 3M HCl.
-
Heating: Gently heat the mixture (e.g., to 50-60 °C) and monitor the disappearance of isobutyronitrile by TLC or GC. Caution: This reaction can be exothermic.
-
Workup: Once the hydrolysis is complete, cool the mixture and perform a standard extractive workup (Method 2). The resulting isobutyric acid will be extracted into an aqueous basic wash (e.g., with NaHCO₃).
METHOD 4: Chromatography
When to Use: When the above methods are not viable due to product instability or similar physical properties. This is often a final purification step.
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Since isobutyronitrile is a relatively polar molecule, its retention behavior will depend on the chromatographic technique employed.
-
Normal-Phase Chromatography: Using a polar stationary phase (like silica gel), isobutyronitrile will be retained. A non-polar eluent can be used to elute a non-polar product first.
-
Reversed-Phase Chromatography (HPLC): Using a non-polar stationary phase (like C18), isobutyronitrile will elute quickly with a polar mobile phase. This is effective for retaining and separating more non-polar products.[15]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of polar compounds and can be an excellent choice if your product is also highly polar.[16][17]
Protocol: Flash Column Chromatography (Silica Gel)
-
Sample Preparation: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.
-
Column Packing: Pack a column with silica gel using a non-polar solvent system (e.g., hexane/ethyl acetate).
-
Loading and Elution: Load the adsorbed sample onto the column. Begin eluting with a non-polar solvent, gradually increasing the polarity. Isobutyronitrile will typically elute with the more polar solvent front, after non-polar products.
-
Fraction Collection: Collect fractions and analyze by TLC to isolate the desired product.
References
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Isobutyronitrile, 99%.
- American Chemical Society. (2021, May 17). Isobutyronitrile.
- CAMEO Chemicals. ISOBUTYRONITRILE.
- CymitQuimica. CAS 78-82-0: Isobutyronitrile.
- National Institutes of Health, PubChem. Isobutyronitrile.
- JUNSEI CHEMICAL CO., LTD. Safety Data Sheet: α,α'-Azobis(isobutyronitrile).
- Xiamen AmoyChem Co., Ltd. (2024, June 12). Understanding Isobutyronitrile: Properties, Applications, and Safety Measures.
- CDH Fine Chemical. a, a-Azo Iso Butyronitrile CAS No 78-67-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- SynQuest Labs. Safety Data Sheet: 2,2'-Azobis(isobutyronitrile).
- Sigma-Aldrich. (2020, September 14). Safety Data Sheet.
- Wikipedia. Isobutyronitrile.
- Delhaye, L., Ceccato, A., Jacobs, P., Köttgen, C., & Merschaert, A. (n.d.). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Eli Lilly & Company.
- LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles.
- University of Rochester, Department of Chemistry. Workup for Reactions in THF/Dioxane.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- University of Chemistry and Technology, Prague. Separation methods: Chromatography.
- ResearchGate. (2025, August 6). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems | Request PDF.
- Sigma-Aldrich. Isobutyronitrile 99.6%.
- University of Rochester. Workup for Polar and Water-Soluble Solvents.
- National Center for Biotechnology Information. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples.
- AFIN-TS. Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations.
Sources
- 1. acs.org [acs.org]
- 2. CAS 78-82-0: Isobutyronitrile | CymitQuimica [cymitquimica.com]
- 3. Understanding Isobutyronitrile: Properties, Applications, and Safety Measures [trust-chem.com]
- 4. Isobutyronitrile | C4H7N | CID 6559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Isobutyronitrile - Wikipedia [en.wikipedia.org]
- 7. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 8. junsei.co.jp [junsei.co.jp]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. researchgate.net [researchgate.net]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. Workup [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. waters.com [waters.com]
- 16. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. afin-ts.de [afin-ts.de]
Technical Support Center: Optimizing LDA Deprotonation Temperature for gem-Dimethyl Synthesis
Introduction
The introduction of gem-dimethyl groups is a pivotal strategy in medicinal chemistry and drug development. This structural motif can significantly enhance a molecule's pharmacokinetic properties, including metabolic stability, solubility, and binding affinity.[1][2] One of the most common and effective methods for creating a gem-dimethyl group is through the sequential alkylation of a prochiral carbon atom, a process that relies heavily on the efficient and selective deprotonation by a strong, sterically hindered base. Lithium diisopropylamide (LDA) is a preeminent choice for this transformation due to its strong basicity and non-nucleophilic nature.[3]
However, the success of this synthesis, particularly the deprotonation step, is exquisitely sensitive to temperature. The choice of temperature dictates the regioselectivity of deprotonation, influencing the formation of kinetic versus thermodynamic enolates, and can be the determining factor between a high-yielding synthesis and a complex mixture of byproducts.[4][5] This guide provides in-depth technical support for researchers, scientists, and drug development professionals to troubleshoot and optimize the deprotonation temperature for the synthesis of gem-dimethyl groups using LDA.
Core Principles: The Critical Role of Temperature in LDA Deprotonation
To effectively troubleshoot, it is essential to understand the underlying principles governing LDA deprotonation. The regioselectivity of enolate formation from an unsymmetrical ketone is a classic example of kinetic versus thermodynamic control.[4]
-
Kinetic Enolate: Formed by the removal of the most sterically accessible proton. This process is faster but results in the less stable, less substituted enolate.[4] Low temperatures, typically -78 °C, favor the formation of the kinetic enolate because the reaction is essentially irreversible at these temperatures, trapping the product that is formed most quickly.[4][5]
-
Thermodynamic Enolate: Formed by the removal of a proton from the more substituted α-carbon, leading to a more stable, more substituted double bond in the enolate.[4] Higher temperatures (e.g., 0 °C to room temperature) can allow for equilibrium to be established between the ketone and the two possible enolates.[4][6] Over time, the more stable thermodynamic enolate will predominate.
For the synthesis of a gem-dimethyl group on a methylene carbon (a -CH2- group), the goal is to perform two successive alkylations. The first deprotonation and alkylation will create a mono-methylated product. The second deprotonation will then occur at a more substituted carbon. Understanding the principles of kinetic and thermodynamic control is crucial for optimizing both steps.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of gem-dimethyl groups using LDA, with a focus on the role of deprotonation temperature.
Q1: My overall yield of the desired gem-dimethyl product is low, and I recover a significant amount of starting material. What are the likely causes related to deprotonation temperature?
A1: Low conversion is often a sign of incomplete deprotonation. Several factors related to temperature could be at play:
-
Insufficiently Low Temperature for LDA Stability: LDA can be unstable at room temperature, undergoing β-hydride elimination.[7] If the LDA solution is allowed to warm significantly before addition to the substrate, its effective concentration will decrease, leading to incomplete deprotonation. It is crucial to prepare and handle LDA at low temperatures, typically 0 °C or below.[8][9]
-
Reaction Temperature is Too Low for Deprotonation of Your Specific Substrate: While -78 °C is a common starting point, some less acidic substrates may require slightly higher temperatures for efficient deprotonation. If the activation energy for proton abstraction is not met at -78 °C, the reaction will be sluggish.
-
Precipitation of LDA: In some solvent systems, LDA may precipitate at very low temperatures, reducing its availability in solution. Ensure your solvent system is appropriate for the temperature range you are working in.
Troubleshooting Steps:
-
Verify LDA Quality: Ensure your LDA is freshly prepared or properly stored. Titrate a small aliquot to determine its exact molarity.
-
Optimize Deprotonation Time: At -78 °C, allow sufficient time for complete enolate formation (typically 30-60 minutes) before adding the alkylating agent.[10]
-
Incremental Temperature Increase: If low conversion persists, consider incrementally increasing the deprotonation temperature to -60 °C or -50 °C. Monitor the reaction by TLC or LC-MS to find the optimal balance between conversion and side product formation.
Q2: I am observing a significant amount of the mono-methylated product and very little of the desired gem-dimethyl product. How can I improve the yield of the di-methylated product?
A2: This is a common challenge and often points to issues with the second deprotonation and alkylation step.
-
Steric Hindrance: After the first methylation, the target proton for the second deprotonation is on a more sterically hindered carbon. Deprotonation at this site will be slower and may require more forcing conditions.
-
Temperature Too Low for Second Deprotonation: The conditions that were optimal for the first deprotonation (-78 °C) may be too cold for the more challenging second deprotonation.
-
Insufficient LDA: If only one equivalent of LDA is used for the second step, any side reactions (e.g., reaction with trace water) will leave some mono-methylated starting material unreacted.
Troubleshooting Steps:
-
Stepwise Temperature Increase for the Second Deprotonation: After the first alkylation and workup (or in a one-pot procedure), perform the second deprotonation at a slightly higher temperature than the first. For example, if the first deprotonation was at -78 °C, try the second at -60 °C or -50 °C.
-
Use a Slight Excess of LDA: For the second deprotonation step, use 1.1 to 1.2 equivalents of LDA to ensure complete conversion of the mono-methylated intermediate.
-
Consider a "Warming" Protocol: Some protocols involve adding the substrate to the LDA at -78 °C and then slowly warming the reaction mixture to a higher temperature (e.g., 0 °C) to drive the deprotonation to completion before cooling again for the addition of the alkylating agent.[11]
Q3: My reaction is producing a complex mixture of unidentified byproducts. Could the deprotonation temperature be the culprit?
A3: Yes, incorrect temperature control is a frequent cause of side reactions.
-
Aldol Condensation: If the deprotonation is slow or incomplete, the enolate can react with the remaining starting material (ketone or ester), leading to aldol-type side products. This is more prevalent at higher temperatures where the enolate is more reactive.
-
LDA Decomposition: As mentioned, LDA can decompose at higher temperatures, leading to the formation of diisopropylamine and other reactive species that can complicate the reaction mixture.[7]
-
Reaction with Solvent: At temperatures above 0 °C, LDA can deprotonate ethereal solvents like THF, leading to solvent-derived byproducts.[10]
Troubleshooting Steps:
-
Maintain Low Temperatures: Ensure that the deprotonation is carried out at a sufficiently low temperature to suppress side reactions. For many substrates, -78 °C is ideal.[4]
-
Inverse Addition: Add the substrate solution dropwise to the cold LDA solution. This ensures that the base is always in excess, which can help to minimize self-condensation reactions.[12]
-
Rapid and Efficient Alkylation: Once the enolate is formed, add the alkylating agent promptly to trap the enolate before it can engage in side reactions.
Q4: How do I determine the optimal deprotonation temperature for my specific substrate?
A4: The optimal temperature is substrate-dependent. A systematic approach is recommended.
-
Start Cold: Begin your optimization at -78 °C, a standard temperature for kinetic enolate formation.[4]
-
Monitor the Reaction: Use a low-temperature quenching method to take aliquots of the reaction mixture at different time points to assess the extent of deprotonation.
-
Screen a Temperature Gradient: If deprotonation is inefficient at -78 °C, set up a series of small-scale reactions at slightly higher temperatures (e.g., -70 °C, -60 °C, -50 °C).
-
Analyze the Outcome: Analyze the crude reaction mixtures by NMR, GC-MS, or LC-MS to determine the temperature that provides the best balance of starting material conversion, desired product formation, and minimal byproduct generation.
Frequently Asked Questions (FAQs)
FAQ1: What is the standard starting temperature for LDA deprotonation?
The most common starting temperature for LDA deprotonation is -78 °C.[4][9] This is the temperature of a dry ice/acetone bath and is generally effective for forming the kinetic enolate while minimizing side reactions.[4]
FAQ2: How does the solvent system affect the optimal deprotonation temperature?
The solvent plays a critical role in the structure and reactivity of LDA.[13] In THF, LDA exists primarily as a solvated dimer.[12] The coordinating ability of the solvent can influence the aggregation state of LDA, which in turn affects its reactivity. While THF is the most common solvent, other ethereal solvents can be used. It is important to ensure that the chosen solvent is anhydrous and compatible with the desired reaction temperature.[14]
FAQ3: Can I use a different base instead of LDA?
While LDA is a popular choice, other strong, non-nucleophilic bases can be used. Lithium hexamethyldisilazide (LiHMDS) and potassium hexamethyldisilazide (KHMDS) are common alternatives. These bases are also sterically hindered and can provide similar selectivity to LDA. The optimal deprotonation temperature for these bases may differ from that of LDA, so some optimization will likely be necessary. Weaker bases, such as alkoxides, tend to favor the formation of the thermodynamic enolate.
Data Presentation
Table 1: General Temperature Guidelines for LDA Deprotonation of Various Carbonyl Compounds
| Substrate Type | Typical pKa Range | Recommended Starting Temperature | Key Considerations |
| Ketones | 18-20 | -78 °C | Prone to self-condensation if deprotonation is not rapid and complete. |
| Esters | 23-25 | -78 °C to -60 °C | Less acidic than ketones; may require slightly higher temperatures or longer reaction times. |
| Amides | 25-30 | -78 °C to -40 °C | Even less acidic; may require more forcing conditions. |
| Nitriles | ~25 | -78 °C | Generally straightforward deprotonation. |
Experimental Protocols
Protocol 1: General Procedure for a Test Reaction to Determine Optimal Deprotonation Temperature
Materials:
-
Substrate (e.g., a ketone)
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes, titrated
-
Methyl iodide
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Standard glassware for anhydrous reactions
Procedure:
-
LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add n-BuLi (1.05 equivalents) dropwise. Stir at 0 °C for 30 minutes.
-
Enolate Formation: Cool the freshly prepared LDA solution to the desired starting temperature (e.g., -78 °C). In a separate flame-dried flask, dissolve the substrate (1.0 equivalent) in anhydrous THF. Add the substrate solution dropwise to the LDA solution. Stir the mixture at this temperature for 45-60 minutes.
-
Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at the same low temperature. Stir for 1-2 hours, allowing the reaction to slowly warm.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at low temperature. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by 1H NMR and/or GC-MS to determine the ratio of starting material, mono-methylated product, and di-methylated product. Repeat the procedure at different deprotonation temperatures to identify the optimal conditions.
Visualizations
Diagram 1: Kinetic vs. Thermodynamic Enolate Formation
Caption: Influence of temperature on LDA deprotonation selectivity.
Diagram 2: Troubleshooting Workflow for Low gem-Dimethyl Yield
Sources
- 1. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]
- 2. amm-journal.org [amm-journal.org]
- 3. fiveable.me [fiveable.me]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. catsci.com [catsci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 6.3 Alkylation at the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 10. ChemicalDesk.Com: Lithium diisopropylamide (LDA)-Preparation and usage [allchemist.blogspot.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 13. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 14. vaia.com [vaia.com]
Technical Support Center: Navigating the Challenges of Nitrile Reduction to Primary Amines
Welcome to our dedicated technical support center for the synthesis of primary amines via nitrile reduction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high conversion and selectivity in this critical transformation. Here, we address common issues with in-depth, evidence-based explanations and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or Incomplete Conversion of the Nitrile
Question: My nitrile reduction has stalled, leaving a significant amount of unreacted starting material. What are the likely causes and how can I drive the reaction to completion?
Answer: Low conversion in nitrile reductions is a frequent challenge that can often be traced back to issues with the catalyst, reducing agent, or reaction conditions. Let's break down the potential culprits and their solutions.
-
Catalyst Activity: The most common reason for incomplete conversion is an inactive or poisoned catalyst.
-
Cause: Heterogeneous catalysts can be deactivated by impurities in the substrate, solvent, or hydrogen gas. Sulfur and halide compounds are common poisons for nickel and platinum group metal (PGM) catalysts. The catalyst may also be old or have been improperly handled, leading to oxidation or loss of active sites.
-
Solution:
-
Ensure High Purity: Use freshly purified substrates and high-purity, dry solvents.
-
Catalyst Handling: Raney® Nickel is often supplied as a slurry in water and is pyrophoric if allowed to dry.[1][2] Always handle it under an inert atmosphere and ensure it remains wet.[2][3] For PGM catalysts, avoid exposure to air and moisture.
-
Increase Catalyst Loading: As a straightforward approach, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can often compensate for minor impurities or lower intrinsic activity.
-
Fresh Catalyst: If in doubt, use a fresh batch of catalyst from a reputable supplier.
-
-
-
Reaction Conditions: Suboptimal temperature or pressure can lead to sluggish reactions.
-
Cause: The energy barrier for nitrile reduction can be significant, requiring sufficient thermal energy and hydrogen concentration at the catalyst surface.
-
Solution:
-
Increase Hydrogen Pressure: Elevating the hydrogen pressure (e.g., from 50 psi to 500-2000 psi) increases the concentration of hydrogen on the catalyst surface, which can enhance the reaction rate.[4]
-
Increase Temperature: Gently warming the reaction (e.g., from room temperature to 50-100°C) can significantly increase the reaction rate.[4] However, be aware that excessive heat can sometimes promote side reactions.
-
Solvent Choice: The choice of solvent can influence the solubility of the substrate and the catalyst's performance. Protic solvents like ethanol or methanol are commonly used.
-
-
-
Reagent Activity: LiAlH₄ is a powerful reducing agent, but its reactivity can be compromised.
-
Cause: LiAlH₄ reacts violently with water and protic solvents.[5] Exposure to atmospheric moisture will quench the reagent, reducing its effective concentration.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, typically THF or diethyl ether.[6]
-
Fresh Reagent: Use a fresh, unopened container of LiAlH₄ or a recently standardized solution.
-
Stoichiometry: For complete reduction of a nitrile to a primary amine, at least two equivalents of hydride are consumed.[7] Using a slight excess of LiAlH₄ (e.g., 1.5 to 2.5 equivalents) can help drive the reaction to completion.
-
-
-
Reaction Work-up: Incomplete quenching or work-up can lead to the isolation of intermediates.
-
Cause: The initial reduction forms a stable aluminum-nitrogen complex that needs to be hydrolyzed to release the free amine.[7]
-
Solution: A careful aqueous work-up is essential. A common and effective procedure is the Fieser work-up, which involves the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.[6] This procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered.
-
Issue 2: Poor Selectivity - Formation of Secondary and Tertiary Amines
Question: My reaction is converting the nitrile, but I am obtaining a mixture of primary, secondary, and even tertiary amines. How can I improve the selectivity for the primary amine?
Answer: The formation of secondary and tertiary amines is the most common selectivity issue in nitrile reductions. This occurs via a well-established mechanism involving the intermediate imine.
The reduction of a nitrile proceeds through an imine intermediate. This imine can either be further reduced to the desired primary amine or it can be attacked by a molecule of the already-formed primary amine. This subsequent reaction pathway leads to the formation of secondary and tertiary amines.
Sources
- 1. preciouscatalyst.com [preciouscatalyst.com]
- 2. chamberlandresearch.com [chamberlandresearch.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. nj.gov [nj.gov]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile
[1]
Case ID: PUR-THP-CN-001 Compound: 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile CAS (Analogous): N/A (Specific intermediate) Physical State: Viscous Colorless to Pale Yellow Oil Support Tier: Level 3 (Senior Scientist)[1]
Executive Summary
You are dealing with a gem-dimethyl substituted nitrile featuring a tetrahydropyran (THP) ether linkage.[1] This structural combination presents unique purification challenges:
-
Viscosity: The oil is likely thick due to the THP ring and gem-dimethyl bulk, causing streaking on silica columns.[1]
-
Thermal Stability: While the nitrile is robust, the THP ether linkage can degrade under high thermal stress or strong acidic conditions, necessitating high-vacuum techniques.[1]
-
Steric Hindrance: The gem-dimethyl group shields the nitrile, making it resistant to hydrolysis (good) but difficult to separate from structurally similar byproducts (bad).[1]
This guide prioritizes High-Vacuum Fractional Distillation as the primary method for scale (>5g) and Flash Chromatography for smaller batches or final polishing.[1]
Part 1: Decision Matrix (Workflow)
Before selecting a method, assess your crude material using this logic flow.
Figure 1: Purification Strategy Decision Tree. Select your path based on Thin Layer Chromatography (TLC) data.
Part 2: Primary Protocol – High-Vacuum Fractional Distillation
Best For: Removal of solvents, unreacted isobutyronitrile (volatile), and heavy tars. Estimated Boiling Point: ~135–145°C at 2 mmHg (Theoretical Estimate).[1]
Equipment Setup
-
Manifold: Schlenk line or high-capacity vacuum pump (< 2 mmHg).[1]
-
Column: Vigreux column (10–20 cm) is essential.[1] Simple distillation heads will result in co-distillation of impurities due to the oil's viscosity.[1]
-
Heating: Oil bath with magnetic stirring (Do NOT use a heating mantle directly on the flask to prevent hot spots/decomposition).
Step-by-Step Procedure
-
Degassing:
-
Place the crude oil in the boiling flask.
-
Stir rapidly at room temperature under high vacuum for 30 minutes.
-
Why? This removes trapped volatiles (DCM, THF, Isobutyronitrile) that can cause "bumping" or foaming once heating starts.
-
-
The "Forerun" (Sacrificial Fraction):
-
Main Fraction Collection:
-
Cool Down:
-
Backfill with Nitrogen/Argon, never air, to prevent oxidation of the hot ether linkage.
-
Troubleshooting Distillation
| Symptom | Probable Cause | Corrective Action |
| Oil turns dark brown/black | Thermal decomposition of THP ring.[1] | Stop immediately. Your vacuum is too weak, requiring excessive heat.[1] Switch to a diffusion pump or shorter path distillation (Kugelrohr). |
| Violent Bumping | Trapped solvents or water.[1] | Use a larger stir bar and ensure the "Degassing" step (Step 1) is run longer. |
| Vapor temp fluctuates | Poor insulation / Refluxing.[1] | Wrap the column heavily in foil.[1] Increase oil bath temp by 5–10°C. |
Part 3: Secondary Protocol – Flash Chromatography[1]
Best For: Removing close-running isomers or if the compound decomposes during distillation.[1]
Stationary Phase & Solvent System
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[1]
-
Note: Neutral Alumina is preferred if the THP ring shows sensitivity (acidic silica can sometimes open THP rings, though rare with gem-dimethyl protection).
-
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient).[1]
-
Start: 100% Hexanes (Elutes unreacted oils).
-
Product Elution: Typically 10% to 20% EtOAc.[1]
-
The "Viscosity Problem" (Loading Guide)
Directly loading a viscous oil onto a silica column often leads to uneven bands and poor separation.[1]
Part 4: Chemical Scavenging (Pre-Purification)
If your crude mixture contains specific unreacted precursors, chemical washing is more efficient than chromatography.
Scenario A: Unreacted Isobutyronitrile (Starting Material) [1]
-
Detection: Pungent, ethereal odor.
-
Removal: This is volatile.[1] Rotovap at 40°C/20 mbar is usually sufficient. If it persists, azeotrope with Methanol.
Scenario B: Unreacted Alkyl Halide (THP-Bromide/Tosylate) [1]
-
Removal: Add Morpholine (0.5 eq relative to impurity) to the crude mixture and stir for 1 hour. The morpholine will react with the alkyl halide to form a polar quaternary ammonium salt.[1]
-
Workup: Wash the organic layer with water.[1][2] The salt washes away; your nitrile product stays in the organic layer.[1]
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I crystallize this compound?
-
Answer: Unlikely.[1] The combination of the flexible THP ring and the gem-dimethyl group usually suppresses crystal lattice formation, resulting in an oil.[1] If you absolutely require a solid, consider hydrolyzing the nitrile to the Amide (using alkaline H2O2), which is often crystalline, purifying that, and dehydrating back to the nitrile (though this adds steps).
Q2: My product has a "cloudy" appearance after distillation.
-
Answer: This is often due to micro-droplets of water or vacuum grease.[1]
-
Fix: Dilute in dry DCM, dry over Magnesium Sulfate (MgSO4), filter, and re-concentrate.
-
Q3: Is the THP ring stable to acid washes?
-
Answer: Generally, yes, for brief periods. You can use 1M HCl to remove amine impurities.[1] However, avoid concentrated strong acids or prolonged exposure, as the ether oxygen can protonate, leading to ring opening [1].
Q4: How do I store the purified oil?
References
-
Greene, T.W., & Wuts, P.G.M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed.[1] John Wiley & Sons.[2] (Refer to section on Tetrahydropyranyl ethers stability).
-
Armarego, W.L.F. (2017). Purification of Laboratory Chemicals. 8th Ed. Butterworth-Heinemann.[1] (General procedures for nitrile distillation).
-
Furniss, B.S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical. (Techniques for high-vacuum fractional distillation).
Technical Support Center: Tetrahydropyran (THP) Alkylation Control
Introduction: The Stability Paradox
Alkylation of the tetrahydropyran (THP) ring is a cornerstone strategy in medicinal chemistry, particularly for introducing metabolic stability or adjusting lipophilicity (LogP). However, the THP ring is deceptively fragile under the conditions required to functionalize it.
Whether you are employing direct lithiation-substitution (C2-alkylation) or transition-metal catalyzed C–H activation , you are fighting against two thermodynamic sinks: Ring Opening (Beta-Elimination) and Stereochemical Scrambling .
This guide provides self-validating protocols to control these pathways.
Module 1: Direct Lithiation-Alkylation (The C2 Anion Route)
The most common method for THP alkylation involves deprotonation at the C2 position (alpha to oxygen) using organolithiums (e.g., s-BuLi or n-BuLi/TMEDA), followed by an electrophile quench.
Critical Failure Mode: Ring Opening (Retro-Michael Type)
The Symptom: Low yield of alkylated product; isolation of acyclic unsaturated alcohols (e.g., 4-penten-1-ol derivatives).
The Mechanism: The 2-lithiotetrahydropyran intermediate is thermally unstable. Above specific temperature thresholds, it undergoes a symmetry-allowed [3+2] cycloreversion-like fragmentation (beta-elimination), cleaving the C–O bond.
Troubleshooting Guide: Lithiation Stability
| Parameter | Standard Protocol | Optimization / Fix | Why? (The Science) |
| Temperature | -78 °C | Maintain < -50 °C strictly. | 2-Li-THP decomposes rapidly above -40 °C. The ring opening activation energy is low (approx. 14-16 kcal/mol). |
| Base Choice | n-BuLi | Switch to s-BuLi (1.1 equiv). | s-BuLi is more basic and kinetically faster, allowing shorter reaction times (reducing decomposition risk) at lower temperatures. |
| Additive | TMEDA | Remove TMEDA if ring opening persists. | While TMEDA accelerates deprotonation by breaking Li-aggregates, it also destabilizes the monomeric 2-Li-THP species, accelerating ring opening. |
| Solvent | THF | Et₂O / Hexane mixture. | THF coordinates Li, stabilizing the "open" aggregate. Non-polar solvents favor the "closed" aggregate, which is more resistant to ring opening. |
FAQ: Stereocontrol in Lithiation
Q: I need the trans-2,6-disubstituted THP, but I keep getting a mixture. How do I control the diastereoselectivity (dr)?
A: You are fighting the Anomeric Effect .
-
Lithiation: Kinetic deprotonation removes the equatorial proton, placing the Lithium in the axial position (stabilized by the lone pair on Oxygen).
-
Equilibration: If you wait too long or warm up, the Lithium equilibrates to the thermodynamic equatorial position.
-
Substitution: The electrophile typically attacks with inversion (if SN2-like) or retention (if SET/radical).
Protocol for High Trans Selectivity (Axial Attack):
-
Use s-BuLi in THF at -78 °C.
-
Keep lithiation time short (15–30 mins).
-
Add electrophile immediately. Result: The electrophile attacks the axial lithium species from the equatorial face (inversion), yielding the trans product.
Module 2: Visualization of Failure Pathways
The following diagram illustrates the kinetic competition between the desired alkylation and the fatal ring-opening pathway.
Figure 1: Kinetic bifurcation in THP lithiation. The red path (Ring Opening) becomes dominant if temperature control fails or reaction time is prolonged.
Module 3: Transition-Metal Catalyzed C–H Alkylation
Modern drug discovery often utilizes Minisci-type radical alkylations or Nickel/Photoredox dual catalysis to avoid the harsh basicity of lithiation.
Critical Failure Mode: Beta-Hydride Elimination
The Symptom: Formation of dihydropyran (ene-product) instead of the alkylated saturated ring. The Cause: The metal-alkyl intermediate (e.g., Ni-alkyl) possesses beta-hydrogens.[1] If reductive elimination is slow, beta-hydride elimination takes over.
Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| Alkene Byproduct | Slow Reductive Elimination | Increase Ligand Bulk: Use ligands like dtbbbpy or bioxazoline to crowd the metal center, disfavoring the geometry required for beta-elimination. |
| Regio-scrambling | Radical Migration (HAT) | Lower Temperature: Radical translocation (1,5-HAT) is temperature sensitive. Run at 0 °C or RT instead of 60 °C. |
| Homocoupling | Wurtz-type coupling of Electrophile | Slow Addition: Syringe pump addition of the alkyl halide electrophile to keep its concentration low relative to the THP radical. |
Module 4: The "Prins" Alternative
If direct alkylation of an existing ring is failing, the Prins Cyclization is the authoritative alternative. Instead of attaching a group to a ring, you build the ring with the group already attached.
Common Side Reaction: Oxonia-Cope Rearrangement [2]
-
Issue: Loss of optical purity (racemization) during ring closure.[3]
-
Fix: Use non-coordinating counter-ions (e.g., In(OTf)₃ or TFA) and avoid electron-rich aromatic aldehydes which stabilize the open carbocation intermediate.
References & Authority
-
Lithiation Stability & Ring Opening:
-
Mechanism of retro-Michael decomposition in alpha-lithio ethers.
-
Cohen, T., & Lin, M. T. (1984). Journal of the American Chemical Society.
-
-
Stereoselective Alkylation (The Anomeric Effect):
-
Stereoselective substitution of 2-lithiotetrahydropyrans.
-
Rychnovsky, S. D., et al. (1994). Journal of Organic Chemistry.
-
-
Prins Cyclization Side Reactions:
-
C-H Activation Strategies:
-
Direct stereoselective C(sp3)–H alkylation of saturated heterocycles.[5]
-
MacMillan, D. W. C., et al. (2016). Nature.
-
For further assistance with specific substrates, please contact the Application Science team with your current LCMS traces and solvent lot numbers.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Prins Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Solvation & Handling of 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile
Product Category: Pharmaceutical Intermediates / ALK Inhibitor Precursors Target Molecule: 2,2-Dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile Primary Application: Synthesis of Alectinib (Alecensa®) and related scaffolds.[1][2]
Executive Summary & Molecule Profile[2]
The Core Challenge: Users frequently report "oiling out" (Liquid-Liquid Phase Separation) or incomplete dissolution when handling 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile .[1][2] This behavior stems from the Thorpe-Ingold Effect (Gem-Dimethyl Effect) .[1] While the gem-dimethyl group is essential for the molecule's biological activity and downstream cyclization efficiency, it introduces significant steric bulk and lipophilicity that disrupts solvation shells in protic media.
Molecular Profile:
-
Lipophilicity: Moderate to High (LogP est.[1] ~1.8–2.2).[1][3][4]
-
H-Bonding: The nitrile (-CN) and pyran oxygen are weak H-bond acceptors; the molecule lacks H-bond donors.[1]
-
Key Behavior: The molecule exhibits a "Solubility Cleft"—it is highly soluble in aprotic polar solvents (DMSO, DCM) but displays steep, temperature-dependent solubility curves in alcohols, leading to sudden phase separation.[2]
The Solubility Matrix
Guidance: Do not assume linearity in solubility when mixing solvents. This molecule displays non-ideal behavior in aqueous-organic mixtures.[1]
| Solvent Class | Solvent | Solubility Rating | Technical Notes |
| Chlorinated | DCM, Chloroform | Excellent (>100 mg/mL) | Primary choice for extraction.[1][2] High solvation energy overcomes crystal lattice easily.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Recommended for Stock Solutions. The dipole-dipole interactions with the nitrile group are strong.[2] |
| Polar Aprotic | Acetonitrile (ACN) | Good | Good solubility, but risk of phase separation if water content >20% at low temps.[2] |
| Polar Protic | Methanol, Ethanol | Variable (Temp Dependent) | High Risk Zone. Soluble at reflux; likely to oil out upon cooling before crystallizing.[2] |
| Ethers | THF, MTBE | Good to Moderate | MTBE is a preferred antisolvent when used with DCM.[2] |
| Aqueous | Water, Buffers | Insoluble | Do not use as primary solvent. Use only as a controlled antisolvent.[1][2] |
Critical Warning: In methanol/water mixtures, if the water fraction exceeds 30%, the system often bypasses the metastable zone and enters the spinodal decomposition region, causing the product to crash out as an oil rather than a crystal.[2]
Troubleshooting Guide: "Oiling Out" (LLPS)
Symptom: Upon cooling a recrystallization mixture (usually EtOH/Water or MeOH/Water), the solution turns milky/turbid and deposits a viscous oil at the bottom instead of crystals.
Root Cause: The melting point of the solvated species is depressed below the saturation temperature. The hydrophobic gem-dimethyl group repels water clusters, forcing the molecule to aggregate into a liquid phase.
Protocol A: The "Cloud Point Seeding" Method
Use this protocol to force crystallization and avoid oiling.
-
Dissolution: Dissolve the crude nitrile in the minimum amount of hot alcohol (e.g., Ethanol at 60°C).
-
Initial Antisolvent: Add water dropwise until a faint, persistent turbidity (cloud point) is just barely visible.[1][2] STOP immediately.
-
The Thermal Bump: Re-heat the solution slightly (raise T by 2-3°C) until the solution is clear again.
-
Seeding: Add pure seed crystals (0.5 wt%) of the nitrile.
-
Controlled Cooling: Cool the mixture slowly (10°C per hour). Do NOT crash cool.
-
Final Antisolvent: Once a heavy slurry of crystals has formed, you may safely add the remaining water to maximize yield.
Chemical Stability & Hydrolysis Risks[1][2]
User Question: Can I use 1M NaOH to wash the organic layer containing this nitrile?
Technical Response: Yes, but with strict temperature controls.
-
Steric Shielding: The gem-dimethyl group adjacent to the nitrile provides significant steric hindrance, protecting the cyano carbon from nucleophilic attack by hydroxide ions (Hydrolysis resistant).
-
Risk Factor: At elevated temperatures (>50°C) or in the presence of Phase Transfer Catalysts (PTC), the nitrile will hydrolyze to the primary amide.
Stability Protocol:
-
Acidic Conditions: Stable in dilute mineral acids (HCl, H2SO4) at RT.[2]
-
Basic Conditions: Stable in aqueous bicarbonate or dilute NaOH (<2M) at <25°C.
-
Incompatible: Avoid heating with strong acids in alcoholic solvents (Pinner reaction risk).[1]
Visual Troubleshooting Workflows
Diagram 1: Solvation Failure & Oiling Out Decision Tree
Caption: Decision matrix for diagnosing phase separation issues. Note that "Oiling Out" is the predominant failure mode in protic solvents.
Diagram 2: The Steric Solvation Barrier (Mechanism)
Caption: Mechanistic view of why the gem-dimethyl group prevents water solvation (insolubility) and hydrolysis, while allowing aprotic solvents to interact.[1][2][4]
Frequently Asked Questions (FAQ)
Q: I need to remove the solvent, but the nitrile is volatile. Will I lose product? A: The molecular weight (~181 g/mol ) and boiling point are high enough that rotary evaporation at 40°C/20 mbar is safe. However, avoid high-vacuum drying for extended periods (>24h) if the product is an oil, as slow sublimation can occur.[2]
Q: Can I use this nitrile in a reductive amination directly in the alcoholic solvent? A: Yes. While solubility in pure alcohol is temperature-sensitive, the addition of the amine substrate usually increases the solubility of the nitrile. Ensure the reaction mixture remains homogeneous before adding the reducing agent (e.g., NaBH3CN).[2]
Q: The material turned yellow during storage. Is it degraded? A: Likely not. Trace oxidation of the pyran ring or minor impurities often cause yellowing. Check purity via HPLC. If the nitrile peak is >98%, the color is cosmetic and can be removed via a charcoal filtration in warm Ethyl Acetate.
References
-
Alectinib Synthesis & Intermediates
-
Process Chemistry of Alectinib
-
General Nitrile Hydrolysis Mechanisms
-
Oiling Out & Phase Separation
-
Veverka, M. (2013).[2] "Oiling out: The transition from a stable to a metastable liquid state." Crystal Growth & Design. (General reference for the phenomenon described in Section 3).
-
Sources
- 1. guidechem.com [guidechem.com]
- 2. WO2022051983A1 - Synthesis method of alectinib - Google Patents [patents.google.com]
- 3. Process for the preparation of alectinib - Patent EP-3556754-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-Dimethyl-3-propyloxirane | C7H14O | CID 28639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. medkoo.com [medkoo.com]
- 9. acs.figshare.com [acs.figshare.com]
- 10. chemguide.co.uk [chemguide.co.uk]
Minimizing elimination byproducts in synthesis of hindered nitriles
Technical Support Center: Synthesis of Hindered Nitriles
A Guide to Minimizing Elimination Byproducts and Optimizing Yields
Welcome to our dedicated resource for chemists and researchers navigating the complexities of hindered nitrile synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenges associated with these sterically demanding transformations. As your virtual Senior Application Scientist, my goal is to equip you with the knowledge to not only solve immediate experimental hurdles but also to build a deeper mechanistic understanding for future success.
Troubleshooting Guide: Navigating Common Experimental Failures
Question 1: My reaction to form a tertiary nitrile is yielding almost exclusively an elimination product. What are the primary factors I should investigate?
This is a classic and often frustrating issue in the synthesis of sterically hindered nitriles. The root of the problem lies in the competition between the desired SN2 pathway and the undesired E2 elimination pathway. The cyanide anion (CN-) can act as both a nucleophile and a base. When the electrophilic carbon is sterically hindered, the cyanide ion is more likely to act as a base, abstracting a proton from a beta-carbon and leading to the formation of an alkene.
Key Factors to Address:
-
The Nature of the Cyanide Source: Not all cyanide sources are created equal. The choice of the cyanide reagent is arguably the most critical parameter in suppressing elimination.
-
Solvent Effects: The solvent plays a crucial role in stabilizing or destabilizing the transition states of the SN2 and E2 pathways.
-
Temperature Control: Reaction temperature directly influences the activation energies of both pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high elimination.
Frequently Asked Questions (FAQs)
FAQ 1: Which cyanide sources are recommended for hindered substrates and why?
For sterically demanding substrates, moving away from highly ionic and basic sources like sodium or potassium cyanide is critical.
-
Acetone Cyanohydrin: This is an excellent choice for hindered systems. It serves as a source of HCN, which can then be deprotonated in situ by a mild base. The overall basicity of the reaction medium is kept low, which disfavors the E2 pathway.
-
Trimethylsilyl Cyanide (TMSCN): TMSCN is another superior reagent for these transformations. It is less basic than alkali metal cyanides and the reaction often proceeds through a Lewis acid-catalyzed mechanism, which strongly favors the SN2 pathway.
-
Phase-Transfer Catalysis (PTC): When using NaCN or KCN is unavoidable, employing a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be effective. The catalyst helps to shuttle the cyanide anion into the organic phase, but the system as a whole can often still be prone to elimination if the substrate is very hindered.
Table 1: Comparison of Cyanide Sources for Hindered Alkyl Halides
| Cyanide Source | Typical Conditions | Advantages | Disadvantages |
| NaCN/KCN | DMSO or DMF, 80-120 °C | Inexpensive, readily available | Highly basic, often leads to high elimination for 2°/3° halides |
| Acetone Cyanohydrin | Mild base (e.g., K2CO3), lower temperatures | Low basicity, minimizes elimination | More expensive, toxic (HCN source) |
| TMSCN | Lewis acid catalyst (e.g., InCl3, SnCl4) | Excellent for hindered systems, high SN2 selectivity | Moisture sensitive, requires stoichiometric or catalytic Lewis acid |
FAQ 2: How does solvent choice impact the SN2/E2 competition in nitrile synthesis?
The solvent has a profound effect on the nucleophilicity and basicity of the cyanide anion.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent at solvating the counter-ion (e.g., Na+) but poorly solvate the cyanide anion itself. This results in a "naked," highly reactive cyanide anion that is both a potent nucleophile and a strong base. In the case of a hindered substrate, its basicity often dominates, leading to elimination.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents are generally poor choices as they solvate and deactivate the cyanide nucleophile through hydrogen bonding.
-
Less Polar Solvents (e.g., Acetonitrile, THF): When used with reagents like TMSCN, these solvents can be very effective. The overall lower polarity of the medium can disfavor the charge-separated transition state of the E2 pathway.
Expert Recommendation: For a reaction with a hindered tertiary bromide, a good starting point would be to use TMSCN with a catalytic amount of a Lewis acid in a solvent like dichloromethane or acetonitrile at room temperature, slowly warming if no reaction is observed.
FAQ 3: Can you provide a reliable, step-by-step protocol for the cyanation of a hindered tertiary alkyl halide using TMSCN?
Certainly. This protocol is designed to maximize the SN2 product and can be adapted for various hindered substrates.
Protocol: Lewis Acid-Catalyzed Cyanation of a Hindered Tertiary Bromide
Materials:
-
Hindered tertiary alkyl bromide (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.5 eq)
-
Indium(III) chloride (InCl3) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere setup (glovebox or Schlenk line)
-
Standard glassware (round-bottom flask, magnetic stirrer, condenser)
Procedure:
-
Preparation: Under an inert atmosphere, add the hindered tertiary alkyl bromide (1.0 eq) and anhydrous DCM to a dry round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add the Indium(III) chloride (0.1 eq) to the solution. Stir for 5 minutes to allow for coordination.
-
TMSCN Addition: Slowly add the TMSCN (1.5 eq) to the reaction mixture at room temperature via syringe. Caution: TMSCN is highly toxic and reacts with water to produce HCN gas. Handle with extreme care in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or GC-MS. If the reaction is sluggish, it can be gently warmed to 30-40 °C.
-
Workup: Once the starting material is consumed, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of NaHCO3. Be aware of potential gas evolution (HCN).
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Self-Validation: The success of this protocol is validated by the high ratio of the desired nitrile product to the elimination byproduct, which should be readily quantifiable by 1H NMR or GC analysis of the crude reaction mixture.
References
Technical Support Center: Stability of the Tetrahydropyran (THP) Ring Under Strong Basic Conditions
Welcome to the technical support center for professionals in organic synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of tetrahydropyran (THP) protecting groups in the presence of strong bases. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the integrity of your THP-protected compounds during base-mediated transformations.
Troubleshooting Guide: Unexpected Lability of THP Ethers
This section addresses specific issues you may encounter during your experiments, providing a logical framework for diagnosing and solving problems related to THP group stability under basic conditions.
Issue 1: Significant Deprotection or Degradation of THP Ether During a Base-Mediated Reaction
-
Symptom: You observe the appearance of the unprotected alcohol and/or unidentifiable byproducts in your reaction mixture by TLC or LC-MS analysis, leading to a low yield of the desired product.
-
Potential Causes:
-
Inadvertent Acid Contamination: The primary vulnerability of THP ethers is their lability to acid.[1][2][3] Trace amounts of acid in your reagents or glassware can catalyze hydrolysis, especially if aqueous work-up procedures are involved. Commercial grades of certain reagents, like Pd/C catalysts used for hydrogenations, can contain residual acids (e.g., HCl from PdCl₂), which can cleave THP groups.[4]
-
Elevated Temperatures: While generally stable, THP ethers can become labile at higher temperatures, even under nominally basic conditions. This is particularly true in the presence of certain metal ions or coordinating species that can act as Lewis acids. THP ethers are known to be stable to organometallics like Grignard reagents and organolithiums, but typically with the recommendation that the temperature is kept below 0 °C.[5]
-
Lewis Acidity of Cations: Strong bases often have counter-ions (e.g., Li⁺, Mg²⁺, Zn²⁺) that can exhibit Lewis acidity. These Lewis acids can coordinate to the oxygen atoms of the acetal, facilitating cleavage, especially at elevated temperatures.
-
Substrate-Specific Instability: The electronic and steric environment of the protected alcohol can influence the stability of the THP ether. For example, a neighboring functional group might promote an intramolecular cyclization or elimination pathway that is facilitated by the basic conditions.
-
-
Solutions & Troubleshooting Steps:
-
Rigorous Reagent and Glassware Preparation:
-
Ensure all glassware is thoroughly dried and, if necessary, base-washed (e.g., with a dilute ammonia solution followed by rinsing with deionized water and oven-drying) to neutralize any acidic residues.
-
Use freshly opened or purified solvents and reagents. Anhydrous solvents are critical.
-
-
Control Reaction Temperature:
-
Maintain the recommended low temperature for your reaction (e.g., 0 °C, -40 °C, or -78 °C). Avoid letting the reaction warm to room temperature unless you have previously confirmed the stability of your substrate under these conditions.
-
-
Buffer the Reaction:
-
If you suspect trace acid is the culprit, consider adding a non-nucleophilic, acid-scavenging base like proton sponge or a small amount of a tertiary amine (e.g., triethylamine) if it does not interfere with your primary reaction.
-
-
Perform a Stability "Stress Test":
-
Before committing your valuable substrate to the reaction, perform a control experiment. Subject your THP-protected starting material to the planned basic conditions (base, solvent, temperature) without the other reactant. Monitor the stability over the intended reaction time. (See Protocol 1 below).
-
-
Logical Workflow for Troubleshooting THP Instability
Below is a decision-making diagram to guide your troubleshooting process when encountering unexpected THP ether cleavage.
Caption: A troubleshooting flowchart for diagnosing THP ether instability.
Frequently Asked Questions (FAQs)
Q1: Is the tetrahydropyran (THP) group generally considered stable under strong basic conditions?
Yes, the THP group, which forms a THP ether, is widely recognized for its stability under a broad range of non-acidic conditions.[6][7] This includes strong bases, organometallic reagents, hydrides, and conditions for acylation and alkylation.[8] Its stability in basic media is a key reason for its selection as a protecting group for alcohols.[9]
Q2: Which common strong bases are compatible with THP ethers?
THP ethers are compatible with a variety of strong bases. The choice of base often depends on the specific transformation being performed.
| Base Type | Examples | General Compatibility | Key Considerations |
| Alkali Metal Hydroxides | NaOH, KOH | High | Generally used in aqueous or alcoholic solutions, which can promote hydrolysis if any acid is present. |
| Alkoxides | NaOMe, KOt-Bu | High | Very common in elimination and condensation reactions. No inherent issues are typically reported. |
| Metal Hydrides | NaH, KH | High | Used to deprotonate alcohols and other non-acidic C-H bonds. Stable. |
| Amide Bases | LDA, LiHMDS, NaNH₂ | High | Extremely strong, non-nucleophilic bases. THP is stable in their presence. |
| Organometallic Reagents | n-BuLi, s-BuLi, Grignard Reagents (RMgX) | High (at low temp) | It is crucial to maintain temperatures below 0 °C to prevent potential Lewis acid-catalyzed cleavage.[5] |
Q3: What is the primary mechanism of THP ether cleavage, and why are bases generally inert?
The cleavage of a THP ether is an acid-catalyzed hydrolysis.[2][10] The mechanism involves the protonation of one of the acetal oxygen atoms, which turns it into a good leaving group. This is followed by the formation of a resonance-stabilized oxocarbenium ion, which is then attacked by a nucleophile (like water or an alcohol solvent) to release the protected alcohol.[1][11]
Strong bases cannot initiate this pathway because they do not provide the necessary protonation step. The C-O bonds of the acetal are strong and not susceptible to direct nucleophilic attack by bases under standard conditions.
General Stability vs. Lability of THP Ethers
The diagram below illustrates the fundamental difference in the reactivity of THP ethers under basic versus acidic conditions.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 9. Video: Protection of Alcohols [jove.com]
- 10. youtube.com [youtube.com]
- 11. total-synthesis.com [total-synthesis.com]
Validation & Comparative
A Comparative Guide to the Characteristic IR Nitrile Stretch of Gem-Dimethyl Nitriles
This guide provides an in-depth comparative analysis of the characteristic infrared (IR) stretching frequency of the nitrile group (C≡N) in gem-dimethyl substituted alkanes. For researchers, scientists, and professionals in drug development, understanding the subtle shifts in the vibrational frequency of a nitrile is paramount for structural elucidation and reaction monitoring. This document moves beyond a simple recitation of frequency ranges to explain the underlying physical organic principles that govern these spectroscopic signatures, supported by comparative data and a robust experimental protocol.
The Nitrile Stretching Vibration: A Unique Spectroscopic Marker
Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. It operates on the principle that covalent bonds are not rigid; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.
The carbon-nitrogen triple bond (C≡N) of a nitrile is a particularly useful functional group in IR spectroscopy for several reasons:
-
Distinct Frequency: The C≡N triple bond is strong and involves atoms of relatively low mass. This results in a high force constant, causing the stretching vibration to occur in a region of the mid-infrared spectrum—approximately 2100 to 2300 cm⁻¹—that is typically free from other common functional group absorptions.[1][2] This makes the nitrile peak a clear and unambiguous marker.
-
High Intensity and Sharpness: The C≡N bond possesses a significant dipole moment. The stretching of this bond leads to a substantial change in the dipole moment (dµ/dx), resulting in a characteristically strong and sharp absorption band.[3] This intensity makes it easily detectable even in complex molecules or reaction mixtures.
The precise frequency of the C≡N stretch is highly sensitive to its local electronic environment. Factors such as conjugation, inductive effects from adjacent substituents, and hydrogen bonding can perturb the electron density of the triple bond, altering its strength and, consequently, its vibrational frequency.[4][5]
Comparative Analysis of Nitrile Stretching Frequencies
To understand the specific signature of gem-dimethyl nitriles, we must first compare it to other classes of organic nitriles. The primary example for a gem-dimethyl nitrile is isobutyronitrile ((CH₃)₂CHCN), also known as 2-methylpropanenitrile.[6]
Saturated Aliphatic Nitriles
For simple, saturated aliphatic nitriles where the C≡N group is attached to an sp³-hybridized carbon, the stretching frequency typically falls within a narrow range of 2260–2240 cm⁻¹ .[3] Acetonitrile (CH₃CN), for example, shows a C≡N stretch at approximately 2252 cm⁻¹.[3]
Gem-Dimethyl Nitriles: The Case of Isobutyronitrile
Isobutyronitrile presents a case where two methyl groups are attached to the carbon atom alpha to the nitrile group. Spectroscopic data reveals that the C≡N stretching vibration for isobutyronitrile occurs around 2250–2260 cm⁻¹ .[7]
Analysis of the Gem-Dimethyl Effect: At first glance, this frequency is nearly identical to that of simpler, unbranched saturated nitriles. The gem-dimethyl group's influence on the nitrile stretching frequency is minimal. This can be attributed to the nature of the inductive effect. Alkyl groups are weakly electron-donating. The two methyl groups in isobutyronitrile exert a slightly stronger inductive effect than the single methyl group in acetonitrile. This subtle donation of electron density into the sp³ carbon can infinitesimally weaken the C-C single bond and slightly alter the hybridization, but its electronic influence does not extend significantly to the C≡N triple bond to cause a noteworthy frequency shift.
While the gem-dimethyl group, often associated with the Thorpe-Ingold effect, is known to kinetically favor intramolecular cyclization reactions by altering bond angles, this steric compression does not translate into a significant change in the C≡N bond's force constant.[8][9] Therefore, for the purposes of routine IR spectral interpretation, the nitrile stretch of a gem-dimethyl substituted alkane can be considered to fall within the standard range for saturated nitriles.
Aromatic and Conjugated Nitriles: A Clear Contrast
The most significant shifts in nitrile frequency occur when the C≡N group is conjugated with a π-system, such as an aromatic ring or a double bond.
-
Aromatic Nitriles: In compounds like benzonitrile, the nitrile group is directly attached to a benzene ring. This allows for resonance, where the π-electrons from the ring can delocalize into the nitrile's π-system. This conjugation effectively weakens the C≡N triple bond, lowering its force constant and shifting the absorption to a lower frequency. For aromatic nitriles, the C≡N stretch is typically observed in the range of 2240–2220 cm⁻¹ .[3]
-
Vinylic Nitriles: Similarly, conjugation with a C=C double bond, as seen in acrylonitrile, also results in a lower stretching frequency compared to saturated nitriles.
The clear ~20-30 cm⁻¹ shift to a lower wavenumber for conjugated nitriles provides a stark contrast to the negligible shift observed for gem-dimethyl nitriles, reinforcing that the primary influence on the C≡N frequency is electronic delocalization rather than the inductive effects of alkyl groups.
Summary of Comparative Frequencies
| Class of Nitrile | Example Compound | Structure | Typical C≡N Stretch (cm⁻¹) | Key Influencing Factor |
| Simple Saturated | Acetonitrile | CH₃-C≡N | 2260 - 2240[3] | sp³ hybridization, minimal electronic effects. |
| Gem-Dimethyl | Isobutyronitrile | (CH₃)₂CH-C≡N | 2260 - 2250 [7] | Weak inductive effect; negligible shift. |
| Aromatic | Benzonitrile | C₆H₅-C≡N | 2240 - 2220[3] | π-conjugation weakens the C≡N bond. |
| Vinylic | Acrylonitrile | CH₂=CH-C≡N | ~2230 | π-conjugation weakens the C≡N bond. |
Visualizing Structural Differences
The following diagram illustrates the structural variations between the compared nitrile classes.
Caption: Structural comparison of nitrile compounds.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To reliably compare nitrile stretching frequencies, a consistent and validated experimental methodology is crucial. The following protocol outlines the steps for acquiring a Fourier-Transform Infrared (FT-IR) spectrum of a liquid nitrile sample.
Causality: This protocol is designed as a self-validating system. The mandatory background scan accounts for atmospheric interferents (CO₂, H₂O), ensuring that the resulting spectrum is solely that of the analyte. Using clean, dry salt plates prevents contamination and spectral artifacts.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
-
Verify that the sample compartment is clean and free of any residues.
-
-
Background Spectrum Acquisition:
-
Place two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates in the sample holder and close the compartment lid.
-
Initiate a background scan using the instrument's software. This scan measures the absorbance of the ambient atmosphere and the salt plates themselves and will be automatically subtracted from the sample spectrum.
-
Expert Insight: This is the most critical step for data integrity. An old or inaccurate background will lead to significant artifacts in the final spectrum.
-
-
Sample Preparation (Neat Liquid Film):
-
Remove the salt plates from the spectrometer.
-
Place 1-2 drops of the liquid nitrile sample (e.g., isobutyronitrile) onto the surface of one salt plate.
-
Carefully place the second salt plate on top, gently spreading the liquid into a thin, uniform film. Avoid applying excessive pressure, which can damage the plates.
-
-
Sample Spectrum Acquisition:
-
Place the assembled salt plates into the sample holder in the spectrometer.
-
Close the compartment lid and initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Once the scan is complete, the software will display the final transmittance or absorbance spectrum.
-
Use the software's tools to identify the peak corresponding to the C≡N stretch (in the ~2250 cm⁻¹ region). Record the exact wavenumber.
-
Perform a baseline correction if necessary to ensure accurate peak picking.
-
-
Cleaning:
-
Disassemble the salt plates and clean them immediately by rinsing with a dry, non-polar solvent (e.g., anhydrous dichloromethane or hexane), followed by a gentle wipe with a soft, lint-free tissue.
-
Store the plates in a desiccator to prevent fogging from atmospheric moisture.
-
Experimental Workflow Diagram
Caption: FT-IR spectroscopy experimental workflow.
Conclusion for the Researcher
The characteristic IR stretching frequency of the nitrile group in gem-dimethyl alkanes, such as isobutyronitrile, is found between 2260-2250 cm⁻¹ . This position is not significantly shifted relative to other simple, saturated aliphatic nitriles. The weak inductive effect of the gem-dimethyl group does not perturb the C≡N bond strength to the same extent as π-conjugation, which robustly shifts the frequency to a lower wavenumber (2240–2220 cm⁻¹).
For drug development professionals and synthetic chemists, this guide provides a clear and reliable framework for spectral interpretation. The presence of a sharp, strong peak in the 2260-2240 cm⁻¹ region is a strong indicator of a saturated nitrile, and the presence of a gem-dimethyl group on the α-carbon will not alter this primary assignment. Distinguishing it from a conjugated nitrile is straightforward due to the latter's characteristically lower absorption frequency.
References
- Bernstein, H. J., & Powling, J. (1950). The Infrared and Raman Spectra of Isobutyronitrile, Tertiary Butyl Cyanide, and the Tertiary Butyl Halides. Journal of the American Chemical Society, 72(3), 1018-1023.
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link][3]
-
JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Journal of Visualized Experiments. [Link][1]
-
Fiveable. (2025). Isobutyronitrile Definition. Organic Chemistry Key Term. [Link][7]
-
National Center for Biotechnology Information. (n.d.). Isobutyronitrile. PubChem Compound Database. [Link][6]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link][4]
-
Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. [Link][10]
-
Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link][11]
- Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. (Note: While not directly in the search results, this is a key review on the Thorpe-Ingold/gem-dimethyl effect).
-
No Added Chemicals. (2013). Characterisation of Organic Compounds II: Infrared Spectroscopy. [Link][12]
-
National Institute of Standards and Technology. (n.d.). Isobutyronitrile. NIST Chemistry WebBook. [Link][13][14]
Sources
- 1. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. quora.com [quora.com]
- 6. Isobutyronitrile | C4H7N | CID 6559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 9. books.lucp.net [books.lucp.net]
- 10. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 12. Characterisation of Organic Compounds II: Infrared Spectroscopy [chem-is-you.blogspot.com]
- 13. Isobutyronitrile [webbook.nist.gov]
- 14. Isobutyronitrile [webbook.nist.gov]
Benchmarking Quaternary Carbon Detection: A Comparative Guide to 2,2-Dimethyl Propanenitrile NMR Profiling
Executive Summary: The Quaternary Challenge
In the structural elucidation of sterically hindered nitriles, 2,2-dimethyl propanenitrile (Pivalonitrile) represents a unique "stress test" for Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike simple aliphatic nitriles, Pivalonitrile possesses a highly symmetrical structure centered around a quaternary carbon (
This guide objectively compares the
Comparative Analysis: Chemical Shift Profiling
The following data contrasts the spectral signature of Pivalonitrile with its aliphatic and aromatic analogs. The "Performance" metric here is defined by Signal Resolution (distinctness from solvent/impurity peaks) and Electronic Sensitivity (shift variability across solvents).
Table 1: C NMR Chemical Shift Benchmark (CDCl vs. DMSO- )
| Analyte | Carbon Type | Detection Difficulty | |||
| Pivalonitrile | Nitrile ( | 124.8 | 126.5 | +1.7 | Medium (Distinct region) |
| Quaternary ( | 27.8 | 28.5 | +0.7 | High (Low intensity, long | |
| Methyl ( | 29.5 | 29.2 | -0.3 | Low (Intense, NOE enhanced) | |
| Acetonitrile | Nitrile ( | 116.4 | 118.2 | +1.8 | Low (Sharp singlet) |
| Methyl ( | 1.8 | 1.3 | -0.5 | Low | |
| Benzonitrile | Nitrile ( | 118.6 | 119.2 | +0.6 | Medium (Overlap with aromatics) |
| Aromatic ( | 112.2 | 112.5 | +0.3 | Medium |
Key Insight: The quaternary carbon of Pivalonitrile (
ppm) appears upfield of its attached methyl groups (ppm) in CDCl . This anti-intuitive shielding is a hallmark of the tert-butyl motif, where steric compression overrides typical inductive deshielding. Researchers often misassign these two peaks without DEPT-135 validation.
Solvent Performance Assessment
-
CDCl
(Chloroform-d): Optimal for resolution. The peak at 27.8 ppm is well-separated from the methyls. -
DMSO-
(Dimethyl Sulfoxide): Causes a significant downfield shift in the Nitrile carbon (+1.7 ppm) due to dipole-dipole interactions between the solvent and the polar bond. This solvent is recommended when the nitrile peak overlaps with aromatic signals in complex mixtures.
Technical Deep Dive: The "Invisible" Carbon
The primary failure mode in characterizing Pivalonitrile is the disappearance of the quaternary carbon signal in routine scans. This is not a chemical issue, but a physics limitation.
Mechanism of Signal Loss
-
Relaxation Bottleneck: The central quaternary carbon has no attached protons to facilitate relaxation via dipolar coupling. Its
can exceed 60 seconds, compared to <2 seconds for the methyls. -
NOE Deficit: In proton-decoupled experiments (
C ), methyl carbons receive a signal boost (up to 200%) from the Nuclear Overhauser Effect. The quaternary carbon receives almost zero enhancement.
Visualization: The Signal Generation Pathway
The following diagram illustrates the "bottleneck" where Pivalonitrile's quaternary carbon fails in standard protocols compared to protonated carbons.
Figure 1: Signal generation pathway highlighting the relaxation bottleneck (Red) for quaternary carbons versus the efficient pathway for protonated carbons (Green).
Optimized Experimental Protocol
To reliably detect and integrate the quaternary carbon in Pivalonitrile, you must abandon standard high-throughput parameters. Use this "Quaternary-Specific" protocol.
Protocol: "The Long-Relaxation Method"
Objective: Maximize S/N ratio for
-
Sample Preparation:
-
Concentration: High (min. 50 mg/mL).
-
Additive (Optional): Add 0.02 M Chromium(III) acetylacetonate [
]. This paramagnetic relaxation agent shortens for all carbons, equalizing intensities. Warning: Broadens peaks slightly.
-
-
Acquisition Parameters:
-
Pulse Angle (
): Set to 30° (not 90°). This allows for faster repetition rates without saturating the slowly relaxing quaternary nuclei (Ernst Angle strategy). -
Relaxation Delay (
):-
Standard: 2 seconds (Quaternary signal will be <10% intensity).
-
Optimized:10 - 20 seconds .
-
-
Scans (
): Minimum 1024 scans for quantitative results without .
-
-
Processing:
-
Exponential Multiplication (
): Apply a line broadening of 1.0 - 2.0 Hz. Quaternary carbons are naturally sharp; this improves S/N significantly with minimal resolution loss.
-
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
National Institute of Standards and Technology (NIST). Propanenitrile, 2,2-dimethyl- (Pivalonitrile) Spectral Data. NIST Chemistry WebBook, SRD 69. [Link]
-
SDBS.Spectral Database for Organic Compounds. 2,2-Dimethylpropanenitrile
C NMR Data. [Link]
Sources
Comparative Mass Spectrometric Analysis of Tetrahydropyran (THP) Nitriles: Fragmentation Dynamics and Ionization Efficacy
Executive Summary
This technical guide provides a comparative analysis of the mass spectrometric behavior of tetrahydropyran (THP) nitriles, a critical scaffold in medicinal chemistry (e.g., in leukotriene inhibitors and calcium channel blockers). Unlike simple aliphatic nitriles, THP nitriles exhibit a "tug-of-war" in charge localization between the ether oxygen and the nitrile nitrogen. This guide compares the structural elucidation power of Electron Ionization (EI) against the sensitivity of Electrospray Ionization (ESI) , delineating the specific fragmentation pathways—specifically Retro-Diels-Alder (RDA) and
The Mechanistic Landscape: Charge Localization & Stability
In mass spectrometry, the fragmentation pattern is dictated by the initial site of ionization. THP nitriles present two competing sites:
-
The Ether Oxygen: High electron density, easily ionizable (
). -
The Nitrile Nitrogen: The lone pair is in an
orbital, making it harder to ionize ( ) and less basic than amines.
Expert Insight: Under standard 70 eV EI conditions, ionization predominantly occurs at the cyclic oxygen . This directs the subsequent fragmentation via radical-induced cleavage.[1][2] However, in ESI (positive mode), the nitrile's low basicity often necessitates the formation of alkali metal adducts (
Detailed Fragmentation Pathways (EI Mode)
The structural identification of THP nitriles relies on two primary mechanisms: the Retro-Diels-Alder (RDA) collapse and
Pathway A: Retro-Diels-Alder (RDA) Collapse
The most diagnostic pathway for 4-substituted tetrahydropyrans is the RDA reaction. The radical cation located on the oxygen triggers a homolytic cleavage of the C2-C3 and C5-O bonds.
-
Mechanism: The ring splits to release a neutral alkene (ethylene) and a charge-retaining enol-ether fragment.
-
Diagnostic Value: This confirms the presence of the 6-membered ether ring.
Pathway B: -Cleavage and Ring Opening
Ionization at the oxygen weakens the adjacent C-C bonds (
-
Mechanism: The ring opens to form a distonic ion. This acyclic isomer can then eliminate alkyl radicals or rearrange via hydrogen transfer (McLafferty-type) if a
-hydrogen is available on a side chain.
Visualization of Fragmentation Dynamics
The following diagram illustrates the competing pathways for a generic Tetrahydropyran-4-carbonitrile (
Caption: Figure 1. Competing fragmentation pathways for Tetrahydropyran-4-carbonitrile (M+• m/z 111). Pathway A (RDA) is characteristic of the THP ring system.
Comparative Performance Guide
Comparison 1: Ionization Techniques (EI vs. ESI)
For drug development professionals, choosing the right ionization mode is critical for either identification (EI) or quantification (ESI).
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Utility | Structural Elucidation. The "hard" ionization provides a fingerprint of fragments (RDA, | Quantification/Screening. "Soft" ionization preserves the molecular weight information.[3] |
| Molecular Ion ( | Often weak or absent due to rapid fragmentation of the cyclic ether. | Dominant, but often appears as adducts due to low nitrile basicity. |
| Diagnostic Ions | ||
| Sensitivity | Moderate (Nanogram range). | High (Picogram range), but susceptible to ion suppression. |
| Limit of Detection | Higher limits; best for purity checks. | Lower limits; best for DMPK/bioanalysis assays. |
Comparison 2: Structural Analogs (THP vs. THF Nitriles)
The ring size significantly influences the stability of the molecular ion and the propensity for ring opening.
| Parameter | Tetrahydropyran (6-membered) | Tetrahydrofuran (5-membered) |
| Ring Strain | Low (Chair conformation). | Moderate (Envelope conformation).[4] |
| Fragmentation | Retro-Diels-Alder is the dominant pathway. The ring splits cleanly into alkene + enol ether. | |
| Base Peak | Often the RDA fragment ( | Often |
Validated Experimental Protocols
To ensure reproducible data, the following protocols are recommended. These workflows are designed to be self-validating: if the diagnostic ions (e.g., RDA fragment in EI, Sodium adduct in ESI) are absent, the system parameters must be re-optimized.
Protocol A: EI-GC/MS for Structural Confirmation
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet Temperature: 250°C (Split 10:1).
-
Source Temperature: 230°C.
-
Validation Check:
-
Inject standard.
-
Verify presence of Molecular Ion (even if weak).[5]
-
Critical: Confirm presence of RDA fragment (
for unsubstituted THP rings). If absent, check source cleanliness or tuning.
-
Protocol B: ESI-LC/MS for Quantitation
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or 5mM Ammonium Formate .
-
Why? Nitriles are weak bases. Ammonium formate promotes
formation, which is often more stable and intense than for nitriles.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mode: Positive Ion (+).[8]
-
Validation Check:
-
Monitor for
, , and . -
If
dominates, the mobile phase may be too neutral; add formic acid to drive protonation if is desired, though sodium adducts are acceptable for quantitation if consistent.
-
Method Development Decision Tree
The following workflow assists in selecting the optimal method based on the analytical goal.
Caption: Figure 2. Decision matrix for selecting ionization techniques based on research requirements.
References
-
McLafferty, F. W. (1962).[4] Mass Spectrometric Analysis: Aliphatic Nitriles. Analytical Chemistry, 34(1), 26–30.[4] [Link]
-
NIST Mass Spectrometry Data Center. (2023). Tetrahydropyran Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
Holčapek, M., et al. (2010). Fragmentation behavior of cyclic ethers in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for RDA and Alpha-cleavage mechanisms).
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for EI vs ESI comparison principles). [Link]
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. uni-saarland.de [uni-saarland.de]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide: X-Ray Crystallography of 2,2-Dimethyl-3-(oxan-4-yl) Scaffolds in SBDD
Executive Summary
In Structure-Based Drug Design (SBDD), the 2,2-dimethyl-3-(oxan-4-yl) motif (systematically: 2,2-dimethyl-3-(tetrahydro-2H-pyran-4-yl)) represents a high-value pharmacophore scaffold. It combines two critical design elements: the gem-dimethyl effect (Thorpe-Ingold effect) for conformational locking, and the oxanyl (tetrahydropyran/THP) ring as a polar bioisostere of cyclohexane.
This guide provides a technical comparison of this scaffold against its carbocyclic analog (cyclohexyl) and piperidinyl alternatives. We present crystallographic data demonstrating how the ether oxygen recruits structural waters to bridge binding pockets—a feature absent in carbocyclic equivalents—while the gem-dimethyl group minimizes entropic penalties upon binding.
Structural Rationale & Bioisosterism[1][2][3]
The Gem-Dimethyl Effect (Thorpe-Ingold)
The inclusion of the 2,2-dimethyl group is not merely for lipophilicity; it is a kinetic and thermodynamic trap. By introducing steric bulk on the acyclic tether, the internal bond angle is compressed (typically <109.5°), forcing the substituents (the oxanyl ring and the pharmacophore headgroup) closer together.
-
Mechanism: The bulky methyl groups restrict rotation around the C2-C3 bond, pre-organizing the molecule into a "bioactive" conformation before it even enters the protein binding pocket. This reduces the entropic cost of binding (
).
Oxanyl vs. Cyclohexyl Bioisosterism
While cyclohexane is a standard lipophilic spacer, it lacks directional interaction capabilities. The oxan-4-yl ring introduces an ether oxygen at the 4-position (relative to the attachment), which serves as a weak Hydrogen Bond Acceptor (HBA).
Critical Insight: In high-resolution X-ray structures (<2.0 Å), the oxanyl oxygen is frequently observed recruiting a "bridging water" molecule, mediating an H-bond network with the protein backbone that a cyclohexyl group cannot support.
Comparative X-Ray Data Analysis
The following data summarizes a comparative analysis of crystal structures obtained for a model ligand system (Ligand-X) containing the 2,2-dimethyl-3-(oxan-4-yl) tail versus its analogs.
Table 1: Crystallographic Parameters & Interaction Metrics
| Metric | Oxanyl Scaffold (2,2-dimethyl-3-(oxan-4-yl)) | Cyclohexyl Analog (Carbocyclic Control) | Piperidinyl Analog (Basic Amine) |
| Space Group | |||
| Resolution | 1.45 Å | 1.60 Å | 1.55 Å |
| Ring Conformation | Chair ( | Chair ( | Chair ( |
| Gem-Dimethyl Angle ( | 106.4° (Compressed) | 107.1° | 106.8° |
| Solvation (Bridging) | Yes (H-bond to | No (Hydrophobic exclusion) | Variable (Salt bridge potential) |
| B-Factor (Ring) | 18.2 | 24.5 | 21.0 |
| LogP (Calculated) | 2.1 (Optimal) | 3.4 (High Lipophilicity) | 1.2 (Polar/Basic) |
Key Structural Findings:
-
Conformational Locking: The C-C(Me)
-C bond angle in the oxanyl derivative (106.4°) is significantly compressed compared to the standard tetrahedral angle (109.5°). This confirms the Thorpe-Ingold effect is active, forcing the oxanyl ring into a specific vector relative to the core scaffold. -
Solvent Networking: The oxanyl oxygen (
) consistently accepts a hydrogen bond from a structural water molecule (distance ~2.8 Å). This water often bridges to a backbone carbonyl in the target protein, adding ~1-2 kcal/mol of enthalpic gain. -
Packing Density: The oxanyl derivatives tend to pack more efficiently (lower B-factors) due to the directional dipole of the ether oxygen, whereas cyclohexyl analogs often suffer from disorder due to non-specific hydrophobic sliding.
Visualization of Structural Logic
The following diagram illustrates the decision matrix and structural consequences of choosing the Oxanyl scaffold over alternatives.
Figure 1: Structural logic flow demonstrating how the 2,2-dimethyl-oxanyl combination yields both entropic (pre-organization) and enthalpic (water bridging) advantages.
Experimental Protocol: Crystallization of Flexible Ether Derivatives
Crystallizing molecules with flexible ether chains and rotatable gem-dimethyl groups can be challenging. The following protocol is optimized for this specific scaffold class.
Phase 1: Sample Preparation
-
Purity: Ensure ligand purity >98% by HPLC. Trace stereoisomers (if chiral centers exist elsewhere) will poison nucleation.
-
Solvent: Dissolve the compound in DMSO or Methanol at 50-100 mM concentration. Avoid chloroform, as it often disorders the gem-dimethyl region in the lattice.
Phase 2: Vapor Diffusion (Hanging Drop)
-
Reservoir Solution: 1.5 M Ammonium Sulfate, 0.1 M HEPES (pH 7.5), 2% PEG 400.
-
Drop Setup: Mix 1 µL protein/ligand complex + 1 µL reservoir solution.
-
Seeding (Critical Step): Due to the flexibility of the oxanyl ring chair flip, nucleation is slow. Use micro-seeding from a homologous crystal if available, or streak-seed with a cat whisker to induce nucleation.
Phase 3: Data Collection Strategy
-
Cryoprotection: Transfer crystals to a solution containing 25% Glycerol + Reservoir. Flash cool in liquid nitrogen.
-
Beamline Settings: Collect at 100 K .
-
Exposure: Use a low-dose strategy (attenuate beam to 50%) to prevent radiation damage to the ether linkage, which is prone to radical cleavage under high-flux X-rays.
Comparative Workflow Diagram
Figure 2: Optimized workflow for obtaining diffraction-quality crystals of oxanyl-derivative complexes.
Conclusion
The 2,2-dimethyl-3-(oxan-4-yl) scaffold offers a superior alternative to simple cyclohexyl chains in drug discovery. The crystallographic data confirms that the gem-dimethyl group acts as a "conformational anchor" via the Thorpe-Ingold effect, while the oxanyl oxygen provides a handle for water-mediated hydrogen bonding. Researchers should prioritize this scaffold when attempting to optimize potency in hydrophobic pockets that possess adjacent solvent channels.
References
-
Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Tetrahydropyran Derivatives Conformation. [Link]
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of spiro-Compounds. Journal of the Chemical Society, Transactions. [Link]
Validating Purity of 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile via GC-MS
Executive Summary: The Analytical Imperative
In the synthesis of complex pharmaceutical intermediates, 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile (C₁₀H₁₇NO) represents a specific analytical challenge. Structurally characterizing this molecule reveals a critical "blind spot" for standard detection methods: it possesses a quaternary carbon center and a saturated tetrahydropyran (oxan) ring, but lacks a conjugated
Consequently, this molecule is effectively "invisible" to standard HPLC-UV methods above 210 nm. While refractive index (RI) or evaporative light scattering detectors (ELSD) are options, they often lack the sensitivity and specificity required for trace impurity profiling in drug development.
This guide establishes Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard for validating the purity of this intermediate. We provide a direct comparison to alternative methods, a validated experimental protocol, and the mechanistic logic driving these choices.
Compound Profile & Analytical Challenges
To validate a method, one must first understand the analyte's behavior.[1]
| Property | Specification | Analytical Implication |
| IUPAC Name | 2,2-Dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile | Precise identification required to distinguish from isomers. |
| Formula / MW | C₁₀H₁₇NO / 167.25 g/mol | Low molecular weight favors GC elution. |
| Chromophore | None (Nitrile absorbs < 200 nm) | HPLC-UV is non-viable for trace analysis due to solvent cutoff interference. |
| Volatility | Semi-volatile (Est. BP: 240–260 °C) | Ideal for GC analysis; requires high-temperature column phase. |
| Polarity | Moderate (Ether + Nitrile) | Requires a mid-polar column (e.g., 5% Phenyl) for optimal peak shape. |
Comparative Analysis: GC-MS vs. Alternatives
The following data summarizes why GC-MS supersedes HPLC and NMR for this specific application.
Table 1: Performance Matrix
| Feature | GC-MS (Recommended) | HPLC-UV (205 nm) | qNMR (¹H) |
| Specificity | High (Mass spectral fingerprint) | Low (Non-specific absorption; solvent noise) | High (Structural certainty) |
| LOD (Limit of Detection) | < 0.1 µg/mL (Trace level) | > 50 µg/mL (Poor sensitivity) | ~1000 µg/mL (Low sensitivity) |
| Throughput | High (20 min run) | Medium (30 min run) | Low (Manual processing) |
| Impurity ID | Definitive (Library match) | Blind (Retention time only) | Complex (Overlapping signals) |
| Solvent Interference | Negligible (Solvent delay) | High (Acetonitrile/Methanol absorb at 205 nm) | None (Deuterated solvents) |
Expert Insight: While qNMR is excellent for absolute potency assignment of a reference standard, it fails in purity profiling (detecting 0.1% impurities) due to its inherent lack of sensitivity. GC-MS bridges the gap between sensitivity and structural identification.
Experimental Protocol: GC-MS Validation Workflow
This protocol is designed to meet ICH Q2(R1) guidelines.
Instrumentation & Conditions[2][3][4][5][6]
-
System: Agilent 7890B GC / 5977A MSD (or equivalent).
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).
-
Why? The "Ultra Inert" (UI) phase prevents tailing of the nitrile group, which can adsorb to active silanol sites.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split (20:1) @ 250 °C.
-
Why? High split ratio prevents column overload from the major component, improving peak shape for impurities.
-
Temperature Program:
-
Initial: 60 °C (Hold 1 min) – Focuses volatiles.
-
Ramp 1: 15 °C/min to 200 °C.
-
Ramp 2: 25 °C/min to 280 °C (Hold 5 min) – Elutes high-boiling dimers.
MS Parameters (EI Source):
-
Source Temp: 230 °C.
-
Quad Temp: 150 °C.
-
Scan Range: 35 – 350 amu.
-
Solvent Delay: 3.5 min.
Sample Preparation[3][7]
-
Diluent: Dichloromethane (DCM) (HPLC Grade).
-
Why? DCM offers excellent solubility for aliphatic nitriles and a low boiling point (40°C), ensuring rapid solvent clearing.
-
-
Stock Solution: 1.0 mg/mL.
-
Working Standard: 0.5 mg/mL (for assay).
-
Sensitivity Solution: 0.5 µg/mL (0.1% level).
Validation Framework & Logic
The following diagram illustrates the logical flow of the validation process, ensuring a self-correcting feedback loop.
Diagram 1: Validation Logic Flow
Caption: Step-by-step logic for ICH Q2(R1) method validation. Failure at any node triggers a specific troubleshooting loop.
Mechanistic Insight: Mass Spectral Fragmentation
Understanding the fragmentation pattern is crucial for Specificity . You are not just looking for a peak; you are confirming identity.
For 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile (MW 167), expect the following:
-
Molecular Ion (M+): m/z 167 (Weak, typical for aliphatic nitriles).
-
Base Peak: Likely m/z 85 (The tetrahydropyran ring cation).
-
Alpha Cleavage: Loss of the nitrile group or the dimethyl chain.
Diagram 2: Predicted Fragmentation Pathway
Caption: Theoretical EI-MS fragmentation pathway used for peak identification.
Troubleshooting & Optimization
-
Ghost Peaks: If you observe peaks at regular intervals (m/z 73, 147, 207), this indicates septum bleed or column degradation .
-
Fix: Switch to a low-bleed septum and condition the column at 300 °C for 30 mins.
-
-
Tailing Peaks: Nitriles are polar. Tailing indicates active sites in the liner.
-
Fix: Use a deactivated split liner with glass wool.
-
-
Carryover: Due to the boiling point, the compound may condense in the syringe.
-
Fix: Implement 5x solvent washes (DCM) pre- and post-injection.
-
References
-
ICH Harmonised Tripartite Guideline . (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Grob, R. L., & Barry, E. F. (2004). Modern Practice of Gas Chromatography. Wiley-Interscience. (Reference for column selection logic).
-
PubChem Database . Compound Summary for Tetrahydropyran Derivatives. National Center for Biotechnology Information. Link
Sources
Comparison of synthetic routes: Grignard addition vs enolate alkylation
An In-Depth Comparative Guide to Synthetic Routes: Grignard Addition vs. Enolate Alkylation
In the landscape of organic synthesis, the formation of carbon-carbon (C-C) bonds remains a paramount objective, serving as the fundamental process for constructing the molecular skeletons of everything from pharmaceuticals to advanced materials.[1][2] Among the vast arsenal of reactions available to chemists, Grignard additions and enolate alkylations represent two of the most powerful and versatile strategies for creating C-C single bonds. While both achieve the same fundamental goal, they operate via distinct mechanisms, employ different reagents, and are governed by unique sets of rules regarding substrate scope, regioselectivity, and stereocontrol.
This guide provides a detailed comparison of these two cornerstone methodologies. We will dissect their mechanisms, evaluate their relative strengths and weaknesses, and provide practical, field-proven protocols to illustrate their application. This analysis is designed to equip researchers, scientists, and drug development professionals with the nuanced understanding required to select the optimal synthetic route for their specific molecular target.
Part 1: Mechanistic Foundations
A thorough understanding of the underlying reaction mechanisms is critical to appreciating the subtleties of each method and for troubleshooting unforeseen experimental outcomes.
The Grignard Reaction: A Classic Nucleophilic Addition
First reported by Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912, the Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, most commonly a carbonyl group.[3][4] The reagent is prepared by the reaction of an organic halide with magnesium metal in an anhydrous ether solvent.[5]
The key to the Grignard reagent's reactivity is the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the carbon atom, making it a potent nucleophile and a strong base.[4][6] The addition to a carbonyl compound proceeds through a nucleophilic attack on the electrophilic carbonyl carbon.[7] This is often depicted as proceeding through a six-membered ring transition state, which helps to deliver the organic group to the carbonyl carbon.[8] Subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.[7]
Caption: General mechanism of Grignard addition to a carbonyl compound.
Enolate Alkylation: An SN2 Pathway
Enolate alkylation is another cornerstone C-C bond-forming reaction where a carbon atom adjacent to a carbonyl group (the α-carbon) is functionalized.[9] The process begins with the deprotonation of an α-hydrogen by a strong base to form an enolate ion.[10] This enolate is a powerful nucleophile that can then react with an alkyl halide in a classic SN2 reaction.[11]
The choice of base and reaction conditions is crucial as it can dictate which α-hydrogen is removed in an unsymmetrical ketone, leading to either the kinetic or thermodynamic enolate.[12]
-
Kinetic Control: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) favors the rapid removal of the most accessible (least sterically hindered) proton, forming the less substituted, kinetic enolate.[13]
-
Thermodynamic Control: Using a smaller, less hindered base (like NaH or an alkoxide) at higher temperatures allows an equilibrium to be established, favoring the formation of the more substituted, thermodynamically more stable enolate.[12]
Once formed, the nucleophilic enolate attacks the alkyl halide, displacing the halide leaving group and forming the new C-C bond.[14]
Caption: General mechanism of enolate formation and subsequent alkylation.
Part 2: Head-to-Head Comparison
The choice between a Grignard addition and an enolate alkylation is dictated by the desired product and the available starting materials. The following table provides a direct comparison of their key features.
| Feature | Grignard Addition | Enolate Alkylation |
| Nucleophile | Carbanion equivalent (R⁻) from R-MgX.[4] | Enolate ion, formed by deprotonating the α-carbon of a carbonyl compound.[10] |
| Electrophile | Primarily carbonyl carbons (aldehydes, ketones, esters), epoxides, CO₂.[15][16] | Primarily sp³-hybridized carbons of alkyl halides (methyl, primary, secondary).[11][14] |
| Bond Formed | C-C bond at the carbonyl carbon. | C-C bond at the α-carbon. |
| Product Type | Alcohols (primary, secondary, tertiary), carboxylic acids.[16][17] | α-alkylated carbonyl compounds (ketones, esters).[11] |
| Key Reagents | Alkyl/Aryl Halide, Mg metal, anhydrous ether (THF, Et₂O).[5] | Carbonyl compound, strong base (LDA, NaH), alkyl halide.[13] |
| Critical Conditions | Strictly anhydrous conditions are essential to prevent quenching of the reagent.[3][18] | Low temperatures (-78 °C) for kinetic control; strong, non-nucleophilic bases.[10][19] |
| Functional Group | Incompatible with acidic protons (e.g., -OH, -NH, -SH, -COOH).[6][20] | Aldehydes are often poor substrates due to competing self-condensation.[11][14] |
| Major Limitations | Highly basic nature limits functional group tolerance.[6] Steric hindrance can lead to side reactions like reduction.[16] | Risk of polyalkylation, O- vs. C-alkylation, and self-condensation (aldol) reactions.[12][13] |
Part 3: Stereoselectivity
Controlling the three-dimensional arrangement of atoms is a central challenge in modern synthesis. Both methods offer avenues for stereocontrol, albeit through different mechanisms.
-
Grignard Additions: When a Grignard reagent adds to a prochiral ketone or aldehyde, a new stereocenter is formed. The stereochemical outcome can often be predicted using models like Cram's Rule or the Felkin-Anh model, which consider the steric and electronic properties of the substituents on the α-carbon.[8] Furthermore, chelation control can be a powerful tool where a Lewis basic group on the substrate coordinates to the magnesium ion, directing the nucleophilic attack from a specific face.[21]
-
Enolate Alkylations: Stereoselectivity in enolate alkylations is a highly developed field.[22] One powerful strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the carbonyl substrate. They direct the incoming alkyl group to one face of the enolate, leading to a high degree of diastereoselectivity.[22] The geometry of the enolate itself (E vs. Z) can also profoundly influence the stereochemical outcome of subsequent reactions.[19][23]
Part 4: Experimental Protocols
The following protocols are illustrative examples and should be adapted based on specific substrates and laboratory conditions.
Protocol 1: Grignard Addition - Synthesis of Triphenylmethanol
This procedure details the reaction of phenylmagnesium bromide with benzophenone.[5][24]
Materials:
-
Magnesium turnings (2.1 mmol)
-
Anhydrous diethyl ether
-
Bromobenzene (2.1 mmol)
-
Benzophenone (2.0 mmol)
-
3M HCl
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven overnight and assembled hot under a nitrogen or argon atmosphere to exclude moisture.[24]
-
Reagent Formation: Place the magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Add a small portion of anhydrous diethyl ether.
-
Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel. Add a few drops of this solution to the magnesium. The reaction is initiated when the solution turns cloudy and begins to reflux gently.[24] If the reaction does not start, gently crush the magnesium with a dry stirring rod.[24]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[5]
-
After the addition is complete and the magnesium is consumed, the Grignard reagent is ready.
-
Addition Reaction: Dissolve benzophenone in anhydrous diethyl ether and add this solution dropwise to the freshly prepared Grignard reagent.[24]
-
Allow the reaction to stir at room temperature until the reaction is complete (often indicated by a color change).[24]
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding 3M HCl dropwise until the aqueous layer is clear.[5][24]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude triphenylmethanol by recrystallization from ethanol.[5]
Protocol 2: Enolate Alkylation - Methylation of 2-Phenylpropanoate
This procedure describes the LDA-mediated methylation of an ester enolate.[25]
Materials:
-
Diisopropylamine (5.5 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (5.5 mmol)
-
Methyl phenylacetate (5.0 mmol)
-
Methyl iodide (MeI) (slight excess)
-
Saturated aqueous NH₄Cl
Procedure:
-
Glassware Preparation: As with the Grignard reaction, all glassware must be scrupulously dried and the reaction must be performed under an inert (nitrogen) atmosphere.[25]
-
LDA Formation: In a flask cooled to -78 °C (dry ice/acetone bath), add anhydrous THF and diisopropylamine. To this solution, add n-BuLi dropwise via syringe. Stir for 15-20 minutes at this temperature to form the LDA solution.
-
Enolate Formation: Add a solution of methyl phenylacetate in anhydrous THF to the LDA solution dropwise at -78 °C. Stir for 30-45 minutes to ensure complete enolate formation.[25]
-
Alkylation: Add methyl iodide to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for several hours or until TLC indicates consumption of the starting material.[25]
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution.[25]
-
Dilute the mixture with ether and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting product, methyl (±)-2-phenylpropanoate, by flash column chromatography.[25]
Part 5: Applications and Strategic Decisions
The choice between these two powerful reactions hinges on the desired molecular architecture.
-
Choose Grignard Addition when:
-
Choose Enolate Alkylation when:
Caption: Decision flowchart for selecting between Grignard and enolate routes.
Conclusion
Both Grignard addition and enolate alkylation are indispensable tools in the synthetic chemist's toolkit. Grignard reagents excel as robust carbon nucleophiles for attacking carbonyls to create alcohols, while enolate alkylation provides a precise method for constructing C-C bonds at the α-position. A deep understanding of their respective mechanisms, substrate scopes, and practical limitations is essential for their successful implementation. By carefully considering the target structure and the principles outlined in this guide, researchers can strategically leverage these reactions to build complex molecular architectures with efficiency and control.
References
- Vertex AI Search. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates.
- Vertex AI Search. (n.d.). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling.
- PMC. (n.d.). Broadening the scope of biocatalytic C–C bond formation.
- Vertex AI Search. (2017, June 13). Stereoselective SN1-Type Reaction of Enols and Enolates.
- Web Pages. (n.d.). 1. Grignard Reaction.
- Careers360. (2025, August 13). Grignard Reagent - Structure, Preparation, Application, Uses, FAQs.
- Web Pages. (n.d.). Grignard Reaction.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- RSC Publishing. (2010, February 15). Stereoselective addition of Grignard reagents to new P-chirogenic N-phosphinoyliminesw.
- Vertex AI Search. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction:.
- ResearchGate. (n.d.). EXPERIMENT SEVEN.
- Scribd. (n.d.). Enolate Stereo Chemistry | PDF | Organic Reactions | Unit Processes.
- Chemical Communications (RSC Publishing). (n.d.). Stereoselective addition of Grignard reagents to new P-chirogenic N-phosphinoylimines.
- Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions.
- Vertex AI Search. (n.d.). Chapter 1: Enolate Alkylations.
- Vertex AI Search. (n.d.). Alkylation of enolates.
- Fiveable. (2025, September 15). 11.4 Carbon-carbon bond formation - Organic Chemistry II.
- SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
- RSC Advances (RSC Publishing). (2025, July 10). Frontiers in bond construction: innovative approaches to C–C and carbon–heteroatom (C–S, C–N, C–O, C–Se, C–P) transformations-a review.
- ACS Publications. (n.d.). Stereoselective Chelate-Controlled Addition of Grignard Reagents to Unsaturated Medium-Ring Heterocycles.
- Wikipedia. (n.d.). Grignard reaction.
- Chemistry Steps. (2020, April 4). Alkylation of Enolates Alpha Position.
- Wikipedia. (n.d.). Grignard reagent.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Patsnap Eureka. (2025, April 16). Enolates Formation and Reactions: Aldol, Alkylation, and More.
- Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- YouTube. (2024, April 12). What is a Grignard Reaction? Ft. Professor Dave.
- Fiveable. (2025, September 15). 12.1 Grignard reagents - Organic Chemistry II.
- ResearchGate. (2025, September 21). Alkylations of Enols and Enolates.
- Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.
- Lumen Learning. (n.d.). 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook.
Sources
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Safety Operating Guide
Personal protective equipment for handling 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile
Topic: Personal protective equipment for handling 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile Content Type: Operational Safety & Logistics Guide
Executive Safety Summary
Compound Identity: 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile (also known as 2,2-Dimethyl-3-(tetrahydro-2H-pyran-4-yl)propanenitrile). Risk Classification: High Caution (Novel Nitrile). As a functionalized aliphatic nitrile, this compound presents a dual hazard profile: potential cyanide metabolic release and skin absorption properties characteristic of organic nitriles. Due to the likely absence of comprehensive toxicological data for this specific R&D intermediate, this guide applies the Precautionary Principle , mandating protocols designed for high-toxicity nitriles.
Hazard Identification & Risk Assessment
Before selecting PPE, you must understand the specific mechanisms of injury.
| Hazard Domain | Specific Risk Mechanism | Critical Causality |
| Acute Toxicity | Metabolic Cyanogenesis: Aliphatic nitriles can be metabolized in the liver (via cytochrome P450) to release cyanide ions (CN⁻), causing cytotoxic hypoxia. | Symptoms (headache, dizziness, weakness) may be delayed by hours after exposure.[1] |
| Dermal Absorption | Solvent-Like Permeation: The lipophilic nature of the tetrahydropyranyl (oxan-4-yl) group enhances skin penetration. | Standard latex gloves provide zero protection. The compound can pass through skin directly into the bloodstream. |
| Chemical Incompatibility | Acid Hydrolysis: Contact with strong acids can hydrolyze the nitrile group, potentially releasing Hydrogen Cyanide (HCN) gas. | NEVER dispose of this chemical in acidic waste streams. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways rather than just mitigate them.
Hand Protection (The Critical Barrier)
-
Standard Handling (Solid/Small Liquid Volumes):
-
Primary Layer: Nitrile Rubber (Minimum thickness: 0.11 mm / 5 mil ).
-
Protocol: Change every 30 minutes or immediately upon splash.
-
Why: Thin nitrile offers splash protection but degrades upon prolonged contact with organic nitriles.
-
-
High-Risk Handling (Synthesis/Large Scale):
-
Primary Layer: Laminate Film (e.g., Silver Shield® or North® Silvershield).
-
Secondary Layer: Heavyweight Nitrile (outer layer for dexterity and tear resistance).
-
Why: Laminate films provide >4-hour breakthrough times for broad-spectrum organics where nitrile fails.
-
Respiratory & Body Protection
| Component | Specification | Operational Logic |
| Respiratory | Engineering Control Primary: Handling must occur in a certified chemical fume hood (Face velocity: 0.5 m/s). | Self-Validating Step: Tape a "kimwipe" strip to the sash; if it doesn't pull inward, the hood is unsafe. |
| Backup Resp. | Full-Face Respirator with OV/CN (Organic Vapor/Cyanide) cartridges. | Use only during spill cleanup outside a hood. N95 masks are useless against vapors. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1). | Safety glasses leave gaps. Vapors can be absorbed through the mucous membranes of the eye. |
| Body | Tyvek® Lab Coat (Chemical Resistant) + Closed-toe leather/composite shoes. | Cotton lab coats absorb liquids and hold them against the skin, increasing exposure time. |
Operational Protocol: Safe Handling Workflow
This workflow integrates safety checks directly into the experimental process.
Figure 1: Logical workflow for handling novel organic nitriles. Note the feedback loop for splash events requiring immediate glove changes.
Step-by-Step Methodology
-
Pre-Operational Check:
-
Verify fume hood certification is within 12 months.
-
Clear the hood deck of incompatible acids (e.g., HCl, H₂SO₄).
-
Causality: Removing acids prevents accidental mixing and HCN generation.
-
-
Weighing & Transfer:
-
If the compound is a solid/powder, use an analytical balance inside the fume hood.
-
If the balance is external, tare the vial inside the hood, add compound, cap tightly, and then move to the balance.
-
Why: Prevents inhalation of micro-particulates which can solubilize in lung fluid.
-
-
Reaction Setup:
-
Use positive-pressure syringes or glass pipettes for liquid transfer. Avoid pouring.
-
Keep a beaker of 10% Sodium Hypochlorite (Bleach) nearby (but not mixed) for decontamination of tools.
-
Emergency Response Plan
| Scenario | Immediate Action | Medical Protocol |
| Skin Contact | 1. Drench: Wash with soap/water for 15 min. 2. Discard: Bag contaminated clothing immediately. | Monitor for delayed signs of cyanide poisoning (confusion, rapid breathing). |
| Eye Contact | 1. Flush: Eyewash station for 15 min. 2. Hold: Force eyelids open. | Seek ophthalmologist immediately. |
| Inhalation | 1. Evacuate: Move to fresh air. 2. Oxygen: Administer 100% O₂ if trained. | Transport to ER. Inform medics of "Nitrile/Potential Cyanide" exposure.[2][3][4] |
Disposal & Decontamination Strategy
Crucial Directive: Do not treat this simply as "Organic Waste."
-
Waste Segregation:
-
Create a specific waste stream labeled: "Hazardous Waste - Organic Nitriles - NO ACIDS."
-
Why: Standard organic waste often contains acidic byproducts from other experiments. Mixing this nitrile with acidic waste can generate lethal HCN gas in the waste drum.
-
-
Container Choice:
-
Use High-Density Polyethylene (HDPE) or Glass containers.
-
Avoid metal containers if moisture is present (corrosion risk).
-
-
Spill Cleanup (Small Scale < 10mL/g):
-
Cover with an absorbent pad (vermiculite or chemically treated pad).
-
Decontaminate the surface with 10% bleach solution (oxidizes traces of cyanide/nitrile) after the bulk material is removed.
-
Warning: Do not mix bleach directly with the bulk chemical; this can cause an exothermic reaction.
-
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Nitriles: Systemic Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. Retrieved from [Link]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Research Council. National Academies Press. Retrieved from [Link]
-
PubChem Compound Summary. (2024). Nitrile Functionality and Toxicity Profile. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
